Tert-butyl ethyl oxalate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-O-tert-butyl 1-O-ethyl oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-11-6(9)7(10)12-8(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGBGKKWENABEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562600 | |
| Record name | tert-Butyl ethyl ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50624-94-7 | |
| Record name | tert-Butyl ethyl ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl ethyl oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Physicochemical Landscape of Tert-Butyl Ethyl Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Asymmetric Diester
Tert-butyl ethyl oxalate (CAS No. 50624-94-7) is an unsymmetrical dialkyl oxalate ester that has garnered significant interest in modern synthetic organic chemistry.[1] Characterized by its two distinct ester functionalities—a sterically hindered tert-butyl group and a more sterically accessible ethyl group—this molecule offers differential reactivity that can be strategically exploited in complex synthetic pathways.[1] Its structure makes it a valuable precursor for generating carbon-centered radicals under mild conditions, such as visible light photoredox catalysis, facilitating challenging carbon-carbon bond formations.[1]
This technical guide provides a comprehensive overview of the core physical properties of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the interplay of these properties and the experimental methodologies used for their determination. This foundational knowledge is critical for professionals in drug development and chemical synthesis for optimizing reaction conditions, ensuring process safety, and predicting the compound's behavior in various chemical environments.
I. Molecular Identity and Structural Characteristics
A precise understanding of the molecular identity is the bedrock of all physicochemical analysis.
-
IUPAC Name: 2-O-tert-butyl 1-O-ethyl oxalate[2]
-
Synonyms: Oxalic acid tert-butyl ester ethyl ester, 1-tert-butyl 2-ethyl oxalate, Ethanedioic acid, 1-(1,1-dimethylethyl) 2-ethyl ester[2][3]
The asymmetric nature of the molecule, with a bulky tert-butyl group on one side and a linear ethyl group on the other, is the primary determinant of its physical and chemical behavior.
II. Core Physical Properties: A Quantitative Overview
The physical properties of this compound dictate its handling, application, and behavior as a solvent or reagent. The following table summarizes the key quantitative data available from established chemical databases and suppliers.
| Property | Value | Source(s) |
| Appearance | Colorless to Light Yellow Liquid | [3][5] |
| Boiling Point | 199.6 °C at 760 mmHg | Huateng Pharma[6] |
| 48 °C at 1.0 Torr | ChemicalBook[3] | |
| Density | 1.039 g/cm³ | Huateng Pharma[6] |
| Flash Point | 75.3 °C | Huateng Pharma[6] |
| Refractive Index (n_D) | Data not available. (See Section III for context) | |
| Water Solubility | Insoluble (predicted) | General Ester Properties[7] |
| LogP (Octanol/Water) | 1.91 (Calculated) | Chemspace[4] |
| Polar Surface Area | 52.6 Ų (Calculated) | PubChem[2] |
III. In-Depth Analysis of Physicochemical Parameters
Physical State and Appearance
This compound exists as a colorless to light yellow transparent liquid at standard temperature and pressure.[3][5][6] The absence of a defined melting point in typical databases, coupled with its liquid form, suggests a melting point well below ambient temperature. For comparison, the related symmetric diester, diethyl oxalate, melts at -41 °C.
Thermal Properties: Boiling Point and Flash Point
The boiling point of this compound is reported to be approximately 199.6 °C at atmospheric pressure (760 mmHg).[6] This relatively high boiling point is consistent with its molecular weight and polar ester groups, which lead to significant dipole-dipole interactions between molecules. Under vacuum, the boiling point is substantially lower (e.g., 48 °C at 1.0 Torr), which is a crucial consideration for purification by vacuum distillation to prevent thermal decomposition.[3]
The flash point of 75.3 °C classifies it as a combustible liquid.[2][6] This value indicates the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air, a critical parameter for establishing safe handling and storage protocols to mitigate fire hazards.
Density and Refractive Index
The density is approximately 1.039 g/cm³, indicating that it is slightly denser than water.[6]
Solubility Profile and Partition Coefficient
As with most esters of its size, this compound is predicted to be poorly soluble or insoluble in water.[7] Ester molecules can act as hydrogen-bond acceptors at their carbonyl oxygens but lack hydrogen-bond donor capabilities, limiting their miscibility with strongly protic solvents like water.[2] Conversely, it is expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.
The calculated octanol-water partition coefficient (LogP) of 1.91 indicates a moderate lipophilicity.[4] This suggests the molecule has a greater affinity for nonpolar environments (like octanol) than for polar ones (like water), reinforcing the predicted low water solubility. This property is essential for predicting its behavior in biphasic reaction systems and its potential for bioaccumulation.
IV. Experimental Methodologies for Property Determination
The trustworthiness of physical property data hinges on the validity of the methods used for their measurement. While specific, published protocols for this compound are scarce, the following outlines the standard, authoritative methodologies for determining these key parameters for a liquid organic compound.
Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.
Boiling Point Determination
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For accurate determination, especially for compounds that may decompose at atmospheric pressure, vacuum distillation is employed.
-
Protocol (General):
-
A sample of the purified liquid is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source with a manometer.
-
The system is evacuated to a stable, known pressure (e.g., 1.0 Torr).
-
The flask is heated gently (e.g., using an oil bath) to induce boiling.
-
The temperature of the vapor distilling into the condenser is recorded using a calibrated thermometer. This temperature is the boiling point at the measured pressure.
-
-
Causality: Using a vacuum lowers the required boiling temperature, preventing the potential for thermal degradation of the ester, thus ensuring the measured value corresponds to the boiling of the intact molecule.
Density Measurement
-
Principle: Density is the mass of a substance per unit volume (g/cm³). A pycnometer (or specific gravity bottle) allows for the precise measurement of the volume of a liquid.
-
Protocol (General):
-
The empty pycnometer is weighed accurately.
-
It is filled with the sample liquid, and care is taken to remove any air bubbles. The temperature of the liquid is allowed to equilibrate to a standard temperature (e.g., 20 °C) in a water bath.
-
The filled pycnometer is weighed again.
-
The process is repeated with a reference substance of known density (typically deionized water).
-
The density of the sample is calculated from the weights and the known density of water.
-
-
Causality: This gravimetric method is highly accurate and reproducible, providing a fundamental physical constant that is sensitive to impurities.
Refractive Index Measurement
-
Principle: The refractive index measures how light propagates through a substance and is dependent on temperature and the wavelength of light. It is a highly sensitive probe of a substance's purity.
-
Protocol (General):
-
An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prisms are closed, and the sample is allowed to thermally equilibrate to a standard temperature (typically 20 °C), often controlled by an external water bath.
-
Light from a monochromatic source (typically the sodium D-line, 589 nm) is passed through the sample.
-
The instrument is adjusted until the borderline between the light and dark fields aligns with the crosshairs in the eyepiece. The refractive index is then read directly from the calibrated scale.
-
-
Causality: The refractive index is unique for a pure compound under specific conditions. Its measurement is fast, requires a small sample volume, and is an excellent method for quality control during and after synthesis.
V. Interrelation of Molecular Structure and Physical Properties
The physical properties of this compound are a direct consequence of its molecular structure. The diagram below illustrates these fundamental relationships.
Caption: Relationship between molecular structure and the physical properties of this compound.
The polar oxalate core contributes to significant dipole-dipole forces, which, combined with the overall molecular weight, result in a high boiling point. However, the lack of an O-H bond prevents self-association via hydrogen bonding, making it less water-soluble than an alcohol of similar size. The bulky, nonpolar tert-butyl group, along with the ethyl group, dominates the molecule's character, leading to its moderate lipophilicity and solubility in organic solvents.
VI. Conclusion
This compound is a combustible, colorless liquid with a density slightly greater than water and a high boiling point at atmospheric pressure. Its asymmetric structure imparts a moderate degree of lipophilicity and poor aqueous solubility, characteristics that are critical for its application in organic synthesis. A thorough understanding of these physical properties, grounded in established experimental methodologies, is indispensable for its safe handling, effective use in research and development, and for the design of robust synthetic and purification protocols.
References
- 1. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 2. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanedioic acid,1-(1,1-dimethylethyl) 2-ethyl ester | 50624-94-7 [amp.chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethanedioic acid, 1,2-bis(1,1-dimethyl-2-phenylethyl) ester | C22H26O4 | CID 116831 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tert-butyl Ethyl Oxalate for Advanced Research and Development
This guide provides a comprehensive technical overview of tert-butyl ethyl oxalate, a versatile reagent in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into its core properties, synthesis, reactivity, and applications, with a focus on the underlying principles that govern its utility in complex molecular construction.
Core Compound Identification and Properties
This compound, an unsymmetrical dialkyl oxalate, is a valuable building block in synthetic chemistry. Its unique structure, featuring both a sterically hindered tert-butyl ester and a more accessible ethyl ester, allows for differential reactivity, making it a strategic choice in multi-step syntheses.[1]
Molecular Formula: C₈H₁₄O₄[1][2]
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| Molecular Weight | 174.19 g/mol | [1][2] |
| IUPAC Name | 2-O-tert-butyl 1-O-ethyl oxalate | [2] |
| Physical Form | Colorless to Light Yellow Liquid | [3] |
| Storage Conditions | 2-8°C, dry, sealed | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The laboratory-scale synthesis of this compound is most effectively achieved through the acylation of tert-butyl alcohol with ethyl oxalyl chloride.[1] This method provides a controlled, stepwise formation of the unsymmetrical diester.[1]
Experimental Protocol: Synthesis via Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butyl alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents) in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether) under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermic reaction and prevent potential side reactions, such as the acid-catalyzed elimination of isobutene from the tert-butyl group.[1]
-
Addition of Acylating Agent: Add ethyl oxalyl chloride (1.0 equivalent) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Accurate characterization of this compound is essential for its use in research and development. The following section details its expected spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is anticipated to show three distinct signals. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. The ethyl group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling.[1]
-
¹³C NMR: The carbon NMR spectrum will provide further structural confirmation with distinct signals for the carbons of the tert-butyl and ethyl groups, as well as the two carbonyl carbons of the oxalate moiety.[2]
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound (174.19 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. Fragmentation patterns would likely involve the loss of the tert-butyl group or the ethoxy group.
| Spectroscopic Data | Expected Features |
| ¹H NMR | Singlet (9H, t-Bu), Quartet (2H, -CH₂-), Triplet (3H, -CH₃)[1] |
| ¹³C NMR | Signals for t-Bu, -CH₂-, -CH₃, and two C=O carbons[2] |
| IR (Film) | Strong C=O stretching bands |
| MS (EI) | M⁺ at m/z 174, fragments corresponding to loss of t-Bu and OEt |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its ability to act as a precursor to carbon-centered radicals and its differential ester reactivity.
Generation of Tert-butyl Radicals
Under visible light photoredox catalysis, this compound can generate the stable tert-butyl radical.[1] This mild method for radical generation is advantageous in complex syntheses.
Caption: Generation of a tert-butyl radical from this compound.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its reactivity allows for the construction of complex molecular architectures necessary for drug discovery.[3] The introduction of the sterically demanding tert-butyl group can be a strategic element in modifying the pharmacokinetic properties of a drug candidate.
Selective Saponification
The differential steric hindrance of the two ester groups allows for the selective cleavage of the ethyl ester through saponification.[1] The less hindered ethyl ester is more susceptible to base-catalyzed hydrolysis, leaving the tert-butyl ester intact.[1] This selective reactivity is valuable in multi-step synthetic pathways where a mono-acid derivative is required.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store in a well-ventilated place. Keep cool.
It is imperative to consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a strategically important reagent in modern organic synthesis. Its unique structural and reactivity profile provides chemists with a versatile tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe application in the laboratory.
References
A Technical Guide to the Spectroscopic Characterization of Tert-butyl Ethyl Oxalate
Introduction
Tert-butyl ethyl oxalate (CAS 50624-94-7) is an unsymmetrical dialkyl oxalate ester featuring both a sterically hindered tert-butyl group and a reactive ethyl group.[1] This structural arrangement makes it a valuable intermediate in organic synthesis, particularly in methodologies such as metallaphotoredox cross-coupling reactions for creating challenging carbon-carbon bonds.[1] Given its role as a key building block in the synthesis of pharmaceuticals and fine chemicals, rigorous structural confirmation and purity assessment are paramount.[2]
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the spectral features based on the molecule's unique structure.
Molecular Structure and Spectroscopic Implications
The molecular formula of this compound is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol .[1][3] Its structure consists of a central oxalate core (–O–C(=O)–C(=O)–O–) flanked by an ethyl group (–CH₂CH₃) and a tert-butyl group (–C(CH₃)₃). This asymmetry is the primary determinant of its spectroscopic signature. The electron-withdrawing nature of the two adjacent carbonyl groups significantly influences the chemical environment of the protons and carbons in the neighboring alkyl groups, a key factor in interpreting the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical shifts, multiplicities, and integrations in both ¹H and ¹³C NMR spectra, we can confirm the connectivity and chemical environment of every atom in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to be clean and highly informative, displaying three distinct signals corresponding to the three unique proton environments.
Expertise & Experience: Interpreting the ¹H NMR Spectrum The chemical shifts are governed by the degree of shielding around the protons. Protons closer to the electronegative oxygen atoms of the ester groups are deshielded and thus resonate further downfield (higher ppm). The multiplicity of each signal, dictated by the n+1 rule, reveals the number of neighboring protons, confirming the connectivity of the alkyl fragments.
-
Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons. Therefore, they are expected to appear as a sharp singlet.
-
Ethyl Methylene Protons (-O-CH₂-): These two protons are adjacent to a methyl group (3 protons). According to the n+1 rule (3+1=4), this signal will be a quartet. Its position will be significantly downfield due to the direct attachment to an ester oxygen.[1][4]
-
Ethyl Methyl Protons (-CH₃): These three protons are adjacent to a methylene group (2 protons). The n+1 rule (2+1=3) predicts this signal will be a triplet.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.50 | Singlet | 9H | -C(CH₃ )₃ |
| ~4.35 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ |
Note: Predicted values are based on typical ester chemical shifts and data from analogous compounds. The solvent is assumed to be CDCl₃.[5][6]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, four distinct signals are expected for the alkyl carbons, and an additional signal for the two equivalent carbonyl carbons of the oxalate core.
Expertise & Experience: Interpreting the ¹³C NMR Spectrum Carbon chemical shifts are highly sensitive to the electronic environment.
-
Carbonyl Carbons (C=O): These carbons are double-bonded to electronegative oxygen atoms, causing them to be significantly deshielded and appear far downfield, typically in the 155-165 ppm range for oxalates.[5][7]
-
Quaternary and Methylene Carbons (-O-C-): The quaternary carbon of the tert-butyl group and the methylene carbon of the ethyl group are both directly bonded to an ester oxygen, placing them in a similar downfield region, though less deshielded than the carbonyls.[8]
-
Methyl Carbons (-CH₃): The methyl carbons of the tert-butyl and ethyl groups are the most shielded and will appear furthest upfield.[8]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~158 | C =O |
| ~83 | -O-C (CH₃)₃ |
| ~63 | -O-CH₂ -CH₃ |
| ~28 | -C(CH₃ )₃ |
| ~14 | -O-CH₂-CH₃ |
Note: Predicted values are based on typical ester chemical shifts and data from analogous compounds. The solvent is assumed to be CDCl₃.[5]
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for acquiring high-quality, reproducible NMR data.[9]
Trustworthiness: A Self-Validating Protocol This protocol incorporates an internal standard (TMS) for accurate chemical shift referencing and specifies key acquisition parameters like relaxation delay to ensure quantitative accuracy in integrations, making the results reliable and verifiable.
-
Sample Preparation: Accurately weigh 15-25 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Filter the solution through a pipette with a small glass wool plug into a clean 5 mm NMR tube.[5]
-
Instrumental Analysis (¹H NMR):
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 seconds to allow for full proton relaxation, ensuring accurate signal integration.[9]
-
-
Instrumental Analysis (¹³C NMR):
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.[9]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For an ester like this compound, the most prominent features will be the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.
Expertise & Experience: Interpreting the IR Spectrum The IR spectrum provides a molecular fingerprint. The two carbonyl groups in the oxalate moiety will give rise to a very strong, characteristic absorption band. The exact frequency can provide clues about the electronic environment. The C-O single bond stretches will also be prominent in the fingerprint region.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium-Strong | C-H stretch (sp³ hybridized) |
| ~1750 | Very Strong | C=O stretch (ester carbonyl) |
| ~1200-1000 | Strong | C-O stretch |
Note: Predicted values are based on typical frequencies for aliphatic esters.[6] An experimental spectrum for this compound was acquired as a film.[3]
Experimental Protocol for IR Spectroscopy (Liquid Film)
This neat method is suitable for analyzing pure liquid samples.[5]
-
Sample Preparation: Place one drop of pure this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Analysis: Place a second salt plate on top to create a thin liquid film.
-
Data Acquisition: Mount the plates in the sample holder of an FTIR spectrometer. First, acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument's software will generate the final transmittance or absorbance spectrum.[5]
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.
Expertise & Experience: Interpreting the Mass Spectrum For this compound, electron ionization (EI) is a common technique that will induce fragmentation. The fragmentation pathways are predictable based on the stability of the resulting ions. The most likely cleavage points are the bonds adjacent to the carbonyl groups.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 174) should be observable, confirming the molecular formula.
-
Key Fragments: The most significant fragmentation is the loss of a tert-butyl group to form a stable tert-butyl cation. This would result in a prominent peak at m/z 57.[1] Other expected fragments would arise from the loss of the ethoxy group (•OCH₂CH₃, mass = 45) or carbon monoxide (CO, mass = 28).
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Predicted Relative Abundance | Assignment of Ion |
| 174 | Low | [C₈H₁₄O₄]⁺ (Molecular Ion) |
| 145 | Moderate | [M - C₂H₅]⁺ |
| 117 | Moderate | [M - C₄H₉]⁺ |
| 101 | Moderate | [M - OCH₂CH₃]⁺ |
| 57 | High (Base Peak) | [C(CH₃)₃]⁺ |
Logical Workflow and Visualization
A systematic approach ensures comprehensive and reliable characterization of the compound.
Caption: Workflow for the spectroscopic analysis of this compound.
The fragmentation of the molecular ion is a key logical process in mass spectrometry.
Caption: Predicted primary fragmentation pathway for this compound in EI-MS.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the precise atomic connectivity and chemical environments of the asymmetric alkyl groups. IR spectroscopy validates the presence of the critical ester carbonyl functional groups, while mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns. The protocols and interpretive guidance provided in this document serve as a robust framework for the analysis of this important synthetic intermediate, ensuring its identity and quality for research and development applications.
References
- 1. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
A Comprehensive Guide to the Safe Handling, Storage, and Use of Tert-butyl Ethyl Oxalate
Abstract: Tert-butyl ethyl oxalate is an unsymmetrical dialkyl oxalate ester increasingly utilized as a key intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research for creating complex molecular structures.[1][2] Its utility in facilitating carbon-carbon bond formation and serving as a precursor for stable carbon-centered radicals underscores its importance in modern synthetic chemistry.[2] However, its reactivity necessitates a robust understanding and implementation of rigorous safety, handling, and storage protocols. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, grounded in established safety data and field-proven practices, to ensure the safe and effective use of this valuable reagent.
Physicochemical and Hazard Profile
A foundational understanding of a chemical's properties is paramount to predicting its behavior and implementing appropriate safety controls. This compound is a combustible liquid that presents specific hazards upon exposure.
Chemical & Physical Properties
The key physical properties of this compound are summarized below. This data is critical for designing experimental setups, such as determining appropriate heating and cooling methods and understanding its physical state under laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 50624-94-7 | [3][4][5][6] |
| Molecular Formula | C₈H₁₄O₄ | [1][3][4][5][6] |
| Molecular Weight | 174.19 g/mol | [1][3][4][5][6] |
| Appearance | Colorless to light yellow liquid | [1][7] |
| Boiling Point | 199.6 °C at 760 mmHg | [7] |
| Density | 1.039 g/cm³ | [7] |
| Flash Point | 75.3 °C | [7] |
GHS Hazard Identification and Classification
According to the Globally Harmonized System (GHS), this compound is classified with several hazards that demand strict adherence to safety protocols.[6] The signal word associated with this chemical is Danger .[5]
| Pictogram | GHS Code | Hazard Statement | Precautionary Measures (Selected) | Source(s) |
| GHS07 (Exclamation Mark) | H315 | Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [5][6] |
| GHS05 (Corrosion) | H318 | Causes serious eye damage | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| GHS07 (Exclamation Mark) | H335 | May cause respiratory irritation | P261: Avoid breathing vapors/mist. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5][6] |
| None | H227 | Combustible liquid | P210: Keep away from heat, sparks, open flames. No smoking. | [6] |
Core Safety & Handling Protocols
The identified hazards directly inform the necessary handling and storage procedures. The primary goal is to prevent exposure through inhalation, skin contact, and eye contact by using a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls and Personal Protective Equipment (PPE)
The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures. Engineering controls are the first and most effective line of defense.
-
Ventilation: All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the concentration of vapors and prevent respiratory irritation.[8]
-
Eye and Face Protection: Due to the risk of serious eye damage (H318), chemical safety goggles are mandatory. For operations with a higher risk of splashing, such as transfers of larger volumes, a full face shield should be worn in addition to goggles.
-
Skin Protection: To prevent skin irritation (H315), chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and replaced immediately if compromised. A lab coat or chemical-resistant apron is required to protect clothing and underlying skin.
-
General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
Caption: Workflow for Safe Handling of this compound.
Storage and Chemical Compatibility
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions. The differential reactivity of the two ester groups makes the molecule susceptible to degradation if not stored correctly.[2]
Recommended Storage Conditions
-
Temperature: Store in a cool, dry place. The recommended storage temperature is between 2-8°C.[1][5] Refrigerated storage minimizes the rate of potential hydrolysis and thermal decomposition, ensuring the compound's purity over time.
-
Atmosphere: Keep the container tightly sealed and dry.[5] The presence of moisture can lead to slow hydrolysis of the more accessible ethyl ester group.
-
Location: Store in a well-ventilated area designated for chemical storage, away from heat sources and direct sunlight.
Chemical Incompatibility
To prevent violent reactions, fires, or the release of toxic fumes, this compound must be stored separately from incompatible materials. The primary incompatibilities are with substances that can catalyze or participate in ester hydrolysis or redox reactions.
-
Strong Oxidizing Agents: Contact can lead to vigorous, potentially explosive reactions.[9]
-
Strong Acids: Can catalyze the hydrolysis of the ester linkages and potentially promote the elimination of isobutene from the tert-butyl group, especially upon heating.[10][11]
-
Strong Bases: Will readily saponify (hydrolyze) the ester groups, particularly the less sterically hindered ethyl ester, in an exothermic reaction.[10]
-
Reducing Agents: May react with the oxalate functionality.[10]
Caption: Chemical Incompatibility Map for this compound.
Emergency Response and First Aid
Preparedness is key to mitigating the consequences of an accidental release or exposure. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
Spill Response Protocol
In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.
-
Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.[12]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment, as the material is combustible.[10][12]
-
Wear PPE: Don appropriate PPE, including a respirator if vapor concentrations are high or unknown, chemical goggles, a face shield, and heavy-duty gloves.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[12]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Caption: Spill Response Decision Tree for this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][13] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing.[8] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8] If breathing is difficult or the person feels unwell, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[13] Rinse the mouth thoroughly with water and seek immediate medical attention.
Disposal Considerations
All waste containing this compound, including empty containers and cleanup materials, must be treated as hazardous waste. Containers should be tightly sealed, properly labeled, and disposed of through a licensed waste disposal contractor in compliance with all applicable regulations.[8] Do not allow the product to enter drains or waterways.[13]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 50624-94-7 [sigmaaldrich.com]
- 6. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS:50624-94-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 8. aksci.com [aksci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. Incompatibility of oxalate desensitizers with acidic, fluoride-containing total-etch adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
- 13. chemicalbook.com [chemicalbook.com]
Introduction: The Critical Role of Radical Initiators in Modern Synthesis
An In-Depth Technical Guide to the Mechanism of Action of Tert-butyl Ethyl Oxalate in Radical Reactions
Radical reactions have emerged as powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures through unique bond-forming strategies. At the heart of these transformations lies the radical initiator, a species capable of generating highly reactive radical intermediates under controlled conditions, thereby triggering a cascade of desired chemical events. Traditionally, this initiation has been achieved through high-temperature thermal decomposition of compounds like peroxides or azo compounds. However, the demand for milder, more selective, and energy-efficient methodologies has driven the adoption of advanced initiation systems. This compound has risen to prominence in this context, serving as a versatile precursor for the generation of valuable tert-butyl radicals, not through harsh thermal cleavage, but via sophisticated photoredox catalysis pathways.[1] This guide provides an in-depth exploration of the mechanisms governing the action of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Compound Profile: this compound
This compound (CAS 50624-94-7) is an unsymmetrical dialkyl oxalate ester.[1] Its structure is distinguished by two different ester functionalities: a sterically hindered tert-butyl group and a less encumbered ethyl group.[1] This asymmetry is key to its utility as a radical precursor. The molecule is specifically designed to undergo a clean, predictable fragmentation to generate the highly useful tert-butyl radical upon activation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₄ | [1][2] |
| Molecular Weight | 174.19 g/mol | [1][2] |
| Appearance | Colorless transparent liquid | [3] |
| Boiling Point | 199.6 °C at 760 mmHg | [3] |
| Density | 1.039 g/cm³ | [3] |
| Flash Point | 75.3 °C | [3] |
Core Mechanism: Radical Generation via Photoredox Catalysis
The primary mechanism for generating radicals from this compound involves visible-light photoredox catalysis. This modern approach offers exceptional control and proceeds under remarkably mild conditions, avoiding the need for high temperatures or harsh chemical oxidants/reductants.[1][4] The process operates through a catalytic cycle involving a photocatalyst, typically a transition metal complex of Iridium or Ruthenium.[1][4][5]
The mechanism can be dissected into three critical steps:
-
Photoexcitation of the Catalyst: The cycle begins with the absorption of visible light (e.g., from a blue LED) by the photocatalyst (PC). This elevates the catalyst to an electronically excited state (*PC), which is both a more potent oxidant and reductant than its ground state.[1]
-
Single-Electron Transfer (SET): The excited photocatalyst (*PC) functions as a powerful oxidant. It engages in a single-electron transfer (SET) event with the this compound molecule, abstracting one electron.[1]
-
Oxidative Fragmentation and Decarboxylation: The oxidation of the oxalate ester results in the formation of a transient radical cation intermediate. This species is highly unstable and undergoes rapid, sequential fragmentation. It eliminates two molecules of carbon dioxide (CO₂) in a cascade, ultimately releasing a stable, nucleophilic tert-butyl radical.[1][5] This decarboxylation cascade is the thermodynamic driving force for the generation of the alkyl radical.
This entire process is often part of a net redox-neutral catalytic cycle, a highly desirable feature in modern synthesis as it minimizes waste by avoiding the use of stoichiometric chemical reductants or oxidants.[1][4]
References
- 1. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 2. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:50624-94-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. chemrxiv.org [chemrxiv.org]
Harnessing the Power of Oxalates: Tert-butyl Ethyl Oxalate as a Premier Precursor for Carbon-Centered Radicals in Modern Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic formation of carbon-carbon bonds is the cornerstone of organic synthesis, with carbon-centered radicals emerging as powerful intermediates for constructing molecular complexity. This is particularly true in pharmaceutical research, where the synthesis of molecules with sterically demanding motifs, such as all-carbon quaternary centers, is a persistent challenge. This guide provides a comprehensive overview of tert-butyl ethyl oxalate and related alkyl oxalates as exceptionally stable and versatile precursors for the generation of carbon-centered radicals. We will delve into the mechanistic underpinnings of their activation via visible-light photoredox catalysis, explore their synthetic applications in key transformations like Giese and Minisci reactions, and provide detailed, field-proven protocols to empower researchers in drug discovery and chemical development.
The Challenge and Opportunity of Carbon-Centered Radicals
Carbon-centered radicals are highly reactive, neutral species that enable unique bond formations often complementary to traditional two-electron ionic chemistry. Their utility in forging C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, especially for creating congested quaternary carbons, is invaluable.[1][2][3] Historically, the generation of these radicals required harsh conditions or the use of toxic reagents like tin hydrides.[4] The ideal precursor should be derived from readily available starting materials, be bench-stable, and generate radicals under mild, predictable conditions.
Tertiary alcohols are ideal and widely available precursors, but their direct conversion into radicals is challenging due to the strength of the C–O bond.[1][5] While various activating groups have been developed, such as Barton esters or N-phthalimidoyl oxalates, they often suffer from instability, precluding their isolation and purification, which complicates reaction scale-up and reproducibility.[1][3] Alkyl oxalates, such as this compound, have emerged as a superior alternative, offering a robust and reliable platform for radical generation. They are bench-stable, easily handled, and can be activated under exceptionally mild visible-light photoredox conditions.[1]
Synthesis and Physicochemical Properties
This compound is an unsymmetrical diester valued for its ability to serve as a clean and efficient source of the tert-butyl radical.[6]
Synthesis
The most common and effective laboratory-scale synthesis involves the nucleophilic acyl substitution of ethyl oxalyl chloride with tert-butyl alcohol.[6] This Schotten-Baumann-type reaction is typically performed in an aprotic solvent with a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, driving the reaction to completion. The use of an activated oxalyl chloride derivative allows for a controlled, stepwise formation of the desired unsymmetrical ester.[6]
Properties
The key physicochemical properties of this compound are summarized below. Its stability under ambient conditions is a significant advantage for laboratory use.
| Property | Value | Reference |
| CAS Number | 50624-94-7 | [6][7][8] |
| Molecular Formula | C₈H₁₄O₄ | [6][9][10] |
| Molecular Weight | 174.19 g/mol | [6][9][10] |
| Appearance | Colorless to Light Yellow Liquid | [9] |
| Storage | 2-8°C, dry, sealed | [9] |
Mechanism of Radical Generation: The Photoredox Catalytic Cycle
The power of alkyl oxalates lies in their activation via a redox-neutral, visible-light-mediated pathway. This process avoids the need for stoichiometric chemical oxidants or reductants, enhancing the functional group tolerance and overall efficiency of the transformation.[1][6]
The generally accepted mechanism involves a photoredox catalytic cycle:
-
Photoexcitation: An iridium or ruthenium-based photocatalyst (PC) absorbs a photon of visible light, promoting it to a long-lived, high-energy excited state (*PC). This excited state is a potent single-electron oxidant.[1][4]
-
Single-Electron Transfer (SET): The excited photocatalyst (*PC) engages in a single-electron transfer (SET) event with the alkyl oxalate substrate. The oxalate is oxidized, generating a radical intermediate and the reduced form of the photocatalyst (PC⁻).[1][4][6]
-
Fragmentation: The highly unstable oxalate radical intermediate undergoes rapid, sequential decarboxylation, releasing two molecules of carbon dioxide (CO₂) to irreversibly generate the desired carbon-centered alkyl radical (R•).[4][6]
-
Catalyst Regeneration: The reduced photocatalyst (PC⁻) is oxidized back to its ground state by an intermediate in the coupled synthetic reaction (e.g., an oxidized nickel species in a cross-coupling cycle), thereby closing the catalytic loop.[6]
References
- 1. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Direct Construction of Quaternary Carbons from Tertiary Alcohols via Photoredox-Catalyzed Fragmentation of tert-Alkyl N-Phthalimidoyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 50624-94-7 this compound AKSci 3875AL [aksci.com]
- 9. This compound [myskinrecipes.com]
- 10. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Preliminary Investigation of tert-Butyl Ethyl Oxalate Reactivity: A Technical Guide
Abstract
Tert-butyl ethyl oxalate (CAS 50624-94-7) is an unsymmetrical dialkyl oxalate ester that serves as a versatile and strategic building block in modern organic synthesis.[1] Its unique structural feature—a sterically hindered tert-butyl ester juxtaposed with a sterically accessible ethyl ester—enables differential reactivity, allowing for selective chemical transformations.[1] This technical guide provides an in-depth exploration of the core reactivity principles of this compound, focusing on its applications in selective hydrolysis, carbon-carbon bond formation via Claisen-type condensations, and its role as a precursor in radical generation. We will delve into the mechanistic underpinnings of these reactions, provide validated experimental protocols, and present key physicochemical data to support its application in research and development.
Introduction: The Strategic Advantage of Asymmetry
In the landscape of synthetic chemistry, symmetrical reagents often present challenges in achieving regioselectivity. Unsymmetrical reagents, such as this compound, offer a solution by introducing electronically and sterically distinct functional groups within a single molecule. The tert-butyl group provides significant steric shielding, rendering its adjacent carbonyl less susceptible to nucleophilic attack, while the ethyl group offers a reactive site for conventional ester chemistry.[1] This inherent dichotomy is the cornerstone of its utility, enabling chemists to perform sequential and selective reactions, thereby streamlining complex synthetic pathways. Its application is particularly notable in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals where precise molecular architecture is paramount.[2][3]
Physicochemical & Spectroscopic Data
A foundational understanding begins with the compound's basic properties and spectral signature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 50624-94-7 | [1][2] |
| Molecular Formula | C₈H₁₄O₄ | [1][2] |
| Molecular Weight | 174.19 g/mol | [1][2] |
| IUPAC Name | 2-O-tert-butyl 1-O-ethyl oxalate | [2] |
| Appearance | Colorless to Light Yellow Liquid | [3][4] |
| Density | 1.039 g/cm³ | [4] |
| Boiling Point | 199.6 °C at 760 mmHg | [4] |
| Flash Point | 75.3 °C | [4] |
| Storage | 2-8°C, dry, sealed |[2][3] |
Table 2: Representative Spectroscopic Data for this compound Note: The following data is compiled from typical values for the constituent functional groups and analogous oxalate esters. Direct spectral data should be obtained for confirmation.
| Technique | Description | Expected Chemical Shifts / Absorptions |
|---|---|---|
| ¹H NMR (CDCl₃) | Proton Nuclear Magnetic Resonance | ~4.35 ppm (quartet, 2H, -OCH₂ CH₃)~1.50 ppm (singlet, 9H, -C(CH₃ )₃)~1.37 ppm (triplet, 3H, -OCH₂CH₃ ) |
| ¹³C NMR (CDCl₃) | Carbon-13 Nuclear Magnetic Resonance | ~158 ppm (C=O, ethyl ester)~157 ppm (C=O, tert-butyl ester)~83 ppm (C (CH₃)₃)~63 ppm (-OCH₂ CH₃)~28 ppm (-C(CH₃ )₃)~14 ppm (-OCH₂CH₃ ) |
| IR (Film) | Infrared Spectroscopy | ~1740-1770 cm⁻¹ (Strong, C=O stretch, ester) |
Synthesis of this compound
The most direct and controlled synthesis involves the acylation of tert-butyl alcohol with ethyl oxalyl chloride.[1] This method prevents the statistical mixture of products (diethyl oxalate, di-tert-butyl oxalate, and the desired product) that would arise from other esterification approaches. The reaction is a nucleophilic acyl substitution, where the hydroxyl group of the sterically hindered alcohol attacks the more electrophilic acid chloride carbonyl.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from ethyl oxalyl chloride and tert-butyl alcohol.
Materials:
-
Ethyl oxalyl chloride (1.0 eq)
-
tert-Butyl alcohol (1.1 eq)
-
Pyridine (1.2 eq), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with tert-butyl alcohol (1.1 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the flask and stir for 5 minutes.
-
In the dropping funnel, prepare a solution of ethyl oxalyl chloride (1.0 eq) in anhydrous DCM.
-
Add the ethyl oxalyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.[1]
The Dichotomy of Reactivity: Key Transformations
The synthetic value of this compound stems from the ability to address its two ester functionalities independently.
Selective Saponification: Unmasking a Carboxylate
The ethyl ester is significantly less sterically hindered and thus more susceptible to base-catalyzed hydrolysis (saponification) than the tert-butyl ester.[1] This allows for the selective cleavage of the ethyl group to generate a mono-tert-butyl oxalate salt, a valuable intermediate for further functionalization.[1]
Caption: Mechanism of selective saponification.
Experimental Protocol: Selective Saponification
Objective: To selectively hydrolyze the ethyl ester of this compound.
Materials:
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF)
-
Chilled water (0-5 °C)
-
Chilled 1.0 M NaOH (aq) (1.0 eq)
-
2.0 M HCl (aq)
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of THF.
-
Immerse the flask in an ice-water bath and add chilled water.
-
Once the mixture temperature reaches 0-5 °C, add chilled 1.0 M NaOH (1.0 eq) dropwise while stirring vigorously.[5][6]
-
Stir the reaction for 30-60 minutes, monitoring for the disappearance of starting material by TLC.
-
Upon completion, carefully acidify the mixture to pH ~2 with 2.0 M HCl.
-
Work-up: Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield mono-tert-butyl oxalate.
Claisen-Type Condensations: Building Carbon Scaffolds
Like diethyl oxalate, this compound is an excellent electrophile in Claisen condensations.[7] Crucially, it lacks α-hydrogens and therefore cannot self-condense. This makes it an ideal partner in crossed Claisen reactions, where it serves exclusively as the acceptor for an enolate generated from another ester or ketone.[8] The reaction typically proceeds by attacking the more reactive ethyl ester carbonyl, leading to versatile β-keto ester products.
Caption: General workflow for a Claisen condensation.
Radical Generation via Photoredox Catalysis
A powerful modern application of this compound is its use as a precursor to the tert-butyl radical under visible light photoredox conditions.[1] This process avoids the use of harsh reagents often required for radical generation. The mechanism involves a single-electron transfer (SET) from an excited photocatalyst to the oxalate, which then undergoes rapid sequential decarboxylation to release two molecules of CO₂ and the desired alkyl radical.[1][9] This radical can then be engaged in various C-C bond-forming reactions.[10]
Caption: Photoredox-mediated generation of a tert-butyl radical.
Experimental Protocol: Photoredox-Mediated Radical Coupling
Objective: To generate a tert-butyl radical from a tert-butyl oxalate derivative and couple it with an electron-deficient alkene.
Materials:
-
Cesium mono-tert-butyl oxalate (prepared from this compound) (1.5 eq)
-
Electron-deficient alkene (e.g., methyl acrylate) (1.0 eq)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
Procedure:
-
To an oven-dried vial, add the cesium mono-tert-butyl oxalate (1.5 eq), the alkene (1.0 eq), and the photocatalyst (1-2 mol%).
-
Seal the vial with a septum and purge with nitrogen or argon for 15 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the vial approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the coupled product.[9][11]
Safety and Handling
This compound is classified as a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[2][3] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
This compound is a strategically designed reagent whose value lies in its engineered asymmetry. The differential reactivity between its ethyl and tert-butyl ester groups provides a powerful handle for selective transformations, enabling streamlined access to complex molecular architectures. Its utility as an electrophile in Claisen condensations and as a stable, efficient precursor for photoredox-mediated radical generation underscores its importance in modern synthetic chemistry. By understanding the fundamental principles of its reactivity and employing validated protocols, researchers can leverage this versatile building block to construct challenging C-C bonds and quaternary carbon centers with precision and control.
References
- 1. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 2. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Fragment Coupling and the Construction of Quaternary Carbons Using Tertiary Radicals Generated From tert-Alkyl N-Phthalimidoyl Oxalates By Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Construction of Quaternary Carbons from Tertiary Alcohols via Photoredox-Catalyzed Fragmentation of tert-Alkyl N-Phthalimidoyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging Tert-butyl Ethyl Oxalate Derivatives in Visible-Light Photoredox Catalysis
Abstract
Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the generation of reactive radical intermediates under exceptionally mild conditions.[1][2] This guide provides an in-depth exploration of the use of alkyl oxalates, derived from readily available alcohols, as powerful precursors for carbon-centered radicals. Specifically, we detail the mechanism, applications, and detailed protocols for leveraging these bench-stable intermediates in redox-neutral fragment couplings, with a focus on the construction of challenging all-carbon quaternary centers. While compounds like tert-butyl ethyl oxalate serve as valuable building blocks, the core strategy involves the conversion of tertiary alcohols into their corresponding cesium oxalate salts, which then act as potent radical precursors in Giese-type conjugate addition reactions.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking to incorporate these cutting-edge methodologies into their synthetic programs.
Introduction: The Emergence of Alkyl Oxalates in Photoredox Catalysis
The formation of C(sp³)–C(sp³) bonds, particularly the construction of sterically congested quaternary carbons, remains a significant challenge in chemical synthesis.[5][6] Traditional methods often require harsh conditions or the use of unstable organometallic reagents. Photoredox catalysis offers a paradigm shift, allowing for the activation of stable functional groups under ambient temperature with visible light as the primary energy input.[2]
Tertiary alcohols are ideal precursors for generating tertiary radicals due to their widespread availability and structural diversity.[4][6] The key innovation lies in their conversion into redox-active derivatives that can readily engage in single-electron transfer (SET) processes. Inspired by early work on radical generation from oxalate derivatives, recent advancements have established alkyl oxalate salts as exceptionally effective and stable precursors for this purpose.[4][7]
This approach, notably advanced by the MacMillan group, facilitates the first net redox-neutral coupling of tertiary alcohols with electron-deficient alkenes.[4] Unlike preceding methods that required stoichiometric chemical reductants, this process is highly atom-economical, generating CO₂ as the only byproduct.[4] Reagents such as this compound are instrumental in the synthesis of the requisite oxalate precursors from alcohols, making this powerful transformation accessible and practical.[3][8]
The Mechanism: From Oxalate Salt to C–C Bond
The overall transformation is a redox-neutral process powered by visible light, involving the synergistic interplay of a photocatalyst and the oxalate substrate. The mechanism does not rely on a sacrificial oxidant or reductant.[9]
Core Mechanistic Steps:
-
Photoexcitation: The cycle begins with the absorption of a visible-light photon by the photocatalyst (PC), typically an iridium complex like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, promoting it to a long-lived, high-energy excited state (*PC).[4][9]
-
Oxidative Single-Electron Transfer (SET): The excited-state photocatalyst (*PC) is a potent oxidant. It engages in a single-electron transfer event with the alkyl cesium oxalate, which is readily oxidized. This SET generates the reduced form of the photocatalyst (PC⁻) and an alkoxycarbonyloxyl radical intermediate.
-
Sequential Decarboxylation: The resulting radical intermediate is highly unstable and undergoes rapid, sequential fragmentation. It first loses one molecule of CO₂ to form an alkoxycarbonyl radical, which then expels a second molecule of CO₂ to generate the desired tertiary alkyl radical (R•).[5][9]
-
Radical Conjugate Addition (Giese Reaction): The nucleophilic tertiary alkyl radical adds to an electron-deficient alkene (Michael acceptor), forming a new C–C bond and generating an α-acyl radical intermediate.[1][5][10]
-
Reduction and Catalyst Regeneration: The α-acyl radical is a strong oxidant and readily accepts an electron from the reduced photocatalyst (PC⁻). This step accomplishes two things: it forms the final enolate product (which is protonated upon workup) and regenerates the ground-state photocatalyst (PC), thus closing the catalytic cycle.
Visualizing the Catalytic Cycle
Caption: Redox-neutral catalytic cycle for Giese-type addition.
Application: Construction of All-Carbon Quaternary Centers
A primary application of this methodology is the synthesis of molecules containing all-carbon quaternary centers via a Giese-type reaction. The reaction is remarkably tolerant of steric hindrance at the site of radical generation, making it highly effective for coupling bulky tertiary fragments.[4]
Reaction Scope Overview
The protocol exhibits broad applicability across a range of tertiary alcohol precursors and Michael acceptors.
| Entry | Tertiary Alcohol Precursor (as Cesium Oxalate) | Michael Acceptor | Product Yield (%) | Reference |
| 1 | 1-Adamantanol | Methyl Acrylate | 91 | [4] |
| 2 | 1-Adamantanol | Methyl Vinyl Ketone | 99 | [4] |
| 3 | 1-Adamantanol | Acrylonitrile | 89 | [4] |
| 4 | 2,4-dimethyl-2-pentanol | Methyl Vinyl Ketone | 93 | [4] |
| 5 | 1-Methylcyclopentanol | Methyl Acrylate | 92 | [4] |
| 6 | (-)-Isopulegol derivative | Methyl Acrylate | 96 (>20:1 dr) | [4] |
| 7 | Dihydrocarveol derivative | Methyl Acrylate | 85 (vicinal quaternary) | [4] |
Detailed Experimental Protocols
The following section provides step-by-step protocols for the preparation of the necessary radical precursor and its subsequent use in a photoredox-catalyzed conjugate addition.
Protocol 1: Preparation of Cesium Alkyl Oxalate Salt
This procedure describes the synthesis of the bench-stable cesium oxalate salt from a tertiary alcohol. The use of this compound allows for saponification to the mono-tert-butyl oxalate, which can then be converted to the cesium salt. A more direct and general route starts from the desired tertiary alcohol.[4]
-
Reagents & Equipment:
-
Tertiary alcohol (1.0 equiv)
-
Ethyl oxalyl chloride (1.2 equiv)
-
Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Cesium hydroxide (CsOH) monohydrate (1.1 equiv)
-
Methanol (MeOH) and Water
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, separatory funnel, rotary evaporator.
-
-
Procedure (Synthesis of Alkyl Ethyl Oxalate):
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the tertiary alcohol (10 mmol, 1.0 equiv) and anhydrous DCM (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (15 mmol, 1.5 equiv), followed by the dropwise addition of ethyl oxalyl chloride (12 mmol, 1.2 equiv).
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours (monitor by TLC). Causality: Low temperature controls the exothermicity of the acylation, while pyridine acts as a base to neutralize the HCl byproduct.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alkyl ethyl oxalate can often be used directly or purified by flash chromatography.
-
-
Procedure (Saponification and Salt Formation):
-
Dissolve the crude alkyl ethyl oxalate in a 1:1 mixture of MeOH and water.
-
Add CsOH·H₂O (11 mmol, 1.1 equiv) and stir the mixture at room temperature for 2-6 hours until saponification is complete (monitor by TLC or LC-MS).
-
Remove the solvent via rotary evaporation. The resulting solid is the cesium alkyl oxalate salt.
-
Dry the salt under high vacuum for several hours before use. It should be stored in a desiccator as it can be hygroscopic. Causality: The cesium salt is generally more stable and soluble in the reaction solvent compared to the free acid, leading to more consistent results.[4]
-
Protocol 2: Photoredox-Catalyzed Giese-Type Addition
This protocol details the coupling of a cesium alkyl oxalate with an electron-deficient alkene.
-
Reagents & Equipment:
-
Cesium alkyl oxalate (from Protocol 1, 1.1 equiv)
-
Michael acceptor (1.0 equiv)
-
Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)
-
Solvent: 3:1 mixture of 1,2-dimethoxyethane (DME) and N,N-dimethylformamide (DMF)
-
Schlenk tube or borosilicate vial with a screw cap, magnetic stirrer, blue LED light source (e.g., 40W, 440 nm), nitrogen/argon source.
-
-
Experimental Workflow Visualization
Caption: Step-by-step workflow for synthesis and reaction.
-
Procedure:
-
To a Schlenk tube or vial, add the cesium alkyl oxalate (0.22 mmol, 1.1 equiv), the Michael acceptor (0.20 mmol, 1.0 equiv), and the iridium photocatalyst (0.002 mmol, 1 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed 3:1 DME/DMF solvent mixture (2.0 mL) via syringe.
-
Degas the resulting reaction mixture by three cycles of freeze-pump-thaw. Causality: Oxygen can quench the excited state of the photocatalyst, so its removal is critical for reaction efficiency.
-
Place the sealed reaction vessel approximately 5-10 cm from a blue LED light source and begin stirring. A fan may be used to maintain the reaction at ambient temperature.
-
Irradiate for 12-24 hours, or until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
-
Concluding Remarks
The use of alkyl oxalates, derived from alcohols, as radical precursors in photoredox catalysis represents a robust and versatile strategy for C–C bond formation. This redox-neutral approach provides a mild, efficient, and atom-economical pathway to valuable chemical structures, particularly those containing challenging quaternary centers. The protocols outlined herein are designed to be broadly applicable and serve as a reliable starting point for researchers aiming to explore this powerful synthetic methodology.
References
- 1. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Direct Construction of Quaternary Carbons from Tertiary Alcohols via Photoredox-Catalyzed Fragmentation of tert-Alkyl N-Phthalimidoyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 10. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of tert-Butyl Ethyl Oxalate in the Synthesis of Pharmaceutical Intermediates
Abstract
In the intricate landscape of pharmaceutical synthesis, the choice of reagents is paramount to achieving desired molecular complexity with efficiency and control. Tert-butyl ethyl oxalate (CAS 50624-94-7), an unsymmetrical dialkyl oxalate, has emerged as a strategic building block for the synthesis of complex pharmaceutical intermediates.[1] Its unique structural feature—a sterically hindered tert-butyl ester group juxtaposed with a reactive ethyl ester—confers a differential reactivity that can be exploited for selective chemical transformations.[2] This guide provides an in-depth exploration of the applications of this compound, focusing on its role in Claisen condensations for the construction of heterocyclic cores and its utility as a precursor for radical-mediated carbon-carbon bond formation. We will delve into the mechanistic rationale behind its use, present detailed experimental protocols, and offer insights gleaned from extensive application in medicinal chemistry.
Introduction: The Advantage of Asymmetry
This compound is a colorless to light yellow liquid with the molecular formula C₈H₁₄O₄.[1][3] At its core, the utility of this reagent stems from the distinct chemical environments of its two ester moieties.
-
The Ethyl Ester Group: This primary ester is sterically accessible and susceptible to nucleophilic attack and saponification under standard basic conditions.[2] This provides a reliable handle for initial condensation reactions.
-
The Tert-Butyl Ester Group: The bulky tert-butyl group provides significant steric shielding, rendering this ester resistant to typical nucleophilic substitution and hydrolysis conditions.[4] It serves as a robust protecting group that can be cleaved under specific acidic conditions, often with concomitant decarboxylation, or it can be used to influence the regioselectivity of reactions.[4]
This inherent asymmetry allows for a stepwise and controlled manipulation of the molecule, a highly desirable trait in multi-step pharmaceutical syntheses.[2]
Core Application I: Claisen Condensation for Heterocycle Synthesis
The Claisen condensation is a cornerstone of carbon-carbon bond formation.[5][6] In the synthesis of many pharmaceutical agents, particularly those containing pyrimidine or similar heterocyclic cores, a β-keto ester is a critical intermediate. This compound serves as a superior alternative to the more common diethyl oxalate in these transformations.
Mechanistic Rationale
The reaction proceeds via the formation of an enolate from a ketone or ester, which then attacks the electrophilic ethyl oxalate carbonyl. The subsequent collapse of the tetrahedral intermediate eliminates ethanol. The resulting intermediate, a β-dicarbonyl compound, is highly acidic and is deprotonated by the base, driving the reaction to completion.
The strategic advantage of using this compound lies in the stability of the resulting tert-butyl ester. This group can prevent unwanted side reactions and can be carried through several synthetic steps before its targeted removal. This is particularly relevant in the synthesis of complex molecules like the HIV integrase inhibitor, Raltegravir, where related diketo acid intermediates are crucial.[7][8]
Workflow for Claisen Condensation
Caption: Generalized workflow for a Claisen condensation using this compound.
Experimental Protocol: Synthesis of a β-Keto Ester Intermediate
This protocol describes a general procedure for the Claisen condensation of a generic ketone with this compound.
Materials:
-
Ketone (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.3 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then place the flask under a positive pressure of nitrogen.
-
Enolate Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Dissolve the ketone (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full enolate formation.
-
Condensation: Add this compound (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Quenching and Workup: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Trustworthiness Note: The use of a strong, non-nucleophilic base like NaH is crucial to favor the formation of the kinetic enolate and prevent competitive reactions. The slow, controlled addition of reagents at low temperatures minimizes side reactions.
Core Application II: Radical-Mediated C-C Bond Formation
A modern and powerful application of this compound is its use as a precursor for tertiary alkyl radicals under mild photoredox catalysis conditions.[2] This methodology is particularly valuable for the construction of challenging all-carbon quaternary centers, which are common motifs in bioactive molecules.[2]
Mechanistic Rationale
The process is initiated by a photocatalyst, typically an iridium or ruthenium complex, which becomes a potent oxidant upon excitation by visible light.[2] This excited-state photocatalyst engages in a single-electron transfer (SET) with the oxalate, which then undergoes rapid sequential decarboxylation (loss of two CO₂ molecules) to generate the desired tertiary alkyl radical.[2] This radical can then be used in a variety of coupling reactions.
The key advantages of this method are:
-
Mild Conditions: It avoids the use of harsh reagents or high temperatures.
-
Redox-Neutral: The catalytic cycle does not require a sacrificial chemical oxidant or reductant.[2]
-
Broad Substrate Scope: It is tolerant of a wide range of functional groups.
Photoredox Radical Generation and Coupling Workflow
Caption: Catalytic cycle for photoredox-mediated radical generation from an oxalate precursor.
Experimental Protocol: Synthesis of a Quaternary Center
This protocol describes a general procedure for the coupling of a tertiary radical, generated from a corresponding tert-butyl oxalate, with an electron-deficient alkene.
Materials:
-
Tertiary alcohol-derived tert-butyl oxalate (1.1 eq)
-
Electron-deficient alkene (e.g., acrylate, vinyl sulfone) (1.0 eq)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, DMSO)
-
Nitrogen or Argon source
-
Visible light source (e.g., Blue LED strip, 26 W CFL bulb)
Procedure:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the tertiary alcohol-derived oxalate (1.1 eq), the electron-deficient alkene (1.0 eq), and the photocatalyst (fac-Ir(ppy)₃, 1-2 mol%).
-
Degassing: Seal the vial with a septum and purge with nitrogen or argon for 15-20 minutes. Add the anhydrous, degassed solvent via syringe. The solution should be subjected to several freeze-pump-thaw cycles to ensure the removal of oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the vial approximately 5-10 cm from the visible light source and begin vigorous stirring. To maintain a constant temperature, a fan may be directed at the reaction setup.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Expertise Note: The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are often preferred for their ability to dissolve the catalyst and reagents. Thorough degassing is essential for reaction efficiency and reproducibility.[9]
Quantitative Data Summary
While direct, side-by-side comparisons are often application-specific, the following table summarizes the general characteristics and advantages of this compound in key transformations.
| Parameter | Diethyl Oxalate | This compound | Rationale for Advantage |
| Reaction Type | Claisen Condensation | Claisen Condensation | Differential Reactivity: The tert-butyl ester acts as a stable protecting group, allowing for further transformations before its removal.[2][4] |
| Yield | Variable, can be affected by side reactions. | Often higher due to increased stability of the intermediate. | The bulky tert-butyl group can prevent self-condensation or other undesired reactions. |
| Product Stability | β-keto ethyl esters can be prone to hydrolysis or further reaction. | β-keto tert-butyl esters are generally more robust and stable to purification.[4] | Steric hindrance of the tert-butyl group enhances stability. |
| Radical Generation | Not a standard precursor. | Excellent precursor for tertiary radicals. | The oxalate moiety is readily oxidized, and decarboxylation is rapid.[2][9] |
| Reaction Conditions | Often requires strong base, elevated temperatures. | Can be used under very mild photoredox conditions. | Visible light catalysis is a low-energy, highly selective activation method.[2] |
Conclusion
This compound is more than just another dialkyl oxalate; it is a precision tool for the synthetic chemist. Its asymmetric design enables selective reactions at the ethyl ester position while leveraging the stability and steric influence of the tert-butyl group. From constructing complex heterocyclic cores via Claisen condensations to generating radicals for the formation of quaternary centers under mild photoredox conditions, its applications are both significant and expanding. The protocols and insights provided herein serve as a foundational guide for researchers and drug development professionals looking to harness the unique capabilities of this versatile reagent in the synthesis of next-generation pharmaceutical intermediates.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 3. This compound | CAS:50624-94-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Solved Draw the reaction for claisen condensation experiment | Chegg.com [chegg.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Tool: Tert-Butyl Ethyl Oxalate in the Strategic Construction of Quaternary Carbon Centers
Introduction: The Challenge and Opportunity of Quaternary Carbons
In the intricate world of organic synthesis, the construction of all-carbon quaternary stereocenters stands as a significant challenge.[1][2] These motifs, where a single carbon atom is bonded to four other carbon substituents, are prevalent in a vast array of complex natural products and pharmaceuticals, imparting unique three-dimensional structures and biological activities. The steric hindrance inherent in their formation often necessitates innovative synthetic strategies. Tert-butyl ethyl oxalate has emerged as a versatile and powerful reagent in the synthetic chemist's arsenal, offering elegant solutions to this long-standing problem. This guide provides an in-depth exploration of its applications, underpinned by mechanistic insights and field-proven protocols.
Core Principles: Unleashing the Potential of this compound
This compound (C₈H₁₄O₄) is an unsymmetrical dialkyl oxalate ester distinguished by its sterically demanding tert-butyl group and a less hindered ethyl group.[3][4] This structural dichotomy allows for differential reactivity and makes it a valuable precursor for generating carbon-centered radicals under mild conditions.[3] The primary strategy for its use in constructing quaternary centers revolves around its ability to serve as a stable, easily handled precursor to nucleophilic tertiary alkyl radicals through photoredox-catalyzed decarboxylation.
Mechanism of Radical Generation: A Photoredox-Mediated Cascade
The generation of a tertiary radical from a derivative of this compound is a sophisticated process initiated by visible light photoredox catalysis.[3][5][6] The generally accepted mechanism involves a series of steps:
-
Photoexcitation: A photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and is excited to a higher energy state, becoming a potent single-electron oxidant.[3]
-
Single-Electron Transfer (SET): The excited photocatalyst engages in a single-electron transfer event with an alkyl oxalate derivative (often prepared from the corresponding tertiary alcohol and N-phthalimidoyl oxalyl chloride), oxidizing it.[3]
-
Fragmentation Cascade: The resulting radical cation is unstable and undergoes rapid fragmentation. This involves the homolytic cleavage of the N-O bond followed by sequential decarboxylation, releasing two molecules of carbon dioxide and the desired tertiary alkyl radical.[5][7]
This redox-neutral process is highly efficient and avoids the use of harsh reagents, making it a favored method in modern organic synthesis.[3]
Caption: Photoredox-catalyzed generation of tertiary radicals from oxalate precursors.
Application Note I: Direct Construction of Quaternary Carbons from Tertiary Alcohols
A powerful application of this methodology is the direct conversion of readily available tertiary alcohols into molecules containing a quaternary carbon center.[5][8] This transformation circumvents the often-problematic synthesis of sterically hindered tertiary halides.[6]
Experimental Workflow
The overall process can be broken down into two main stages: the preparation of the tert-alkyl N-phthalimidoyl oxalate intermediate and the subsequent photoredox-catalyzed coupling reaction.
Caption: Two-stage workflow for quaternary carbon synthesis from tertiary alcohols.
Protocol 1: Synthesis of tert-Alkyl N-Phthalimidoyl Oxalate
This protocol is adapted from methodologies described by Overman et al.[9]
Materials:
-
Tertiary alcohol (1.0 equiv)
-
N-Phthalimidoyl oxalyl chloride (1.2 equiv)
-
Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the tertiary alcohol and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
In a separate flask, dissolve N-phthalimidoyl oxalyl chloride in anhydrous DCM.
-
Add the N-phthalimidoyl oxalyl chloride solution dropwise to the alcohol solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Photoredox-Catalyzed Coupling with an Electron-Deficient Alkene
This protocol outlines a general procedure for the coupling of the oxalate intermediate with a Michael acceptor.[5][6][9]
Materials:
-
tert-Alkyl N-phthalimidoyl oxalate (1.0 equiv)
-
Electron-deficient alkene (e.g., methyl vinyl ketone) (1.5 equiv)
-
fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂ (1-2 mol%)
-
Hantzsch ester (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or a mixture of THF/CH₂Cl₂)
-
Schlenk tube or vial with a magnetic stir bar
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a Schlenk tube, add the tert-alkyl N-phthalimidoyl oxalate, Hantzsch ester, and photocatalyst.
-
Evacuate and backfill the tube with an inert atmosphere (repeat 3x).
-
Add the anhydrous, degassed solvent via syringe, followed by the electron-deficient alkene.
-
Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from the visible light source.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the product containing the newly formed quaternary carbon center.
| Substrate (Tertiary Alcohol) | Alkene Acceptor | Photocatalyst | Solvent | Yield (%) | Reference |
| 1-Methylcyclohexanol | Methyl vinyl ketone | Ru(bpy)₃(PF₆)₂ | THF/CH₂Cl₂ | 85 | [5][9] |
| Adamantan-1-ol | Acrylonitrile | Ru(bpy)₃(PF₆)₂ | THF/CH₂Cl₂ | 78 | [9] |
| 2-Methyl-2-butanol | N-Phenylmaleimide | fac-Ir(ppy)₃ | DMF | 92 | [6] |
| Terpinen-4-ol derivative | Methyl acrylate | Ru(bpy)₃(PF₆)₂ | THF/CH₂Cl₂ | 75 | [9] |
Table 1: Representative Examples of Photoredox-Catalyzed Quaternary Carbon Construction.
Application Note II: Asymmetric Synthesis of Quaternary α-Amino Acids
The construction of quaternary α-amino acids is of paramount importance in drug discovery and peptide chemistry. While the primary radical-based methods are typically not stereoselective, derivatives of this compound can be employed in enolate-based strategies for this purpose. The amidomalonate synthesis, a variation of the malonic ester synthesis, provides a reliable route to racemic α-amino acids, which can then be resolved.[10]
Conceptual Pathway: Amidomalonate Synthesis
This method involves the alkylation of a malonic ester derivative bearing an amide or phthalimide group at the α-position. The acidic α-proton is readily removed by a base to form a stabilized enolate, which can then be alkylated.[10] While this compound itself is not directly used here, the principles of enolate generation from esters are central.[11][12] For the synthesis of quaternary amino acids, a disubstituted alkylating agent or sequential alkylations would be required. A more direct approach involves the asymmetric Mannich reaction of N-PMP protected alpha-imino ethyl glyoxylate with α,α-disubstituted aldehydes, catalyzed by L-proline, to yield quaternary β-formyl α-amino acid derivatives with high enantioselectivity.[13]
Caption: Proline-catalyzed asymmetric Mannich reaction for quaternary amino acid synthesis.
Protocol 3: Proline-Catalyzed Asymmetric Mannich Reaction
This protocol is based on the work of Córdova and coworkers for the synthesis of enantioenriched quaternary α-amino acid precursors.[13]
Materials:
-
α,α-Disubstituted aldehyde (1.5 equiv)
-
N-PMP-protected α-imino ethyl glyoxylate (1.0 equiv)
-
L-Proline (20 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Magnetic stirrer and stir bar
Procedure:
-
To a vial, add the N-PMP-protected α-imino ethyl glyoxylate and L-proline.
-
Add anhydrous DMSO and stir the mixture at room temperature for 10 minutes.
-
Add the α,α-disubstituted aldehyde to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the Mannich adduct.
-
The resulting β-formyl group can be further transformed (e.g., by oxidation to a carboxylic acid) to furnish the desired quaternary α-amino acid derivative.
| Aldehyde | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| Isobutyraldehyde | DMSO | 24 | 96 | 99 | [13] |
| 2-Phenylpropionaldehyde | DMSO | 48 | 95 | >99 | [13] |
| Cyclopentanecarbaldehyde | DMSO | 48 | 94 | 99 | [13] |
Table 2: L-Proline-Catalyzed Asymmetric Mannich Reactions.
Conclusion and Future Outlook
This compound and its derivatives have proven to be exceptionally valuable reagents for the construction of challenging all-carbon quaternary centers. The ability to generate tertiary radicals under mild, photoredox-catalyzed conditions from stable tertiary alcohol precursors represents a significant advance in synthetic methodology. This approach offers a broad substrate scope and functional group tolerance, making it applicable to complex molecule synthesis.[6] While radical methods are the hallmark of this reagent's utility, related principles of ester enolate chemistry pave the way for asymmetric approaches to vital structures like quaternary amino acids. The continued development of novel catalytic systems and a deeper mechanistic understanding will undoubtedly expand the applications of oxalate-based reagents, further empowering chemists to tackle the most demanding synthetic challenges.
References
- 1. Catalytic asymmetric synthesis of all-carbon quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 4. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Direct Construction of Quaternary Carbons from Tertiary Alcohols via Photoredox-Catalyzed Fragmentation of tert-Alkyl N-Phthalimidoyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pubtexto.com [pubtexto.com]
- 8. Direct construction of quaternary carbons from tertiary alcohols via photoredox-catalyzed fragmentation of tert-alkyl N-phthalimidoyl oxalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment Coupling and the Construction of Quaternary Carbons Using Tertiary Radicals Generated From tert-Alkyl N-Phthalimidoyl Oxalates By Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. youtube.com [youtube.com]
- 13. Asymmetric synthesis of quaternary alpha- and beta-amino acids and beta-lactams via proline-catalyzed mannich reactions with branched aldehyde donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocycles with Tert-butyl Ethyl Oxalate
Introduction: The Strategic Advantage of Tert-butyl Ethyl Oxalate in Heterocyclic Synthesis
In the vast toolkit of organic synthesis, the choice of building blocks is paramount to achieving molecular diversity and complexity. This compound emerges as a uniquely versatile C2 synthon, distinguished by its unsymmetrical ester functionalities. The differential reactivity of the sterically hindered tert-butyl ester and the more accessible ethyl ester provides a strategic advantage for the nuanced construction of a wide array of heterocyclic scaffolds.[1][2] This differential reactivity allows for selective transformations, offering pathways to functionalized heterocycles that are often challenging to access with symmetrical reagents like diethyl oxalate.
This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic systems. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage the full potential of this valuable reagent.
Core Principles: Exploiting Differential Reactivity
The synthetic utility of this compound is rooted in the distinct chemical properties of its two ester groups. The ethyl ester readily participates in classical condensation reactions, while the bulky tert-butyl group can be selectively removed under acidic conditions or via thermal elimination. This dichotomy allows for post-cyclization modifications, providing a handle for further diversification of the heterocyclic core.
Synthesis of Quinoxaline-2,3-diones: A Gateway to Bioactive Scaffolds
Quinoxaline-2,3-diones are a prominent class of N-heterocycles, with derivatives exhibiting a broad spectrum of biological activities.[3] The most direct route to these scaffolds is the cyclocondensation of o-phenylenediamines with an oxalate derivative. The use of this compound in this synthesis offers a latent site for subsequent functionalization.
Reaction Mechanism & Rationale
The synthesis proceeds via a tandem condensation-cyclization pathway. The more reactive ethyl ester of this compound preferentially undergoes nucleophilic attack by the amino groups of the o-phenylenediamine. The subsequent intramolecular cyclization is followed by the elimination of ethanol and tert-butanol to yield the stable quinoxaline-2,3-dione ring system.
Caption: Synthesis of Quinoxaline-2,3-diones.
Experimental Protocol: Synthesis of 6-chloro-1-(tert-butoxycarbonyl)quinoxaline-2,3(1H,4H)-dione
This protocol details the synthesis of a quinoxaline-2,3-dione with a protected nitrogen, showcasing the utility of the tert-butyl group.
Materials:
-
4-chloro-1,2-phenylenediamine
-
This compound
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (1.43 g, 10 mmol) in 50 mL of absolute ethanol.
-
To the stirred solution, add this compound (1.74 g, 10 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield 6-chloro-1-(tert-butoxycarbonyl)quinoxaline-2,3(1H,4H)-dione.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-chloro-1,2-phenylenediamine | 142.58 | 10 | 1.43 g |
| This compound | 174.19 | 10 | 1.74 g |
| Absolute Ethanol | - | - | 50 mL |
Expected Yield: 85-90%
Hantzsch Pyridine Synthesis: Building Functionalized Pyridines
The Hantzsch pyridine synthesis is a classic multi-component reaction for the formation of dihydropyridines, which can be subsequently oxidized to pyridines.[4][5][6][7] The incorporation of this compound as the β-ketoester equivalent introduces an asymmetric substitution pattern that can be exploited for the synthesis of diverse pyridine derivatives.
Reaction Mechanism & Rationale
The reaction involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound (here, this compound acts as one), and a nitrogen source (e.g., ammonia).[4][5] The mechanism proceeds through a series of condensations, Michael addition, and cyclization to form the dihydropyridine ring. The use of this compound can lead to a dihydropyridine with both an ethyl and a tert-butyl ester at the 3 and 5 positions. The tert-butyl ester can be selectively removed post-synthesis.
Caption: Hantzsch Pyridine Synthesis Workflow.
Experimental Protocol: Synthesis of 3-ethyl 5-(tert-butyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
This compound
-
Ammonium hydroxide (25% solution)
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and this compound (1.74 g, 10 mmol) in 30 mL of ethanol.
-
To this stirred mixture, add ammonium hydroxide (25% solution, 2 mL) dropwise at room temperature.
-
Continue stirring at room temperature for 24 hours. The product will gradually precipitate.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 3-ethyl 5-(tert-butyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Benzaldehyde | 106.12 | 10 | 1.06 g |
| Ethyl acetoacetate | 130.14 | 10 | 1.30 g |
| This compound | 174.19 | 10 | 1.74 g |
| Ammonium hydroxide (25%) | - | - | 2 mL |
| Ethanol | - | - | 30 mL |
Expected Yield: 75-85%
Synthesis of Substituted Pyrazoles: A Cornerstone of Medicinal Chemistry
Pyrazoles are a fundamental heterocyclic motif found in numerous pharmaceuticals.[8][9] The condensation of a 1,3-dicarbonyl compound with hydrazine is a common method for their synthesis. This compound can serve as a precursor to a β-ketoester through Claisen condensation, which then undergoes cyclization with hydrazine.
Reaction Mechanism & Rationale
The synthesis begins with a base-catalyzed Claisen condensation between a ketone and this compound to form a 1,3-dicarbonyl intermediate. This intermediate then reacts with hydrazine in a cyclocondensation reaction to form the pyrazole ring. The choice of substituted hydrazine allows for the introduction of various groups at the N1 position of the pyrazole.
Caption: Pyrazole Synthesis via Claisen Condensation.
Experimental Protocol: Synthesis of ethyl 5-methyl-1H-pyrazole-3-carboxylate
Materials:
-
Acetone
-
This compound
-
Sodium ethoxide
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium (0.23 g, 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask under an inert atmosphere.
-
To this solution, add a mixture of acetone (0.58 g, 10 mmol) and this compound (1.74 g, 10 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Add hydrazine hydrate (0.50 g, 10 mmol) to the reaction mixture and reflux for 6 hours.
-
After cooling, neutralize the mixture with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Acetone | 58.08 | 10 | 0.58 g |
| This compound | 174.19 | 10 | 1.74 g |
| Sodium | 22.99 | 10 | 0.23 g |
| Hydrazine hydrate | 50.06 | 10 | 0.50 g |
| Ethanol | - | - | 20 mL |
Expected Yield: 60-70%
Conclusion
This compound stands as a powerful and strategic reagent in the synthesis of heterocycles. Its unique structural feature of possessing two differentially reactive ester groups opens up avenues for creating complex and diverse molecular architectures. The protocols detailed herein provide a foundation for researchers to explore the full potential of this versatile building block in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
- 1. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
Application Note & Protocol: Mastering Visible Light-Mediated Reactions with Tert-Butyl Ethyl Oxalate
Introduction: Harnessing Light for Complex Synthesis
Visible light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling the formation of complex chemical bonds under remarkably mild conditions.[1] This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates, leading to the formation of reactive radical intermediates.[2] Among the diverse array of radical precursors, alkyl oxalates, such as tert-butyl ethyl oxalate, have gained prominence as stable and versatile reagents for the generation of valuable alkyl radicals.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of visible light-mediated reactions utilizing this compound. We will delve into the mechanistic underpinnings, detailed safety protocols, and a step-by-step guide to facilitate the successful implementation of this transformative technology in your laboratory.
The Role and Mechanism of this compound in Photoredox Catalysis
This compound serves as an excellent precursor for the generation of the tert-butyl radical, a key intermediate for constructing sterically hindered molecular architectures, including challenging all-carbon quaternary centers.[3] The process is typically initiated by a photocatalyst (PC), often an iridium or ruthenium complex, or an organic dye, which absorbs visible light to reach an excited state (PC*).[1][6]
The excited photocatalyst is a potent single-electron oxidant and can engage in a single-electron transfer (SET) event with the this compound.[3] This oxidation of the oxalate leads to the formation of a radical intermediate that rapidly undergoes sequential decarboxylation, eliminating two molecules of carbon dioxide to generate the desired tert-butyl radical.[3] A key advantage of this method is that it is often redox-neutral, meaning it does not require a sacrificial chemical oxidant or reductant to proceed.[3][4]
The generated tert-butyl radical can then participate in a variety of synthetic transformations, such as addition to alkenes or alkynes, enabling the formation of new carbon-carbon bonds.[3]
Safety First: Essential Precautions for Photochemical Reactions
Given the use of chemical reagents and light sources, adherence to strict safety protocols is paramount.
1. Personal Protective Equipment (PPE):
-
Safety Glasses: Standard for all laboratory work.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[7][8][9]
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
2. Engineering Controls:
-
Fume Hood: All photochemical reactions should be conducted in a well-ventilated fume hood to mitigate exposure to potentially volatile chemicals and solvent vapors.[10][11]
-
Light Shielding: The reaction setup should be shielded to prevent stray light from affecting other experiments or posing a hazard to personnel. Aluminum foil is a simple and effective light shield.
3. Emergency Preparedness:
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.[10][11]
-
Fire Extinguisher: An appropriate fire extinguisher for chemical fires should be located nearby.[10]
-
Spill Kit: Have a spill kit readily available and be familiar with the procedures for cleaning up any of the chemicals used in the reaction.[10]
4. Chemical Handling:
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for all chemicals before use to understand their specific hazards.[10] this compound is a combustible liquid that can cause skin and eye irritation.[12]
-
Storage: Store this compound in a dry, sealed container at 2-8°C.[13]
Experimental Setup: A Guide to Assembling Your Photoreactor
While commercially available photoreactors offer convenience and reproducibility, a simple and effective setup can be constructed using common laboratory equipment.[14]
Core Components:
| Component | Description & Rationale |
| Reaction Vessel | A standard borosilicate glass vial (e.g., 1 or 2-dram) or a Schlenk flask is suitable. The choice depends on the reaction scale and the need for a strictly inert atmosphere. |
| Light Source | A high-intensity blue LED (e.g., 34W Kessil lamp) is commonly used as their emission spectra often overlap well with the absorption maxima of many common photocatalysts.[6] The narrow emission peak of LEDs is advantageous for selectively exciting the photocatalyst.[6] |
| Cooling System | A small fan directed at the reaction vessel is crucial to dissipate the heat generated by the LED and maintain a consistent reaction temperature, typically near room temperature.[14] |
| Stirring | A magnetic stir plate and a small stir bar are necessary to ensure the reaction mixture is homogeneous and that all components are adequately exposed to the light source. |
| Inert Atmosphere | Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst. Therefore, the reaction vessel should be sealed with a cap and parafilm, and the reaction mixture should be degassed. |
Visualizing the Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]
- 3. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. uah.edu [uah.edu]
- 9. Common Hazards of Photographic Chemicals Explained - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Laboratory safety regulations for 'Photochemistry' | Mind Map - EdrawMind [edrawmind.com]
- 11. fau.edu [fau.edu]
- 12. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound [myskinrecipes.com]
- 14. hepatochem.com [hepatochem.com]
The Strategic Application of tert-Butyl Ethyl Oxalate in Natural Product Synthesis: A Guide for Advanced Organic Synthesis
For the discerning researcher in natural product synthesis and drug development, the choice of reagents is paramount, dictating the efficiency, elegance, and ultimate success of a synthetic campaign. Among the arsenal of C2 building blocks, tert-butyl ethyl oxalate emerges as a reagent of unique strategic value. Its inherent asymmetry, a tert-butyl ester at one terminus and an ethyl ester at the other, offers a nuanced reactivity profile that can be exploited for selective transformations within complex molecular architectures. This guide provides an in-depth exploration of the utility of this compound, moving beyond theoretical applications to detail its practical implementation in the synthesis of complex natural products, supported by field-proven insights and detailed protocols.
The Differentiated Reactivity of this compound: A Chemist's Lever
The synthetic power of this compound lies in the differential lability of its two ester functionalities. The ethyl ester is susceptible to nucleophilic attack and saponification under standard basic conditions, while the sterically encumbered tert-butyl ester remains largely intact, requiring harsher acidic conditions for cleavage. This orthogonal protecting group strategy embedded within a single reagent allows for sequential manipulations of a two-carbon unit, a feature of immense value in multi-step synthesis.
This differential reactivity allows for the selective cleavage of the ethyl ester through saponification, making this compound a convenient precursor for mono-tert-butyl oxalate salts.[1] The less sterically hindered primary ethyl group is more readily attacked by a hydroxide ion in a base-catalyzed hydrolysis.[1]
Core Application: The Ethoxalyl Group as a Versatile Synthetic Handle
The primary role of this compound in total synthesis is the introduction of an ethoxalyl group (a two-carbon unit with two carbonyl groups) into a molecule. This moiety can serve multiple purposes: as a precursor to β-keto esters via Claisen condensation, as a directing group, or as a building block for heterocyclic systems.
The Claisen Condensation: Forging Carbon-Carbon Bonds with Precision
The Claisen condensation is a cornerstone of carbon-carbon bond formation.[2] While diethyl oxalate is a common reagent for this transformation, this compound offers the distinct advantage of introducing a latent carboxylic acid functionality. Following the condensation, the ethyl ester can be selectively hydrolyzed, and the resulting β-keto acid can be decarboxylated to afford a ketone, or the tert-butyl ester can be removed under acidic conditions to reveal a carboxylic acid, providing a versatile handle for further elaboration.
Application Example: A Key Step in the Synthesis of a Complex Alkaloid Precursor
While a direct application in a completed total synthesis of a named natural product is not readily found in publicly available literature, the principles of its utility can be demonstrated through a representative transformation that is a common feature in the synthesis of complex alkaloids and other nitrogen-containing natural products. The following protocol illustrates the introduction of the ethoxalyl group onto a lactam, a common structural motif in alkaloids.
Protocol: Ethoxalylation of a Lactam using this compound
This protocol describes the acylation of a lactam with this compound to form an N-ethoxalyl lactam, a key intermediate for further functionalization.
Materials:
-
Lactam Substrate (e.g., 2-pyrrolidinone)
-
This compound
-
Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Lithium diisopropylamide (LDA))
-
Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with the lactam substrate (1.0 eq).
-
Solvent Addition: Anhydrous THF is added via syringe to dissolve the lactam. The solution is cooled to 0 °C in an ice bath.
-
Deprotonation: A strong base such as NaH (1.1 eq, 60% dispersion in mineral oil) is carefully added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the lactam enolate.
-
Acylation: this compound (1.2 eq) is added dropwise to the reaction mixture via syringe. The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x V, where V is the volume of the aqueous layer).
-
Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-ethoxalyl lactam.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is critical to prevent quenching of the strong base and the highly reactive enolate intermediate.
-
Strong, Non-nucleophilic Base: A strong base is required to deprotonate the lactam. A non-nucleophilic base like NaH or LDA is chosen to avoid competitive addition to the carbonyl of the lactam or the oxalate.
-
Aprotic Solvent: An aprotic solvent like THF is used as it does not have acidic protons that would react with the base or the enolate.
-
Low Temperature: The initial deprotonation and acylation are carried out at low temperatures to control the reactivity of the enolate and minimize side reactions.
-
Quenching: The reaction is quenched with a mild acid source like ammonium chloride to neutralize any remaining base and enolate without hydrolyzing the ester groups.
Visualizing the Workflow: Synthesis and Deprotection Strategies
The strategic utility of this compound is best understood by visualizing the potential synthetic pathways it unlocks.
References
Application Note: Advanced Purification Strategies for Reaction Products of Tert-Butyl Ethyl Oxalate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl ethyl oxalate is a pivotal, unsymmetrical diester utilized in a variety of synthetic transformations, most notably in Claisen condensations and radical-mediated C-C bond formations.[1][2][3] Its differential reactivity, stemming from the sterically hindered tert-butyl group and the more accessible ethyl group, allows for its use as a versatile building block in the synthesis of complex molecules, including pharmaceutical intermediates.[1][2] However, the very reactivity that makes it valuable also predisposes its reactions to the formation of specific and often challenging-to-remove impurities. This guide provides an in-depth analysis of common impurities and details robust, field-proven protocols for the purification of reaction products derived from this compound, ensuring high purity and yield.
Introduction: The Synthetic Utility and Purification Challenges
This compound serves as a precursor for generating stable tert-butyl radicals under mild conditions and as an electrophilic partner in condensation reactions to form critical β-keto ester intermediates.[1][4][5] The successful isolation of the desired product in high purity is paramount for subsequent synthetic steps and for meeting the stringent quality standards of the pharmaceutical industry.
The primary challenges in purification arise from:
-
Structurally Similar Byproducts: Side-reactions such as self-condensation can generate impurities with polarities and volatilities very close to the target compound.[6]
-
Thermal Sensitivity: Many organic molecules, including β-keto esters, can be sensitive to heat, making high-temperature distillation problematic.
-
Reagent and Catalyst Residues: Unreacted starting materials and residual catalysts must be completely removed.
This document outlines a systematic approach to purification, beginning with an understanding of the potential impurity profile and leading to the selection and optimization of appropriate purification techniques.
Characterizing the Impurity Profile
Effective purification begins with anticipating the likely impurities. The choice of reaction dictates the nature of the byproducts.
Impurities from Claisen Condensations
The Claisen condensation, which forms β-keto esters, is a cornerstone application.[4][5] When an enolate (e.g., from tert-butyl acetate) reacts with this compound, the primary impurities include:
-
Unreacted Starting Materials: Residual this compound and the enolate precursor.
-
Base and Salts: The alkoxide or amide base used for enolate formation and the resulting salts after quenching.
-
Self-Condensation Product: The enolate can react with itself. For instance, the enolate of tert-butyl acetate can self-condense to form tert-butyl acetoacetate, a major impurity in these reactions.[6]
-
Hydrolysis Products: Premature hydrolysis of the ester groups can lead to the formation of carboxylic acids, such as mono-tert-butyl oxalate.[1]
Impurities from Radical Reactions
When used as a source of tert-butyl radicals, potential impurities include:
-
Unreacted Oxalate: Incomplete reaction leaves the starting material.
-
Radical Coupling Byproducts: Self-coupling of the generated radicals or undesired reactions with the solvent.
-
Decomposition Products: Thermal or photochemical decomposition can lead to side products like isobutene.[1]
A summary of the physicochemical properties of the parent compound is essential for designing purification protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄O₄ | [7] |
| Molecular Weight | 174.19 g/mol | [7] |
| Appearance | Colorless transparent liquid | [8] |
| Boiling Point | 199.6 °C @ 760 mmHg | [8] |
| Density | 1.039 g/cm³ | [8] |
| Melting Point | -40.6 °C |[9] |
A Systematic Workflow for Purification
A multi-step approach is typically required to achieve high purity. The following diagram illustrates a general decision-making workflow for purifying products from reactions involving this compound.
Caption: General purification strategy decision tree.
Detailed Purification Protocols
The following protocols provide step-by-step guidance for the most common and effective purification techniques.
Protocol 1: Aqueous Workup and Liquid-Liquid Extraction (LLE)
Rationale: LLE is the first line of defense to remove the bulk of inorganic salts, water-soluble reagents, and acidic or basic byproducts.[10][11] It operates on the principle of differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10]
Protocol:
-
Quenching: Carefully quench the reaction mixture by adding it to a beaker of cold water or a saturated aqueous solution of NH₄Cl.
-
Acid/Base Wash (If Applicable):
-
For Claisen reactions: After quenching, the mixture is often basic. Acidify the aqueous layer to a pH of ~5-6 with a dilute acid (e.g., 1M HCl) to neutralize any remaining base and protonate the β-keto ester product, ensuring it remains in the organic phase.[12]
-
To remove acidic impurities: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]
-
To remove basic impurities: Wash the organic layer with dilute acid (e.g., 1M HCl).[11]
-
-
Extraction:
-
Transfer the entire mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether). The product should be highly soluble in this solvent.
-
Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate completely. Drain the lower (typically aqueous) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize product recovery.
-
-
Brine Wash: Combine all organic extracts and wash once with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography
Rationale: Flash column chromatography is a highly effective method for separating compounds with different polarities.[13] For products derived from this compound, which are often moderately polar esters, a silica gel stationary phase with a non-polar eluent system is typically effective.[1]
Protocol:
-
Solvent System Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good system will give the desired product an Rf value of ~0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate.[1]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, most non-polar eluent mixture.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.[9]
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with an air or nitrogen line) to begin the flow.
-
Collect fractions of the eluate in test tubes.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Spot several fractions per TLC plate alongside a sample of the crude mixture.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 3: Purification by Vacuum Distillation
Rationale: For products that are liquid and thermally stable, vacuum distillation is an excellent method for purification on a larger scale.[1] Lowering the pressure reduces the boiling point, preventing thermal decomposition that might occur at atmospheric pressure.[9]
Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Use a short-path distillation head for high-boiling compounds to minimize product loss.
-
Crude Product Addition: Place the crude product in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Slowly and carefully reduce the pressure inside the apparatus to the desired level (e.g., 2-20 mmHg) using a vacuum pump protected by a cold trap.
-
Heating: Gradually heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect a "forerun" fraction, which contains any low-boiling impurities.
-
As the temperature stabilizes at the boiling point of the product at that pressure, switch to a clean receiving flask to collect the main fraction.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides or residues.
-
-
System Shutdown: Allow the apparatus to cool completely before slowly reintroducing air to the system to release the vacuum.
Protocol 4: Purification by Crystallization
Rationale: Crystallization is the most powerful technique for purifying solid compounds.[14] It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain in solution.[15]
Protocol:
-
Solvent Selection: The ideal solvent will dissolve the crude product when hot but not when cold. Test small amounts of the crude product in various solvents (e.g., ethanol, hexane, ethyl acetate, or mixtures thereof) to find a suitable one.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.[14]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[14]
-
Once crystallization begins at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Case Study: Purification of a β-Keto Ester from a Claisen Condensation
This workflow details the purification of a product from the reaction between the enolate of tert-butyl acetate and this compound.
Caption: Workflow for purifying a β-keto ester.
Troubleshooting
Table 2: Common Purification Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Emulsion during LLE | Soaps formed from base; high concentration of polar compounds. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the funnel to stand undisturbed for a longer period. Filter the mixture through a pad of Celite. |
| Product "oils out" during crystallization | Solution is supersaturated; melting point of the product is below the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Try a lower-boiling point solvent. |
| Poor separation in column chromatography | Incorrect solvent system; column overloaded. | Re-optimize the eluent using TLC. Use less crude material for the amount of silica gel. Ensure the sample is loaded in a narrow band. |
| "Bumping" during vacuum distillation | Uneven heating; insufficient nucleation sites. | Ensure vigorous stirring with a magnetic stir bar. Use a fresh boiling chip. Ensure the system is fully under vacuum before applying significant heat. |
Conclusion
The purification of reaction products from this compound requires a systematic and logical approach tailored to the specific reaction and product characteristics. By anticipating the impurity profile and sequentially applying the appropriate techniques—from foundational liquid-liquid extraction to high-resolution chromatography or distillation—researchers can consistently achieve the high levels of purity required for advanced applications in drug discovery and chemical synthesis.
References
- 1. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. youtube.com [youtube.com]
- 5. aklectures.com [aklectures.com]
- 6. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation - Google Patents [patents.google.com]
- 7. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS:50624-94-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 9. benchchem.com [benchchem.com]
- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. ijddr.in [ijddr.in]
Method for Generating Tert-Butyl Radicals from Tert-Butyl Ethyl Oxalate: A Photoredox-Mediated Protocol
An Application Guide for Researchers
This guide provides a comprehensive overview and a detailed protocol for the generation of tert-butyl radicals from tert-butyl ethyl oxalate, a bench-stable precursor. We will delve into the mechanistic underpinnings of this transformation, focusing on its application in visible-light photoredox catalysis for the construction of valuable carbon-carbon bonds. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Synthetic Value of Tert-Butyl Radicals
The tert-butyl group is a cornerstone structural motif in medicinal chemistry and materials science. Its significant steric bulk can enforce specific molecular conformations, enhance metabolic stability, and improve pharmacokinetic properties. However, the direct installation of this sterically demanding group, particularly for the creation of all-carbon quaternary centers, remains a significant synthetic challenge.
Tertiary radicals, such as the tert-butyl radical, offer a powerful solution to this challenge.[1] Their unique reactivity allows for predictable and controlled bond formations under mild conditions.[1] Historically, the generation of such radicals often required harsh conditions or toxic reagents like organotin compounds. Modern synthetic chemistry has pivoted towards milder and more sustainable methods, with visible-light photoredox catalysis emerging as a premier strategy.[2][3] This approach allows for the generation of radicals from stable precursors under exceptionally mild conditions, often at room temperature.
This compound: An Optimal Precursor for Radical Generation
This compound stands out as a highly effective precursor for generating tert-butyl radicals.[2] Derived from tert-butyl alcohol, this compound offers several distinct advantages:
-
Stability: It is a bench-stable, easily handled solid or liquid, simplifying storage and reaction setup.[3]
-
Activation: It can be readily activated under visible-light photoredox conditions, avoiding the need for harsh thermal or UV initiation.[2]
-
Efficiency: The fragmentation pathway is highly efficient, leading to the clean generation of the desired radical species.
The unsymmetrical nature of this compound, featuring both a sterically hindered tert-butyl group and a less demanding ethyl group, allows for precise reactivity pathways.[2]
Mechanism: A Photoredox-Catalyzed Fragmentation Cascade
The generation of a tert-butyl radical from this compound is achieved through a redox-neutral catalytic cycle mediated by a photocatalyst, such as an iridium or ruthenium complex. The process does not rely on a classical radical chain mechanism but rather on two interconnected catalytic cycles.[2]
The key steps are as follows:
-
Photoexcitation: A photocatalyst (PC), for example, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, absorbs a photon of visible light (typically from a blue LED), promoting it to a long-lived, highly energetic excited state (*PC).
-
Single Electron Transfer (SET): The excited photocatalyst (*PC) is a potent reductant and engages in a single-electron transfer event with the this compound. This oxidizes the oxalate, forming a radical cation, while the photocatalyst returns to its ground state to continue the cycle.
-
Fragmentation Cascade: The oxalate radical cation is highly unstable and undergoes rapid, irreversible fragmentation. It sequentially eliminates two molecules of carbon dioxide (CO₂) to generate the desired tert-butyl radical (t-Bu•).[2]
This process is remarkably efficient and atom-economical, with carbon dioxide as the only byproduct of the radical generation step.
References
- 1. Radicals in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 3. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of tert-Butyl Ethyl Oxalate in Agricultural Chemistry Research
Preamble: A Molecule of Strategic Importance
In the intricate landscape of modern agrochemical synthesis, the demand for molecular building blocks that offer precision, versatility, and efficiency is paramount. Tert-butyl ethyl oxalate (CAS 50624-94-7), an unsymmetrical dialkyl oxalate ester, has emerged as a reagent of significant strategic value.[1][2] Its unique architecture, featuring two distinct ester groups—a sterically hindered tert-butyl moiety and a more reactive ethyl group—allows for selective chemical transformations.[1] This differential reactivity is the cornerstone of its utility, enabling chemists to orchestrate complex synthetic sequences for the creation of novel herbicides, pesticides, and fungicides.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep understanding of the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Part 1: Foundational Chemistry and Strategic Value
This compound is more than a simple intermediate; it is a versatile tool for introducing key structural motifs into bioactive molecules. Its primary applications in a research context stem from two core functionalities:
-
A Precursor to β-Keto Ester Scaffolds: The β-keto ester functional group is a cornerstone in the synthesis of many biologically active compounds.[3][4] this compound serves as an efficient reagent in Claisen condensation reactions to generate these valuable intermediates. The differential reactivity of its ester groups allows for regioselective reactions, primarily at the less sterically hindered ethyl ester position.
-
A Progenitor of tert-Butyl Radicals: In the realm of modern organic synthesis, visible-light photoredox catalysis has provided mild and efficient pathways for carbon-carbon bond formation.[1] this compound is an excellent precursor for generating the tert-butyl radical, a bulky and often desirable substituent for enhancing the efficacy and metabolic stability of agrochemicals.[1][5]
Physicochemical Properties
A clear understanding of the reagent's properties is critical for its effective use and safe handling.
| Property | Value | Source |
| CAS Number | 50624-94-7 | [1][6][7] |
| Molecular Formula | C₈H₁₄O₄ | [1][6][8] |
| Molecular Weight | 174.19 g/mol | [1][8] |
| Appearance | Colorless to Light Yellow Liquid | [2][7] |
| Density | 1.039 g/cm³ | [7] |
| Boiling Point | 199.6 °C at 760 mmHg | [7] |
| Flash Point | 75.3 °C | [7] |
| Storage | 2-8°C, dry, sealed | [2] |
Part 2: Synthesis and Core Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent application in agrochemical-relevant transformations.
Protocol 1: Laboratory-Scale Synthesis of this compound
Principle: This protocol is based on the acylation of tert-butyl alcohol with ethyl oxalyl chloride.[1] This is a classic esterification reaction where a non-nucleophilic base is employed to neutralize the HCl byproduct, driving the reaction to completion while minimizing side reactions. Low temperatures are crucial to control the reactivity of the acid chloride and prevent acid-catalyzed elimination of isobutene from the tert-butyl group.[1]
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl alcohol (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq). Dissolve the components in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Cooling: Cool the reaction vessel to 0°C using an ice-water bath. This is critical to moderate the exothermic reaction and prevent unwanted side reactions.[1]
-
Reagent Addition: Add ethyl oxalyl chloride (1.1 eq) to the dropping funnel. Add the acid chloride to the stirred reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0°C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another 4-6 hours or until TLC/GC-MS analysis indicates the consumption of the starting alcohol.
-
Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acid), and finally with brine.
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.
Protocol 2: Synthesis of a β-Keto Ester Intermediate via Claisen Condensation
Principle: This protocol leverages the differential reactivity of this compound to synthesize a β-keto ester, a common scaffold in agrochemicals. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is used to generate an enolate from a starting ketone. This enolate then acts as a nucleophile, preferentially attacking the less sterically hindered ethyl ester carbonyl of the oxalate.[9]
Workflow Diagram: β-Keto Ester Synthesis
Caption: Generalized workflow for β-keto ester synthesis.
Methodology:
-
Preparation: In a flame-dried, nitrogen-purged flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Slowly add a solution of the starting ketone (1.0 eq) in anhydrous THF to the NaH suspension at 0°C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, indicating complete enolate formation.
-
Condensation: Cool the resulting enolate solution back to 0°C. Add a solution of this compound (1.1 eq) in anhydrous THF dropwise. The steric hindrance of the tert-butyl group directs the nucleophilic attack to the ethyl ester carbonyl.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by pouring it into a beaker of ice-cold dilute HCl. This neutralizes the base and protonates the resulting β-dicarbonyl product.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate or ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified via silica gel column chromatography to yield the desired β-keto ester.
Protocol 3: Metallaphotoredox-Mediated C(sp³)–C(sp²) Cross-Coupling
Principle: This advanced protocol demonstrates the use of this compound as a source of tert-butyl radicals for constructing challenging C-C bonds.[1] A dual catalytic system, comprising a visible-light photocatalyst (e.g., an Iridium complex) and a nickel cross-coupling catalyst, is used. The excited photocatalyst oxidizes the oxalate, which then fragments to generate a tert-butyl radical. This radical is captured by the nickel catalyst, which then undergoes reductive elimination with an aryl halide to form the C-C bond.[1]
References
- 1. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | CAS:50624-94-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 8. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl Ethyl Oxalate
Welcome to the technical support center for the synthesis and optimization of tert-butyl ethyl oxalate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on explaining the causality behind experimental choices to ensure you can adapt and optimize your reactions effectively.
I. Overview of this compound Synthesis
This compound is a valuable unsymmetrical dialkyl oxalate ester, notable for its distinct ester groups: a sterically hindered tert-butyl group and a more accessible ethyl group.[1] This structural feature allows for differential reactivity, making it a key intermediate in various synthetic pathways, including the formation of α-keto esters and in metallaphotoredox cross-coupling reactions for creating sp³-sp² carbon bonds.[1]
The primary laboratory-scale synthesis of this compound often involves the acylation of tert-butyl alcohol with ethyl oxalyl chloride.[1] This method provides a controlled, stepwise formation of the unsymmetrical diester.[1] Another approach is the transesterification of diethyl oxalate with tert-butanol.[2] Optimizing the reaction conditions is critical for maximizing yield and purity by minimizing side reactions.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low Yield of this compound
Symptom: The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Explanation: The reaction may not have proceeded to completion due to insufficient reaction time or inadequate temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. Be mindful that excessive heat can lead to decomposition.[1]
-
-
Side Reactions:
-
Explanation: Several side reactions can compete with the desired product formation. A common issue is the acid-catalyzed elimination of isobutene from the tert-butyl group, especially under harsh conditions.[1] If using a Grignard reagent, a second addition to the newly formed ketone can occur, leading to a tertiary alcohol.[1]
-
Solution:
-
Maintain low reaction temperatures to control the reactivity of reagents and minimize decomposition.[1]
-
When using a base, select a non-nucleophilic one to avoid unwanted reactions.[1]
-
In Grignard reactions, carefully control the stoichiometry (1:1 molar ratio of reactants) and maintain low temperatures to favor the formation of the α-keto ester.[1]
-
-
-
Moisture Contamination:
-
Explanation: Water in the reaction mixture can hydrolyze the starting materials (like ethyl oxalyl chloride) or the product. Grignard reagents are particularly sensitive to moisture.[3]
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Suboptimal Stoichiometry:
-
Explanation: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent or an increase in side products.
-
Solution: Carefully calculate and measure the molar equivalents of your reactants. For the acylation method, a slight excess of the less expensive reagent (often tert-butanol) might be used to drive the reaction to completion.
-
Issue 2: Impure Product Contaminated with Byproducts
Symptom: Spectroscopic analysis (e.g., NMR) of the isolated product shows the presence of significant impurities.
Potential Causes & Solutions:
-
Formation of Diethyl Oxalate or Di-tert-butyl Oxalate:
-
Explanation: In transesterification reactions, incomplete reaction or disproportionation can lead to the presence of the starting symmetrical diester or the formation of the other symmetrical diester.
-
Solution: Optimize the catalyst and reaction conditions for the transesterification. The use of specific catalysts can favor the formation of the mixed ester.[4]
-
-
Decomposition Products:
-
Explanation: As mentioned, the tert-butyl group is susceptible to elimination under acidic conditions or high temperatures, leading to isobutene and ethyl hydrogen oxalate.[1]
-
Solution: Maintain a neutral or slightly basic pH during the reaction and workup. Use mild temperatures throughout the synthesis and purification steps.
-
-
Ineffective Purification:
-
Explanation: The chosen purification method may not be adequate to separate the desired product from closely related impurities.
-
Solution:
-
Flash Column Chromatography: This is a highly effective method for purifying this compound. A common solvent system is a mixture of diethyl ether and pentane (e.g., 1:20 v/v).[1]
-
Distillation: Fractional distillation under reduced pressure can be used to purify the product, which has a boiling point of approximately 199.6 °C at 760 mmHg.[5]
-
Crystallization: Solvents like ethyl acetate, methyl tert-butyl ether (MTBE), and acetonitrile can be effective for crystallization.[1]
-
-
Issue 3: Difficulty in Reaction Monitoring and Product Characterization
Symptom: Uncertainty about the reaction's progress or the identity and purity of the final product.
Potential Causes & Solutions:
-
Inappropriate Analytical Technique:
-
Explanation: The chosen analytical method may not be sensitive enough or provide the necessary structural information.
-
Solution:
-
NMR Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for unambiguous structural elucidation.[1] Key ¹H NMR signals for this compound include a singlet for the tert-butyl protons (around δ 1.55 ppm), a quartet for the ethyl OCH₂ protons (around δ 4.31 ppm), and a triplet for the ethyl CH₃ protons (around δ 1.36 ppm).[1]
-
High-Resolution Mass Spectrometry (HRMS): This technique can confirm the molecular formula of the product. For example, the [M+Na]⁺ ion for this compound would appear at m/z 300.9451.[1]
-
Gas Chromatography (GC): GC can be used to monitor the disappearance of starting materials and the appearance of the product, as well as to assess the purity of the final product.
-
-
-
Complex Reaction Mixture:
-
Explanation: The presence of multiple components can make interpreting analytical data challenging.
-
Solution: Isolate a small aliquot of the reaction mixture and perform a preliminary workup and purification (e.g., a mini-column) to simplify the sample before analysis.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory method for synthesizing this compound?
A1: A primary and effective route is the acylation of tert-butyl alcohol with ethyl oxalyl chloride.[1] This method is advantageous as it allows for controlled, stepwise formation of the unsymmetrical diester.[1] A non-nucleophilic base is often used in an aprotic solvent to neutralize the HCl byproduct and drive the reaction to completion.[1]
Q2: What are the optimal reaction conditions for the acylation of tert-butyl alcohol with ethyl oxalyl chloride?
A2: While the optimal conditions can vary based on scale and specific reagents, a general set of optimized parameters is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Low temperatures (e.g., 0 °C to room temperature) | Controls the reactivity of the acid chloride and prevents the acid-catalyzed elimination of isobutene from the tert-butyl group.[1] |
| Solvent | Aprotic solvents (e.g., dichloromethane, diethyl ether) | Prevents side reactions with the solvent.[1] |
| Base | Non-nucleophilic base (e.g., pyridine, triethylamine) | Neutralizes the HCl byproduct without competing as a nucleophile.[1] |
| Stoichiometry | Near 1:1 ratio of tert-butanol to ethyl oxalyl chloride | Ensures efficient conversion of both reactants. A slight excess of the alcohol can be used. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the acid chloride by atmospheric moisture. |
Q3: Can this compound be synthesized via transesterification? What are the key considerations?
A3: Yes, transesterification of diethyl oxalate with tert-butanol is a viable method.[2] Key considerations include:
-
Catalyst: An appropriate catalyst is needed to facilitate the exchange of the ethoxy group for a tert-butoxy group. Alkaline catalysts have been shown to be effective in similar transesterification reactions.[6]
-
Reaction Equilibrium: Transesterification is an equilibrium process. To drive the reaction towards the desired product, it may be necessary to remove the ethanol byproduct, for example, by distillation.
-
Selectivity: Achieving high selectivity for the mono-tert-butylated product can be challenging, as the reaction can proceed to form di-tert-butyl oxalate. Careful control of stoichiometry and reaction time is crucial.
Q4: What are the best practices for purifying this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
For small-scale laboratory preparations: Flash column chromatography on silica gel is highly effective. A typical eluent system is a low-polarity mixture like diethyl ether in pentane.[1]
-
For larger quantities: Fractional distillation under reduced pressure is a practical option. The boiling point of this compound is 199.6 °C at atmospheric pressure, so vacuum is necessary to prevent thermal decomposition.[5]
-
Crystallization: If the crude product is of reasonable purity, crystallization from a suitable solvent such as ethyl acetate, MTBE, or acetonitrile can yield a highly pure product.[1]
Q5: How can I confirm the purity and identity of my synthesized this compound?
A5: A combination of spectroscopic techniques is recommended:
-
¹H and ¹³C NMR: Provides detailed structural information and is excellent for identifying characteristic functional groups and assessing purity.[1]
-
HRMS: Confirms the elemental composition.[1]
-
FT-IR: Can identify the characteristic C=O stretching frequencies of the ester groups.
-
GC-MS: Can be used to separate and identify volatile components in the product mixture and determine the relative purity.
IV. Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound via Acylation
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: In the flask, dissolve tert-butyl alcohol (1.0 eq) and a non-nucleophilic base like pyridine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition: Slowly add a solution of ethyl oxalyl chloride (1.0 eq) in the same anhydrous solvent to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation.
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
Reaction Mechanism: Acylation of tert-Butyl Alcohol
Caption: The mechanism for the acylation of tert-butyl alcohol with ethyl oxalyl chloride.
V. References
-
Benchchem. (n.d.). This compound|CAS 50624-94-7. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Di-tert-butyl oxalate, DtBO: (a) single molecule ORTEP drawing at the.... Retrieved from --INVALID-LINK--
-
ChemBK. (2024, April 10). di-tert-butyl ethanedioate. Retrieved from --INVALID-LINK--
-
New Journal of Chemistry. (n.d.). Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4005128A - Process for the preparation of oxalate esters. Retrieved from --INVALID-LINK--
-
HDH. (n.d.). This compound, min 97%, 1 gram. Retrieved from --INVALID-LINK--
-
Huateng Pharma. (n.d.). This compound | CAS:50624-94-7. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Efficient and practical synthesis of monoalkyl oxalates under green conditions. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound | 50624-94-7. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 5). Synthesis and characterization of new oxalate ester–polymer composites for practical applications. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2022, September 12). Efficient and practical synthesis of monoalkyl oxalates under green conditions. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Oxalic acid, ethyl ester. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Potassium tert-Butoxide. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol via alkaline catalysts and kinetic studies of transesterification. Retrieved from --INVALID-LINK--
-
Sarchem Labs. (n.d.). The Role of Potassium tert-Butoxide in Chemical Reactions & Synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Potassium tert-butoxide. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2024, December 16). What are the uses of Diethyl oxalate?. Retrieved from --INVALID-LINK--
-
StackExchange. (2023, October 29). Why doesn't the reaction between molecule "B" and diethyl oxalate yield a diester?. Retrieved from --INVALID-LINK--
-
Quora. (2020, August 21). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction?. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Malonic acid, tert-butyl ethyl ester. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from --INVALID-LINK--
-
Study.com. (n.d.). A student attempted to prepare tert-butyl ethyl ether by a substitution reaction between.... Retrieved from --INVALID-LINK--
-
ChemicalBook. (2022, April 15). the synthesis of diethyl oxalate. Retrieved from --INVALID-LINK--
References
- 1. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:50624-94-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 6. Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Common side reactions and byproducts with tert-butyl ethyl oxalate.
Welcome to the technical support center for tert-butyl ethyl oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile, asymmetric diester. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over symmetric oxalates like diethyl oxalate?
A1: The principal advantage lies in its differential reactivity. The two ester groups—a sterically hindered tert-butyl group and a more accessible ethyl group—allow for selective manipulation.[1] The ethyl ester is more susceptible to nucleophilic attack and saponification, while the tert-butyl ester is stable to many nucleophilic and basic conditions but can be cleaved under specific acidic conditions.[1][2] This "built-in" orthogonal protecting group strategy is invaluable for multi-step syntheses.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container in a dry environment, typically at 2-8°C.[3] Exposure to moisture can lead to slow hydrolysis, and contact with acidic or strong basic contaminants can catalyze decomposition.
Q3: Is this compound stable to heat?
A3: It has limited thermal stability. High temperatures can induce decomposition. One potential pathway is the elimination of isobutene from the tert-butyl group, a common decomposition route for t-butyl esters.[1] Another pathway involves the transfer of a β-hydrogen from the ethyl group, leading to tert-butyl hydrogen oxalate and ethylene.[1] Therefore, it is crucial to use the lowest effective temperatures for reactions and to avoid prolonged heating. Distillation, if necessary, should be performed under a high vacuum to lower the boiling point.
Troubleshooting Guide: Side Reactions & Byproduct Formation
This section addresses specific problems you may encounter during experimentation, organized by reaction type.
Issues in Claisen-Type Condensation Reactions
Q1.1: My mixed Claisen condensation using this compound as the electrophile is resulting in a low yield of the desired β-keto ester. What are the likely causes?
A1.1: Low yields in this context typically stem from competing side reactions. While this compound is an excellent electrophile because it cannot form an enolate (it has no α-hydrogens), several issues can arise with the nucleophilic partner or the reaction conditions.[4]
-
Primary Cause - Base Selection & Transesterification: Using an alkoxide base like sodium ethoxide (NaOEt) that corresponds to the ester of your nucleophilic partner is standard practice in Claisen condensations to prevent transesterification.[5] However, if your nucleophile is, for example, tert-butyl acetate, using sodium ethoxide can lead to scrambling of the ester groups. The most common issue is the self-condensation of your enolizable ester partner, which competes with the desired mixed condensation.[6]
-
Troubleshooting & Protocol:
-
Use a Non-Nucleophilic Base: To circumvent transesterification and favor the mixed condensation, use a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). This prevents the base from reacting with the ester carbonyls.
-
Order of Addition: Add the base to your enolizable ester first to pre-form the enolate. Then, slowly add the this compound to the enolate solution. This minimizes the concentration of the electrophile available for side reactions.
-
Temperature Control: Perform the enolate formation at a low temperature (e.g., -78 °C for LDA, 0 °C to room temperature for NaH) to control reactivity and prevent degradation.
-
Experimental Protocol: Optimized Mixed Claisen Condensation
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil, washed with dry hexanes) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the enolizable ester (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour or until hydrogen evolution ceases.
-
Cool the resulting enolate solution back to 0 °C.
-
Add a solution of this compound (1.2 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until completion.
-
Carefully quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1 M HCl) and proceed with standard aqueous workup.
Visualization: Desired vs. Side Reaction in Claisen Condensation
Caption: Desired mixed Claisen pathway versus a common transesterification side reaction.
Issues Related to Decomposition
Q2.1: My reaction mixture turned yellow/brown and I've detected isobutene gas by NMR/GC-MS. What is causing this decomposition?
A2.1: The formation of isobutene is a classic indicator of the decomposition of the tert-butyl ester group.[1] This is an elimination reaction that is readily catalyzed by trace amounts of acid or by heat.
-
Mechanism of Decomposition: The oxygen atom of the tert-butyl ester carbonyl can be protonated by an acid catalyst. This makes the tert-butyl group a better leaving group, which then departs as the stable tert-butyl carbocation. This carbocation rapidly loses a proton to form isobutene. A similar elimination can occur under high vacuum flash pyrolysis conditions.[1]
-
Troubleshooting & Protocol:
-
Strictly Anhydrous & Aprotic Conditions: Ensure all solvents and reagents are rigorously dried. Glassware should be flame- or oven-dried. Protic solvents or moisture can facilitate proton transfer.
-
Use of a Non-Nucleophilic Base: When running base-mediated reactions, use a base like pyridine or a tertiary amine (e.g., triethylamine) to scavenge any acid (like HCl) that may be generated, especially if you are starting from an acid chloride precursor.[1]
-
Low Temperature Protocol: Maintain the lowest possible temperature throughout the reaction. If the synthesis involves an acid chloride like ethyl oxalyl chloride, the reaction should be run at low temperatures to control its reactivity and suppress isobutene elimination.[1]
-
References
- 1. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. This compound [myskinrecipes.com]
- 4. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yields in Reactions Involving tert-Butyl Ethyl Oxalate
Welcome to the technical support center for troubleshooting reactions involving tert-butyl ethyl oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during synthesis. The following question-and-answer format directly addresses specific issues to help you optimize your reaction yields and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: My Claisen condensation using this compound is giving a low yield. What are the primary reasons for this?
Low yields in Claisen condensations with this compound can stem from several factors, often related to the reagent's unique structure and reactivity. The differential reactivity of the two ester groups—the sterically hindered tert-butyl group and the more accessible ethyl group—is key to its utility but also presents specific challenges.[1]
Potential Causes & Troubleshooting Steps:
-
Inappropriate Base Selection: The choice of base is critical. Using a base like sodium ethoxide is common, but it can lead to transesterification with the ethyl ester moiety. To avoid this, a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) or potassium tert-butoxide can be more effective.[2] The base should be strong enough to deprotonate the active methylene compound that will act as the nucleophile.
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Presence of Moisture: this compound is sensitive to moisture, which can lead to hydrolysis, especially under basic conditions.[3] This consumes both the starting material and the base, reducing the overall yield.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Reagents should be stored under an inert atmosphere (e.g., argon or nitrogen).
-
-
Suboptimal Reaction Temperature: Temperature control is crucial. While higher temperatures can accelerate the reaction, they may also promote side reactions like decomposition of the tert-butyl ester group via elimination of isobutene.[1][3]
-
Solution: Start with low temperatures (e.g., 0 °C to -78 °C) during the deprotonation and addition steps to control the reaction's exothermicity and minimize side reactions. The reaction can then be slowly warmed to room temperature if necessary.[4]
-
-
Self-Condensation of the Enolizable Ester: If your other reactant is an enolizable ester, it can undergo self-condensation, competing with the desired cross-Claisen condensation.[2][3]
Q2: I am observing significant amounts of a byproduct that appears to be the result of hydrolysis. How can I prevent this?
Hydrolysis of either the ethyl or tert-butyl ester group is a common issue, leading to the formation of mono-ethyl oxalate, mono-tert-butyl oxalate, or oxalic acid.
Troubleshooting Hydrolysis:
-
Selective Hydrolysis: The ethyl ester is more susceptible to base-catalyzed hydrolysis (saponification) than the sterically hindered tert-butyl ester.[1] If you are using a hydroxide base or have water contamination, you are likely promoting this side reaction.
-
Aqueous Workup: Prolonged exposure to aqueous acidic or basic conditions during the workup can cleave the ester groups. The tert-butyl group is particularly sensitive to acid-catalyzed hydrolysis.
-
Solution: Neutralize the reaction mixture carefully and perform extractions rapidly with cold solutions. Use a mild acid, like a saturated ammonium chloride solution, for quenching if possible.
-
Q3: My reaction is sluggish, and I'm getting incomplete conversion. What adjustments can I make?
Incomplete conversion can be frustrating. Here are several parameters to investigate:
-
Base Stoichiometry: For reactions like the Claisen condensation, a full stoichiometric equivalent of the base is often required to drive the reaction to completion by deprotonating the resulting β-keto ester.[3]
-
Action: Ensure you are using at least one equivalent of a sufficiently strong base.
-
-
Reaction Time and Temperature: The reaction may simply require more time or a slightly elevated temperature to proceed to completion.
-
Solvent Choice: The solvent can significantly impact the solubility of your reactants and the stability of your intermediates.
-
Recommendation: Aprotic solvents like diethyl ether or tetrahydrofuran (THF) are generally preferred as they do not participate in side reactions.[1]
-
Troubleshooting Flowchart for Low Yields
Caption: A decision-making workflow for troubleshooting low yields.
Q4: I am attempting a decarboxylation of a β-keto ester formed from this compound, but the reaction is not proceeding cleanly.
The tert-butyl group of the β-keto ester can be cleaved under acidic conditions followed by heating to induce decarboxylation. However, this can sometimes lead to undesired side reactions.
Key Considerations for Decarboxylation:
-
Acid-Catalyzed Cleavage: The tert-butyl ester is readily cleaved by strong acids to form isobutene and the corresponding carboxylic acid.[1] The subsequent β-keto acid can then decarboxylate upon heating.[8][9]
-
Protocol: Treat the β-keto ester with an acid such as trifluoroacetic acid (TFA) at room temperature, followed by gentle heating to effect decarboxylation.[10]
-
-
Thermal Instability: High temperatures can cause decomposition. The decarboxylation of β-keto acids is often facile and may not require harsh heating.[8]
-
Optimization: After hydrolysis of the ester, try heating the reaction mixture gently (e.g., 50-80 °C) and monitor for the evolution of CO2.
-
Alternative Decarboxylation Strategies
| Method | Conditions | Advantages | Considerations |
| Krapcho Decarboxylation | Wet DMSO with a salt (e.g., LiCl, NaCl) at elevated temperatures. | Generally high-yielding and tolerant of many functional groups. | Requires higher temperatures which may not be suitable for all substrates. |
| Acid-Catalyzed Hydrolysis and Decarboxylation | Aqueous acid (e.g., HCl, H2SO4) with heating. | Simple one-pot procedure. | Harsh conditions can affect other functional groups. |
Q5: Is transesterification a significant side reaction to be concerned about?
Yes, transesterification can be a major competing reaction, especially if the alkoxide base used does not match the alcohol portion of the ester you are trying to react.[2]
Minimizing Transesterification:
-
Matching Alkoxide Base: When reacting this compound with another ethyl ester, using sodium ethoxide is appropriate.[3]
-
Use of Non-Nucleophilic Bases: As mentioned earlier, strong, non-nucleophilic bases like LDA or NaH are excellent choices to avoid transesterification altogether.
-
Catalytic Transesterification: Be aware that certain catalysts, particularly some solid-acid catalysts, can promote transesterification.[11][12]
Reaction Scheme: Competing Pathways
Caption: Desired reaction versus common side reactions.
By carefully considering these factors and systematically troubleshooting your reaction conditions, you can significantly improve the yield and purity of your products when working with this compound.
References
- 1. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Transesterification of diethyl oxalate with phenol over sol-gel MoO(3)/TiO(2) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Methods for Products Derived from tert-Butyl Ethyl Oxalate
Welcome to the technical support center for the purification of products derived from tert-butyl ethyl oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable synthetic intermediates. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and purity of your compounds.
Introduction: The Unique Challenges of Purifying this compound Derivatives
This compound is a versatile reagent, frequently employed in Claisen condensations and other carbon-carbon bond-forming reactions to generate β-keto esters and other complex molecules.[1][2][3][4] The differential reactivity of the tert-butyl and ethyl ester groups allows for selective transformations, but also introduces specific challenges during product purification.[5] Common issues include unintended hydrolysis, decarboxylation, and difficulties in separating structurally similar impurities. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile of your product will largely depend on the specific reaction conditions. However, common impurities include:
-
Unreacted starting materials: This includes this compound and the other reactant.
-
Hydrolysis products: Mono-tert-butyl oxalate or mono-ethyl oxalate can form if water is present.[6] The tert-butyl ester is generally more stable to base-catalyzed hydrolysis than the ethyl ester.[5]
-
Decarboxylation products: If the reaction or workup conditions are too harsh (e.g., high temperature, strong acid or base), the resulting β-keto ester can hydrolyze to a β-keto acid, which readily decarboxylates to a ketone.[7][8][9]
-
Side-reaction products: Depending on the reactants, side reactions such as self-condensation of the other ester or ketone can occur.
Q2: My product, a β-keto ester, appears to be decomposing during purification. What could be the cause?
A2: β-keto esters are susceptible to both hydrolysis and decarboxylation, particularly under harsh conditions.[7][8][10] Key factors that can lead to decomposition include:
-
Elevated temperatures: During distillation or when concentrating the product in vacuo, excessive heat can promote decarboxylation.[10]
-
Presence of acid or base: Trace amounts of acid or base from the reaction or workup can catalyze the hydrolysis of the ester to a β-keto acid, which is often unstable and readily loses CO2.[7]
-
Silica gel chromatography: The acidic nature of standard silica gel can sometimes cause degradation of sensitive β-keto esters.[11]
Q3: I am having trouble with keto-enol tautomerism affecting my analytical results (e.g., broad peaks in HPLC/GC). How can I address this?
A3: The presence of both keto and enol tautomers of your β-keto ester product at equilibrium can indeed lead to poor peak shapes in chromatography.[12][13] To mitigate this, you can try the following:
-
Adjusting the mobile phase pH: For HPLC, using an acidic mobile phase can sometimes accelerate the interconversion between tautomers, leading to a single, sharper peak.[12]
-
Increasing the column temperature: For both GC and HPLC, increasing the temperature can speed up the tautomerization, causing the two forms to elute as a single, averaged peak.[12]
-
Using mixed-mode chromatography: Specialized columns, such as mixed-mode columns, have been shown to provide better peak shapes for β-diketones and related compounds.[12]
Troubleshooting Guides for Purification Methods
This section provides detailed troubleshooting advice for the most common purification techniques used for products derived from this compound.
Aqueous Workup
Aqueous workup is a crucial first step to remove water-soluble impurities like salts and some polar byproducts.[5]
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Emulsion formation during extraction. | High concentration of salts or polar byproducts. Vigorous shaking. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Use a gentle swirling or inverting motion for mixing instead of vigorous shaking. Allow the mixture to stand for a longer period. |
| Product remains in the aqueous layer. | The product is more water-soluble than anticipated. Incomplete reaction leading to polar intermediates. | Increase the polarity of the organic extraction solvent (e.g., switch from hexanes to ethyl acetate). Perform multiple extractions with the organic solvent. |
| Product hydrolysis during workup. | The aqueous wash is too acidic or basic. Prolonged contact time with the aqueous phase. | Use a neutral wash (deionized water or brine). If an acidic or basic wash is necessary, perform it quickly and at a low temperature. |
Distillation
Vacuum distillation can be an effective method for purifying thermally stable, liquid products.[5]
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Product decomposition in the distillation pot. | The boiling point of the product is too high, requiring excessive heat. Presence of acidic or basic impurities. | Use a high-vacuum pump to lower the boiling point. Neutralize the crude product with a mild base (e.g., sodium bicarbonate) or acid wash before distillation. Consider a short-path distillation apparatus to minimize the residence time at high temperatures. |
| Co-distillation of impurities. | The boiling points of the product and impurities are very close. | Use a fractionating column to improve separation. Optimize the distillation pressure to maximize the difference in boiling points. |
| Product solidifies in the condenser. | The melting point of the product is close to the temperature of the condenser. | Use a jacketed condenser with circulating warm water to keep the product in a liquid state. |
Recrystallization
Recrystallization is an excellent technique for purifying solid products.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Product does not crystallize. | The chosen solvent system is not appropriate. The product is an oil. The solution is not saturated. | Perform a systematic solvent screen to find a suitable solvent or solvent pair. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. Concentrate the solution further. |
| Low recovery of the product. | The product is too soluble in the chosen solvent, even at low temperatures. | Choose a solvent in which the product has lower solubility at cold temperatures. Use a minimal amount of hot solvent to dissolve the product. |
| Oily precipitate instead of crystals. | The product is "oiling out" of the solution. The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Add a co-solvent to increase the solubility of the oil. |
Column Chromatography
Column chromatography is a versatile method for separating complex mixtures.[14][15]
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities. | The eluent system is not optimized. The column is overloaded. | Perform thin-layer chromatography (TLC) to determine the optimal eluent system. Use a smaller amount of crude product relative to the amount of silica gel. |
| Product streaking or tailing on the column. | The product is too polar for the eluent system. Keto-enol tautomerism. Product degradation on the silica gel. | Gradually increase the polarity of the eluent during the separation (gradient elution). Add a small amount of a modifying agent (e.g., a few drops of acetic acid or triethylamine) to the eluent. Use a less acidic stationary phase, such as neutral alumina or deactivated silica gel. |
| Irreversible adsorption of the product on the column. | The product is highly polar or contains functional groups that strongly interact with the stationary phase. | Use a more polar eluent system. Consider using a different stationary phase (e.g., reverse-phase silica). |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and gently mix.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (if the reaction was acidic) or dilute HCl (if the reaction was basic), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent in vacuo.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the dissolved product onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo.
Visualization of the Purification Workflow
Caption: Decision workflow for selecting a purification method.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 5. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 6. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aklectures.com [aklectures.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 10. reddit.com [reddit.com]
- 11. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 12. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
Technical Support Center: Minimizing Dialkylation with tert-Butyl Ethyl Oxalate
Welcome to the Technical Support Center for organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dialkylation during reactions involving tert-butyl ethyl oxalate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and achieve your desired mono-alkylated products.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dialkylation when using this compound?
A1: Dialkylation occurs because the initial mono-alkylated product still possesses an acidic proton on the α-carbon (the carbon adjacent to the carbonyl groups). In the presence of a base, this proton can be removed to form a new enolate. This newly formed enolate can then react with a second molecule of the alkylating agent, leading to the undesired dialkylated product.[1] The bulky tert-butyl group in this compound provides some steric hindrance that can favor mono-alkylation, but careful control of reaction conditions is still crucial to prevent the second alkylation.[2]
Q2: I'm observing significant dialkylation even when using a 1:1 stoichiometry of base to my starting material. What's going wrong?
A2: While a 1:1 stoichiometry is the theoretical ideal for mono-alkylation, several factors can lead to persistent dialkylation. The relative rates of the first and second alkylation are key. If the mono-alkylated product is deprotonated and alkylated at a rate comparable to the starting material, a mixture of products is inevitable. This can happen if the base is too strong or if local concentrations of the alkylating agent are too high. Additionally, the acidity of the mono-alkylated product can be similar to or even greater than the starting material, making the second deprotonation competitive.
Troubleshooting Guide: Strategies to Minimize Dialkylation
This section provides detailed troubleshooting steps and the scientific rationale behind them to help you suppress the formation of dialkylated byproducts.
Issue 1: High Percentage of Dialkylated Product
If you are observing a significant amount of the dialkylated product in your reaction mixture, consider the following strategies, starting with the most impactful.
Strategy 1.1: Meticulous Control of Stoichiometry
Q: How can I use stoichiometry to favor mono-alkylation?
A: Precise control over the molar ratios of your reactants is the first and most critical step.
-
Use a Slight Excess of the Active Methylene Compound: Employing a small excess (1.1 to 1.5 equivalents) of the this compound relative to the alkylating agent can ensure that the electrophile is consumed before significant dialkylation can occur.[1]
-
Strict 1:1 Ratio of Base to Substrate: Use exactly one equivalent of the base relative to the limiting reagent (typically the alkylating agent). This is intended to generate the enolate of the starting material without leaving excess base to deprotonate the mono-alkylated product.[1]
| Reagent | Recommended Equivalents | Rationale |
| This compound | 1.1 - 1.5 | Acts as a sink for the alkylating agent. |
| Alkylating Agent | 1.0 | The limiting reagent. |
| Base | 1.0 | Minimizes deprotonation of the mono-alkylated product. |
Strategy 1.2: The "Slow and Cold" Approach: Temperature and Addition Rate
Q: What is the effect of temperature and addition rate on dialkylation?
A: Both temperature and the rate of addition of the alkylating agent are critical parameters for controlling selectivity.
-
Low-Temperature Deprotonation: Performing the initial deprotonation at a low temperature (e.g., -78 °C to 0 °C) is highly recommended.[3][4] Low temperatures favor the kinetically controlled formation of the desired enolate and can slow down the rate of the undesired second deprotonation.[5][6]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture. This minimizes the probability of the newly formed mono-alkylated product encountering and reacting with the alkylating agent before all of the initial starting material has been consumed.[1]
Experimental Protocol: Kinetically Controlled Mono-alkylation
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the this compound (1.1 eq.) in a suitable anhydrous aprotic solvent (e.g., THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[4]
-
Base Addition: Slowly add one equivalent of a strong, non-nucleophilic base (e.g., LDA or NaHMDS) to the cooled solution while stirring. Allow the mixture to stir at -78 °C for 30-60 minutes to ensure complete enolate formation.[7]
-
Alkylating Agent Addition: Add the alkylating agent (1.0 eq.) dropwise via a syringe pump over 1-2 hours, maintaining the temperature at -78 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Proceed with standard extraction and purification procedures.
Strategy 1.3: The Choice of Base and Solvent
Q: How do the base and solvent influence the outcome of the alkylation?
A: The selection of the base and solvent system can significantly impact the selectivity of the reaction.
-
Base Selection: Strong, sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are often preferred.[8] These bases can completely deprotonate the starting material, minimizing the presence of unreacted starting material that could lead to side reactions.[7] The steric bulk of these bases can also disfavor the deprotonation of the potentially more hindered mono-alkylated product.[9] Weaker bases, such as sodium ethoxide, may not fully deprotonate the starting material, leading to an equilibrium mixture that can result in lower yields and more byproducts.[7][10]
-
Solvent Effects: Aprotic polar solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are commonly used for enolate alkylations.[11] THF is often a good choice as it is less likely to promote O-alkylation compared to more polar solvents like DMSO.[12] The solvent's ability to solvate the cation of the enolate can influence its reactivity.[13][14]
Diagram: Troubleshooting Flowchart for Dialkylation
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. The Allylic Alkylation of Ketone Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. fiveable.me [fiveable.me]
- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Strategies for enhancing the efficiency of photoredox catalysis with tert-butyl ethyl oxalate.
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tert-butyl ethyl oxalate in photoredox catalysis. This guide is designed to provide in-depth, field-proven insights to enhance the efficiency of your reactions and troubleshoot common challenges. The information herein is structured to address specific issues in a practical, question-and-answer format, grounded in established scientific principles.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and hurdles encountered when working with this compound in photoredox systems.
Q1: My reaction is sluggish or not proceeding to completion. What are the most common initial checks I should perform?
A1: Low conversion is a frequent issue with several potential root causes. Systematically troubleshooting by checking the following is recommended:
-
Degassing: Inadequate removal of oxygen is a primary cause of reaction failure. Oxygen can quench the excited state of the photocatalyst, leading to unproductive pathways. Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles (at least three) or by sparging with an inert gas (e.g., argon or nitrogen) for a sufficient duration (typically 20-30 minutes).
-
Light Source: Verify that your light source's emission spectrum overlaps with the absorption spectrum of your photocatalyst. The intensity of the light source is also critical; insufficient photon flux can lead to low catalyst turnover. Ensure the reaction vessel is positioned for optimal and consistent irradiation.[1]
-
Reagent Quality: this compound and other reagents should be of high purity. Impurities can act as quenchers or participate in side reactions. If the oxalate precursor has been stored for an extended period, consider purification or using a fresh batch.
-
Solvent Choice: The solubility of all components, particularly any salts like cesium oxalate, is crucial.[2][3] A solvent system that fully dissolves all reagents is necessary for efficient reaction kinetics. If using salt forms of the oxalate, the addition of a co-solvent or a small amount of water can sometimes improve solubility and reaction efficiency.[2][3]
Q2: I am observing significant formation of side products. What are the likely culprits and how can I mitigate them?
A2: Side product formation often points to undesired radical pathways or reactions with solvent or impurities. Key considerations include:
-
Solvent Reactivity: Some common solvents can be susceptible to hydrogen atom abstraction by the generated radicals. Evaluate if your solvent could be participating in the reaction and consider switching to a more inert option.
-
Excess Radical Generation: If the rate of radical generation significantly exceeds the rate of trapping by the desired coupling partner, radical-radical coupling or other undesired pathways can occur. This can sometimes be addressed by adjusting the stoichiometry of your radical precursor or the concentration of the trapping agent.
-
Oxygen Contamination: As mentioned, oxygen can lead to peroxide formation and other undesired oxidation products. Rigorous degassing is essential.
Q3: Why is a sacrificial electron donor sometimes used with this compound, and is it always necessary?
A3: The necessity of a sacrificial electron donor (SED) depends on the specific catalytic cycle. In many reactions involving alkyl oxalates, the process is designed to be redox-neutral, meaning a supplementary reductant or oxidant is not required.[2][4] The excited photocatalyst directly oxidizes the oxalate, which then fragments. The reduced photocatalyst is subsequently re-oxidized by another species in the catalytic cycle.
However, in some mechanistic pathways, particularly those that are not redox-neutral, an SED may be employed.[5] SEDs can serve to regenerate the active form of the photocatalyst or to reduce an intermediate to a catalytically active radical anion.[5][6][7] The choice of whether to include an SED should be based on a thorough understanding of the proposed reaction mechanism.
II. Troubleshooting Guide: Specific Experimental Issues
This section provides detailed guidance on tackling more specific and complex problems that may arise during your experiments.
Issue 1: Inconsistent reaction yields between batches.
Plausible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Variability in Degassing Efficiency | Standardize your degassing protocol. For freeze-pump-thaw, ensure a consistent number of cycles and complete freezing before applying vacuum. For sparging, maintain a consistent flow rate and duration. |
| Inconsistent Light Source Positioning | Mark the optimal position of the reaction vessel relative to the light source to ensure consistent irradiation for every experiment. Consider using a photoreactor with a standardized setup. |
| Moisture Sensitivity | Some photoredox reactions are sensitive to moisture. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere, especially if using any anhydrous reagents. |
| Reagent Degradation | Tert-alkyl hydrogen oxalates can be unstable and disproportionate over time.[2][3] Using freshly prepared or properly stored reagents is critical. The corresponding cesium salts are generally more bench-stable.[2][3][8] |
Issue 2: The reaction works well on a small scale but fails or gives poor yields upon scale-up.
Plausible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Light Penetration | As the reaction volume increases, the path length for light penetration also increases. This can lead to a non-uniformly irradiated reaction mixture. Consider using a more powerful light source, a different reactor geometry (e.g., a flow reactor), or mechanical stirring to ensure all parts of the solution are exposed to light.[9] |
| Inefficient Mixing | In larger vessels, magnetic stirring may not be sufficient to ensure a homogeneous solution. Overhead mechanical stirring may be necessary to maintain uniform concentration and temperature. |
| Heat Dissipation | High-powered light sources can generate significant heat. On a larger scale, this can lead to an increase in reaction temperature and potentially promote side reactions. Use a cooling system (e.g., a fan or a cooling bath) to maintain the desired reaction temperature. |
| Mass Transfer Limitations | In heterogeneous reactions (e.g., with partially soluble salts), mass transfer can become limiting on a larger scale. More vigorous stirring or the use of a co-solvent to improve solubility can help. |
Issue 3: Difficulty in generating the desired tertiary radical from a sterically hindered alcohol precursor.
Plausible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Steric Hindrance in Oxalate Formation | The synthesis of the this compound precursor from a highly hindered tertiary alcohol may be challenging. Ensure optimal conditions for the esterification reaction, potentially requiring a more reactive acylating agent or prolonged reaction times. |
| Inefficient Single Electron Transfer (SET) | The oxidation of the oxalate by the excited photocatalyst may be sterically hindered. Consider using a photocatalyst with a higher oxidizing potential in its excited state. |
| Radical Instability | The generated tertiary radical may be unstable and undergo undesired rearrangements or fragmentation. Lowering the reaction temperature may help to suppress these pathways. |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Photoredox Reaction using this compound
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the photocatalyst, this compound (or its corresponding cesium salt), the coupling partner, and any additives (e.g., base, co-catalyst).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent via syringe.
-
Subject the reaction mixture to three cycles of freeze-pump-thaw.
-
Place the reaction vessel in front of the light source (e.g., a 34 W blue LED lamp) with a fan for cooling.
-
Stir the reaction mixture vigorously for the specified time.
-
Upon completion (monitored by TLC, GC-MS, or LC-MS), quench the reaction and proceed with the appropriate workup and purification.
Protocol 2: Preparation of Cesium tert-Alkyl Oxalate Salts
For instances where the tert-alkyl hydrogen oxalate is unstable, conversion to the more stable cesium salt is recommended.[2][3][8]
-
Dissolve the tert-alkyl methyl or ethyl oxalate in a suitable solvent (e.g., THF/water).
-
Add one equivalent of aqueous cesium hydroxide (CsOH) dropwise at room temperature.
-
Stir the mixture for the required duration until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure to obtain the cesium oxalate salt, which can often be used without further purification.
IV. Visualizing Key Processes
The Photoredox Catalytic Cycle
The following diagram illustrates a general mechanism for the generation of a tert-butyl radical from this compound in a photoredox catalytic cycle.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 5. Role of sacrificial electron donors in photochemical CO2 reduction by a porphyrinic MOF - American Chemical Society [acs.digitellinc.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Scaling Up Reactions with Tert-butyl Ethyl Oxalate
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving tert-butyl ethyl oxalate from laboratory scale to pilot plant or manufacturing scale. It provides in-depth troubleshooting advice, answers to frequently asked questions, and practical protocols grounded in established chemical principles to ensure a safe, efficient, and successful scale-up process.
Introduction: The Scale-Up Challenge with this compound
This compound (CAS 50624-94-7) is a valuable unsymmetrical diester used in organic synthesis.[1] Its distinct ester groups—a sterically hindered, acid-labile tert-butyl group and a more accessible ethyl group—allow for differential reactivity, making it a key reagent for synthesizing complex molecules, particularly β-keto esters via Claisen condensations.[1][2]
However, scaling up reactions with this reagent presents unique challenges that are often not apparent at the bench scale. Issues related to thermal management, byproduct formation from the decomposition of the tert-butyl ester, and purification become magnified.[1][3] A successful scale-up requires a deep understanding of not only the desired reaction mechanism but also the competing side reactions and the physical constraints of large-scale reactors. This guide provides the necessary expertise to navigate these complexities.
Core Principles for Scaling Up
Transitioning from a round-bottom flask to a multi-liter reactor fundamentally changes the physical environment of the reaction. The most critical change is the decrease in the surface-area-to-volume ratio, which significantly impacts heat transfer.[3]
| Parameter | Laboratory Scale (e.g., 1 L Flask) | Pilot Plant Scale (e.g., 100 L Reactor) | Causality & Key Considerations |
| Heat Transfer | High surface-area-to-volume ratio; rapid heating/cooling. | Low surface-area-to-volume ratio; slow heat dissipation. | Exothermic reactions can "run away" if not properly controlled. Requires jacketed reactors, internal cooling coils, and precise control over reagent addition rates.[3] |
| Mixing | Efficient mixing with a small magnetic stir bar. | Requires carefully designed impellers (stirrers) to ensure homogeneity. Poor mixing can create local "hot spots" or concentration gradients, leading to side reactions. | Tip speed and power per unit volume are more critical scaling parameters than simple RPM.[3] |
| Reagent Addition | Rapid addition via syringe or dropping funnel is common. | Slow, controlled addition via pump is necessary to manage exotherms and maintain optimal stoichiometry. | The rate of addition becomes a critical process parameter that must be carefully defined and controlled.[3] |
| Monitoring | Visual inspection, TLC, small sample withdrawal. | Relies on process analytical technology (PAT) like temperature probes, pressure transducers, and sometimes in-line spectroscopy (FTIR). | Direct visual inspection is often impossible. Robust and reliable monitoring is key to process safety and control. |
Troubleshooting Guide (Q&A Format)
This section addresses specific, common problems encountered during the scale-up of reactions involving this compound.
Q: My reaction yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the likely causes?
A: A drop in yield during scale-up is a common issue with several potential root causes. A systematic investigation is required.
-
Inadequate Thermal Control: Exothermic reactions, like the formation of a sodium enolate during a Claisen condensation, can generate significant heat.[3] In a large reactor, this heat may not dissipate quickly enough, leading to an increase in the bulk temperature. This can promote thermal decomposition of the tert-butyl ester into isobutene and tert-butyl alcohol, consuming your starting material and generating impurities.[1]
-
Solution: Ensure your reactor's cooling system is adequate. Pre-cool reagents before addition and, most importantly, slow down the addition rate of the most reactive component (e.g., the base) to allow the cooling system to keep pace with heat generation.
-
-
Poor Mixing: Inefficient mixing can lead to localized areas of high concentration or temperature. If a strong base is added, it might create "hot spots" where side reactions are accelerated before the reagent has a chance to disperse and react as intended.
-
Solution: Verify that the agitation speed and impeller design are appropriate for the reactor volume and viscosity of the reaction mixture.
-
-
Incomplete Reaction: Reactions that appear complete at the lab scale might stall at a larger scale due to equilibrium effects or mass transfer limitations.
-
Solution: Increase the reaction time and monitor for completion using HPLC or GC analysis of withdrawn samples. Ensure that any byproducts that need to be removed to drive the reaction (e.g., water in an esterification) are being removed efficiently at scale.[3]
-
-
Reagent Quality: The quality and dryness of solvents and reagents are critical. Water can inhibit enolate formation and other moisture-sensitive steps.[3]
-
Solution: Always use anhydrous reagents and solvents, and ensure the reactor is properly dried before use. Blanket the reaction with an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.
-
Q: I'm observing significant gas evolution and the formation of unexpected byproducts. What is the likely chemical pathway, and how can I prevent it?
A: Gas evolution is a red flag, often indicating the decomposition of the tert-butyl group. The two most common side reaction pathways are thermal/acid-catalyzed elimination and decarboxylation.
-
Elimination Reaction: The tert-butyl ester is sensitive to both heat and acid. Under harsh conditions, it can undergo an E1 elimination to form isobutene (a gas), tert-butanol, and the corresponding carboxylic acid.[1] This is a common decomposition pathway for tert-butyl esters.[4]
-
Krapcho-type Decarboxylation: If your reaction involves the formation of a β-keto ester, this product can undergo decarboxylation under certain conditions (typically high heat in a polar aprotic solvent like DMSO, often with salts like LiCl or NaCl).[5][6][7] This cleaves off one of the ester groups to yield a ketone and CO₂ (a gas). De-tert-butoxycarbonylation can occur more readily than de-ethoxycarbonylation.[8]
Mitigation Strategies:
-
Strict Temperature Control: Keep the reaction temperature as low as feasible to minimize thermal decomposition. Low temperatures are preferred to prevent the acid-catalyzed elimination of isobutene.[1]
-
Choice of Base and Solvent: Use non-nucleophilic, sterically hindered bases (e.g., sodium hydride, lithium diisopropylamide) in aprotic solvents (e.g., THF, Toluene) to generate enolates cleanly without promoting competing reactions.
-
Avoid Acidic Conditions: During workup, avoid strong acids or prolonged exposure to even mild acids if the tert-butyl group needs to be preserved. Use a buffered aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize the reaction mixture.[1]
Below is a diagram illustrating the desired Claisen condensation pathway versus the major side reactions.
References
- 1. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 2. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Solvent and Base Selection for tert-Butyl Ethyl Oxalate Reactions
Welcome to the Technical Support Center for reactions involving tert-butyl ethyl oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoot common experimental issues, and answer frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to ensure your success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments with this compound, particularly in the context of Claisen-type condensation reactions.
Issue 1: Low or No Yield of the Desired β-Ketoester Product
Question: I am performing a Claisen condensation between this compound and an enolizable ketone/ester, but my yield is consistently low or I'm recovering only starting materials. What are the likely causes and how can I fix this?
Answer: Low yields in Claisen condensations are a frequent issue and can often be traced back to the choice of base, its stoichiometry, or the reaction conditions.[1]
Causality & Resolution Pathway:
-
Inadequate Base Strength: The fundamental first step is the deprotonation of your active methylene compound to form an enolate.[2] The pKa of α-protons on typical esters and ketones ranges from 16-25.[3][4][5] For efficient and complete enolate formation, the base's conjugate acid should have a pKa significantly higher than that of the proton you are removing.[4][6]
-
Solution: If you are using a base like sodium ethoxide (pKa of conjugate acid, ethanol, is ~16), deprotonation of a typical ester (pKa ~25) will be incomplete, leading to a low concentration of the nucleophilic enolate.[5][7] Switch to a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) (pKa of conjugate acid, diisopropylamine, is ~36) or Sodium Hydride (NaH) (pKa of conjugate acid, H₂, is ~35).[6] These bases will irreversibly deprotonate the active methylene compound, driving the equilibrium towards the enolate.[6]
-
-
Incorrect Base Stoichiometry: The Claisen condensation is thermodynamically driven by the final deprotonation of the β-ketoester product.[2][8] The product is more acidic (pKa ~11) than the starting materials.[9] Therefore, the reaction requires a stoichiometric amount of base, not a catalytic one.[2][10]
-
Solution: Ensure you are using at least one full equivalent of your base relative to the enolizable starting material. Using a catalytic amount will result in a poor yield as the equilibrium will not be driven towards the final product.[10]
-
-
Presence of Moisture: Alkoxide bases and strong bases like NaH or LDA are readily quenched by water. Furthermore, this compound can be hydrolyzed under basic conditions.[1][11]
-
Solution: Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). Ensure glassware is oven- or flame-dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Suboptimal Temperature: While higher temperatures can accelerate reactions, they can also promote side reactions or decomposition of the thermally sensitive tert-butyl group.[1][12]
-
Solution: For reactions using strong, kinetically controlled bases like LDA, maintain low temperatures (e.g., -78 °C) during enolate formation to prevent side reactions. For thermodynamically controlled reactions with alkoxides, gentle heating may be required, but monitor the reaction closely for product decomposition.[13]
-
Issue 2: Formation of an Unexpected Side Product—Transesterification
Question: My product mixture contains a significant amount of a different ester than expected. For instance, I'm reacting my ketone with this compound using sodium methoxide, and I'm seeing a methyl ester product. Why is this happening?
Answer: This is a classic case of transesterification. The alkoxide base you are using is reacting with the ester functionality of your reactant or product.
Causality & Resolution Pathway:
-
Mismatch of Alkoxide Base and Ester: Using an alkoxide base (e.g., methoxide) that does not match the alcohol portion of the reacting ester (e.g., ethyl oxalate) can lead to an equilibrium exchange of the alkoxy groups.[14][15][16]
-
Mechanism: The methoxide can attack the carbonyl of the ethyl ester, leading to the formation of a methyl ester and regenerating ethoxide. This results in a mixture of products.
-
Solution: The cardinal rule for base selection in classic Claisen condensations is to match the alkoxide base to the ester's alcohol group .[2][16] When reacting this compound, the more reactive ethyl ester is typically the target for condensation. Therefore, you should use sodium ethoxide (NaOEt) as the base. The ethoxide generated during the reaction is identical to the base used, preventing any scrambling of ester groups.[14]
-
Alternative Solution: To completely avoid transesterification, use a non-alkoxide base like Sodium Hydride (NaH) or LDA.[2][13] These bases deprotonate the substrate without the risk of acting as a nucleophile towards the ester carbonyl.
-
Issue 3: Saponification of the Ester
Question: After my workup, I have a high proportion of a carboxylic acid salt instead of my desired β-ketoester. What causes this?
Answer: You are observing saponification, which is the base-mediated hydrolysis of your ester.
Causality & Resolution Pathway:
-
Use of Hydroxide Bases: Using bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will lead to the nucleophilic attack of the hydroxide ion on the ester carbonyl.[13][14] This is an irreversible process that cleaves the ester to form a carboxylate salt.
-
Water in the Reaction Mixture: Even with the correct base, the presence of significant amounts of water can lead to the formation of hydroxide ions in equilibrium, which can then cause saponification.[1]
-
Solution: As mentioned in Issue 1, ensure rigorously anhydrous conditions throughout the experiment.[13]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my reaction?
A1: Solvent choice is critical for stabilizing intermediates and influencing reaction rates. The key factors are polarity and proticity.
-
Aprotic Solvents are Preferred: Protic solvents (like ethanol) can protonate the enolate, quenching the nucleophile and stalling the reaction. While ethanol must be used as a solvent if sodium ethoxide is the base, this is a specific exception.[14] For stronger bases like LDA or NaH, polar aprotic solvents are ideal.
-
Polarity Considerations: The reaction involves charged intermediates (enolates, alkoxides). A solvent with a moderate to high dielectric constant can help solvate and stabilize these charges.[17] Tetrahydrofuran (THF) and Diethyl Ether are common choices for reactions with LDA, providing good solubility for organic substrates while being compatible with the strong base. N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can also be used but require rigorous drying.
| Solvent | Dielectric Constant (ε at 20°C)[18][19] | Type | Common Use Case |
| Tetrahydrofuran (THF) | 7.58 | Polar Aprotic | Standard for LDA/NaH reactions |
| Diethyl Ether | 4.33 | Polar Aprotic | Alternative to THF, more volatile |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Can improve solubility and rates |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | High polarity, good for difficult reactions |
| Ethanol | 24.5 | Polar Protic | Used only with sodium ethoxide base |
| Toluene | 2.38 | Nonpolar Aprotic | Can be used, less effective at stabilizing ions |
Q2: Why is the tert-butyl group useful in this compound?
A2: The tert-butyl group provides significant steric hindrance.[12][20] This steric bulk can be exploited for selectivity. In a Claisen condensation, the nucleophilic enolate will preferentially attack the less sterically hindered ethyl ester carbonyl, leading to a more predictable product. Furthermore, tert-butyl esters are generally more stable to some reaction conditions but can be cleaved selectively under acidic conditions, offering a useful handle in multi-step synthesis.[20]
Q3: Can my enolizable ester or ketone self-condense? How do I prevent this?
A3: Yes, self-condensation is a major competing side reaction.[1][13] If you add the base to your active methylene compound, it will form an enolate that can then attack an unreacted molecule of itself instead of the desired this compound.
-
Thermodynamic Control (with Alkoxides): This method often results in a mixture of products. Allowing the reaction to proceed for longer times at a moderate temperature can sometimes favor the more stable cross-condensed product.
-
Kinetic Control (with Strong Bases): This is the most effective method for preventing self-condensation.
-
Pre-formation of the Enolate: Add your enolizable ketone/ester to a solution of a strong, non-nucleophilic base (like LDA) at low temperature (-78 °C). This quantitatively converts the starting material to its enolate.[7]
-
Slow Addition: Once the enolate is formed, slowly add the this compound to the enolate solution. This ensures that the electrophile is always present in a lower concentration than the enolate, minimizing the chance for the enolate to find and react with any remaining unreacted starting ketone/ester.[13]
-
Q4: What is the general mechanism for this reaction?
A4: The Claisen condensation proceeds through three key steps: enolate formation, nucleophilic attack, and elimination, followed by a final, thermodynamically driving deprotonation.[2][8][9]
Caption: General mechanism of the Claisen condensation.
Experimental Protocols
General Protocol for a Kinetically Controlled Claisen Condensation
This protocol uses a strong, non-nucleophilic base to ensure complete enolate formation and minimize self-condensation.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Enolizable ester or ketone (e.g., ethyl acetate)
-
This compound
-
Aqueous acid solution (e.g., 1 M HCl) for workup
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.
-
LDA Formation (In Situ):
-
Charge the flask with anhydrous THF and diisopropylamine (1.1 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
Dissolve the enolizable ester/ketone (1.0 equivalent) in a small amount of anhydrous THF.
-
Add this solution dropwise to the LDA solution at -78 °C.
-
Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
-
Condensation Reaction:
-
Add this compound (1.2 equivalents) to the dropping funnel.
-
Add the oxalate dropwise to the enolate solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Quench the reaction by slowly adding it to a chilled, stirred solution of 1 M HCl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via column chromatography or vacuum distillation.
Caption: Experimental workflow for kinetic Claisen condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Chapter 18 notes [web.pdx.edu]
- 4. youtube.com [youtube.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. youtube.com [youtube.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Video: Aldol Condensation vs Claisen Condensation [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 18. Dielectric Constant [macro.lsu.edu]
- 19. depts.washington.edu [depts.washington.edu]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of Synthesized Tert-butyl Ethyl Oxalate
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the purity of reagents and intermediates is paramount.[1] Tert-butyl ethyl oxalate (CAS 50624-94-7), a versatile unsymmetrical diester, serves as a critical building block, notably as a precursor for generating carbon-centered radicals under mild conditions.[2] Its molecular integrity directly influences reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active ingredient. This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The Synthetic Landscape and Potential Impurities
The common laboratory synthesis of this compound involves the esterification of tert-butanol with ethyl oxalyl chloride.[2] This reaction, while generally efficient, can introduce several impurities that must be monitored and controlled.
Common Impurities in this compound Synthesis:
-
Unreacted Starting Materials:
-
tert-Butanol
-
Ethyl oxalyl chloride (or its hydrolysis product, ethyl oxalic acid)
-
-
Byproducts from Side Reactions:
-
Di-tert-butyl oxalate (from reaction with residual tert-butanol)
-
Diethyl oxalate (from residual starting material)
-
Isobutylene (from the acid-catalyzed dehydration of tert-butanol)
-
-
Residual Solvents and Reagents:
-
Solvents used in the reaction and workup (e.g., dichloromethane, diethyl ether)
-
Base used to neutralize HCl byproduct (e.g., triethylamine, pyridine)
-
A robust purity validation strategy must be capable of separating, identifying, and quantifying these potential contaminants.
A Comparative Analysis of Purity Validation Techniques
The choice of analytical technique for purity validation is a critical decision, balancing factors such as specificity, sensitivity, speed, and the need for quantitative versus qualitative information. Here, we compare the most effective methods for assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can be a powerful quantitative technique (qNMR).[3][4]
For a definitive identification of this compound, both ¹H and ¹³C NMR spectra are essential. The expected signals in a ¹H NMR spectrum are a sharp singlet for the nine equivalent protons of the tert-butyl group and a characteristic quartet and triplet for the ethyl group protons, resulting from spin-spin coupling.[2] The integration of these signals provides a primary assessment of the molecule's integrity.
Quantitative NMR (qNMR) offers a highly accurate method for purity determination without the need for a specific reference standard of the analyte. By using a certified internal standard with a known concentration, the absolute purity of the this compound can be determined.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound and 10 mg of a suitable internal standard (e.g., maleic anhydride) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Analysis:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between pulses.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Integrate the well-resolved signals of the analyte (e.g., the singlet of the tert-butyl group) and the internal standard.
-
Calculate the purity of the this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Ethyl Group | ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | |
| tert-Butyl Group | ~1.5 | Singlet | 9H | -C(CH₃)₃ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment | ||
| Ethyl Group | ~62 | -O-CH₂ -CH₃ | ||
| ~14 | -O-CH₂-CH₃ | |||
| tert-Butyl Group | ~83 | -C (CH₃)₃ | ||
| ~28 | -C(CH₃ )₃ | |||
| Carbonyls | ~158, ~157 | C =O |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for detecting residual solvents and volatile byproducts in the synthesized this compound.
The choice of the GC column is critical for achieving good separation of the analyte from potential impurities. A mid-polarity capillary column is often a good starting point. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. For this compound, characteristic fragments would be expected from the loss of the tert-butyl group (m/z 57) and the ethoxy group.
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate.
-
-
Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related impurities.
-
| Technique | Strengths | Limitations | Best For |
| qNMR | Absolute quantification without a specific reference standard, structural confirmation. | Lower sensitivity compared to GC-MS, requires a pure internal standard. | Accurate purity determination and identification of major impurities. |
| GC-MS | High sensitivity for volatile impurities, excellent separation capabilities. | Not suitable for non-volatile impurities, requires derivatization for some compounds. | Detecting residual solvents and volatile byproducts. |
| FTIR | Fast, non-destructive, good for identifying functional groups. | Not suitable for quantification, provides limited information on complex mixtures. | Quick identity confirmation and detection of gross functional group impurities. |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Check for Functional Group Integrity
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not a primary tool for purity validation, it serves as an excellent first-pass quality control check.
The FTIR spectrum of pure this compound should exhibit strong characteristic absorption bands for the ester carbonyl (C=O) groups, typically in the range of 1730-1750 cm⁻¹. The presence of a broad absorption band around 3200-3600 cm⁻¹ would indicate the presence of hydroxyl-containing impurities, such as unreacted tert-butanol or hydrolyzed starting material.
-
Sample Preparation:
-
Place a small drop of the liquid this compound between two salt plates (e.g., NaCl or KBr).
-
-
Instrumental Analysis:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
-
Look for the presence of characteristic ester carbonyl peaks and the absence of impurity peaks (e.g., -OH).
-
Caption: Workflow for GC-MS Purity Analysis of this compound.
Caption: Workflow for Quantitative NMR (qNMR) Purity Determination.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of these analytical methods, a validation process should be followed in accordance with established guidelines such as those from the United States Pharmacopeia (USP) or the International Council for Harmonisation (ICH).
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The purity validation of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent chemical transformations. A multi-faceted approach, combining the strengths of different analytical techniques, provides the most comprehensive assessment. NMR spectroscopy , particularly qNMR , stands out as the most powerful single technique for both unambiguous identification and accurate quantification of purity. GC-MS is an indispensable tool for the sensitive detection of volatile impurities, while FTIR offers a rapid and straightforward method for initial quality control. By implementing these methods within a framework of rigorous validation, researchers and drug development professionals can have high confidence in the quality of this essential synthetic intermediate.
References
A Comparative Guide for Synthetic Chemists: Tert-butyl Ethyl Oxalate vs. Traditional Reagents for Alkyl Radical Generation
In the pursuit of molecular complexity, the strategic formation of carbon-carbon and carbon-heteroatom bonds via alkyl radical intermediates stands as a pillar of modern organic synthesis. The choice of radical precursor is a critical decision that profoundly impacts reaction efficiency, substrate compatibility, and operational simplicity. This guide offers an in-depth, data-supported comparison between emergent oxalate-based reagents, exemplified by tert-butyl ethyl oxalate, and the more established methods that have historically defined the field. Our objective is to provide researchers, particularly those in drug development, with the nuanced understanding required to select the optimal tool for their synthetic challenges.
The Paradigm Shift: From the "Tyranny of Tin" to Photon Democracy
For decades, the generation of alkyl radicals was dominated by stalwart methods such as the Barton-McCombie deoxygenation and Giese reactions, which frequently relied on stoichiometric organotin hydrides like tributyltin hydride (Bu₃SnH).[1][2] While undeniably powerful, these methods are hampered by the significant toxicity of organotin reagents and the often-demanding reaction conditions, including high temperatures.[2] This "tyranny of tin" spurred the development of cleaner, milder alternatives.[1][2]
The advent of visible-light photoredox catalysis has revolutionized the field, enabling the generation of radicals under exceptionally mild conditions.[1] Within this new paradigm, alkyl oxalates have emerged as exceptionally versatile and user-friendly precursors, activating ubiquitous alcohol functionalities for radical generation.[3][4] These bench-stable reagents offer a redox-neutral pathway to valuable alkyl radicals without the need for harsh reagents or stoichiometric metallic reductants.[4]
Mechanistic Foundations: Contrasting Pathways to Radical Intermediates
A sophisticated understanding of the underlying reaction mechanisms is crucial for troubleshooting, optimization, and rational design. The operational differences between modern photoredox methods and classical chain reactions are stark.
The Oxalate Pathway: A Photocatalytic Cycle
Alkyl oxalates function as potent radical precursors under visible-light irradiation in the presence of a suitable photocatalyst. The process is initiated by the excitation of the photocatalyst (e.g., an Iridium or Ruthenium complex), which then engages in a single-electron transfer (SET) with the oxalate.[3][5] This oxidation event triggers a rapid cascade involving one or two decarboxylation steps to cleanly release the desired alkyl radical.[5][6]
Figure 1: Alkyl Radical Generation via Photoredox Catalysis with an Alkyl Oxalate
Caption: A generalized redox-neutral cycle for generating alkyl radicals from oxalates.
The Barton Ester Pathway: A Radical Chain Reaction
The thermal decomposition of Barton esters (thiohydroxamates) represents a classic method for converting carboxylic acids into radicals. The process typically requires a radical initiator, such as AIBN, and a chain-carrying species, most commonly Bu₃SnH. The tin radical adds to the thiocarbonyl group, leading to fragmentation that liberates the alkyl radical and forms a stable tin-sulfur bond. The alkyl radical can then react, and the chain is propagated when the resulting product radical abstracts a hydrogen atom from another molecule of Bu₃SnH.
Figure 2: Tin-Mediated Radical Generation from a Barton Ester
Caption: The classic tin-hydride-mediated radical chain mechanism for Barton esters.
Comparative Performance Analysis
The choice of reagent is often a pragmatic one, balancing reactivity with practical considerations. The following table provides a direct comparison of key attributes for several common classes of radical precursors.
| Feature | This compound | Barton Esters | N-Hydroxyphthalimide (NHPI) Esters | Organoboranes (e.g., Et₃B) |
| Precursor | Alcohols[3][4] | Carboxylic Acids[2] | Carboxylic Acids[7][8] | Alkylboranes (from alkenes/halides)[9][10] |
| Activation | Visible Light (Photoredox)[3][5] | Heat (Thermal)[2] | Visible Light / Heat / Electrochemistry[7][8] | O₂ (Trace Air)[10][11] |
| Conditions | Very Mild (Room Temp) | Often Harsh (≥80 °C) | Mild to Moderate | Very Mild (Room Temp or below) |
| Key Reagents | Photocatalyst (catalytic) | Bu₃SnH (stoichiometric, toxic)[1] | Reductant or H-atom donor[6][12] | Trialkylborane, O₂[10] |
| Byproducts | CO₂, Ethanol, Acetone | Toxic tin salts | Phthalimide derivatives | Borinic acids/esters |
| Handling | Bench-stable solid/liquid[4] | Often requires fresh prep | Stable, crystalline solids[8] | Pyrophoric or air-sensitive liquids |
| Key Advantage | Activates alcohols directly; very mild; non-toxic | Robust and well-established | Highly versatile; broad scope | Tin-free; low-temperature initiation |
| Key Limitation | Requires photocatalyst setup | Tin toxicity and removal | Stoichiometric byproducts | Air-sensitivity; limited scope for R• |
Experimental Guide: Construction of a Quaternary Center
To illustrate the practical differences, we present protocols for a challenging transformation: the formation of a C(sp³)-C(sp³) bond to construct an all-carbon quaternary center, a common motif in pharmaceuticals.
Reaction: Conjugate addition of a tertiary radical from 1-methylcyclohexanol to acrylonitrile.
Protocol 1: Modern Photoredox Method Using an Oxalate Precursor
This protocol utilizes a stable cesium oxalate salt, which is easily prepared from the parent alcohol and is often more convenient to handle than the corresponding hydrogen oxalate.[3]
-
Step 1 (Preparation of Precursor): To a solution of 1-methylcyclohexanol (1.0 equiv) in THF, add methyl oxalyl chloride (1.1 equiv) and pyridine (1.2 equiv) at 0 °C. Stir for 2 hours, then perform an aqueous workup. Hydrolyze the resulting methyl oxalate with aqueous CsOH (1.05 equiv) to yield the stable cesium 1-methylcyclohexyl oxalate salt, which can be isolated as a solid.
-
Step 2 (Photoredox Reaction): In a nitrogen-filled glovebox, add cesium 1-methylcyclohexyl oxalate (1.1 equiv), acrylonitrile (1.0 equiv), and Ir(ppy)₃ (1 mol%) to a vial.
-
Step 3: Add degassed 3:1 DME/DMF as the solvent. Add water (10 equiv) to aid solubility.
-
Step 4: Seal the vial, remove from the glovebox, and place it approximately 5 cm from a 34 W blue LED lamp with fan cooling.
-
Step 5: Irradiate at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Step 6 (Workup): Dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated. Purify via flash column chromatography.
Protocol 2: Classical Tin-Based Method (Conceptual Adaptation)
This protocol is a conceptual adaptation, as this specific transformation is more challenging with traditional methods. It requires the conversion of the alcohol to a halide or carboxylic acid first to serve as a radical precursor.
-
Step 1 (Preparation of Precursor): Convert 1-methylcyclohexanol to 1-bromo-1-methylcyclohexane using PBr₃ or HBr. This step can be complicated by competing elimination reactions.[6]
-
Step 2 (Radical Reaction): To a round-bottom flask, add the 1-bromo-1-methylcyclohexane (1.0 equiv), acrylonitrile (1.5 equiv), and AIBN (0.2 equiv).
-
Step 3: Add degassed anhydrous toluene as the solvent.
-
Step 4: Add tributyltin hydride (Bu₃SnH, 1.2 equiv) via syringe and equip the flask with a reflux condenser under a nitrogen atmosphere.
-
Step 5: Heat the reaction mixture to 80-110 °C for 6-12 hours.
-
Step 6 (Workup): Cool the reaction mixture. Quench by adding a solution of I₂ in ether until the color persists to destroy excess tin hydride. Concentrate the mixture and attempt purification by flash chromatography, which is often complicated by co-eluting organotin byproducts. An aqueous KF workup can also be used to precipitate tin salts, but removal can be challenging.
Workflow Visualization
The operational simplicity of the photoredox method is a significant advantage in a discovery setting.
Figure 3: Comparison of Experimental Workflows
Caption: Workflow comparison for quaternary carbon synthesis: Oxalate vs. Tin method.
Authoritative Conclusion and Recommendation
The evidence strongly supports the adoption of oxalate-based precursors for alkyl radical generation in many modern synthetic applications. The primary advantages of this compound and its derivatives are:
-
Operational Simplicity and Safety: They circumvent the need for toxic and difficult-to-remove organotin reagents and avoid harsh thermal conditions.
-
Mildness and Functional Group Tolerance: Room-temperature, visible-light-mediated reactions preserve sensitive functional groups that would not survive classical radical or organometallic conditions.
-
Direct Activation of Alcohols: Oxalates provide a direct and reliable entry to radicals from one of chemistry's most common functional groups, tertiary alcohols, which are often poor precursors in other methods due to competing elimination pathways.[6]
While classical methods like Barton ester chemistry retain their value for specific applications (e.g., simple deoxygenations), the superior safety profile, mildness, and convenience of photoredox-activated oxalate reagents position them as the premier choice for complex fragment couplings and late-stage functionalization in contemporary research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 6. Direct Construction of Quaternary Carbons from Tertiary Alcohols via Photoredox-Catalyzed Fragmentation of tert-Alkyl N-Phthalimidoyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evolution Towards Green Radical Generation in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment Coupling and the Construction of Quaternary Carbons Using Tertiary Radicals Generated From tert-Alkyl N-Phthalimidoyl Oxalates By Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of tert-Butyl Ethyl Oxalate Using ¹H and ¹³C NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of rigorous scientific practice. In the synthesis of novel chemical entities, intermediates play a crucial role, and their structural integrity must be unequivocally established before proceeding to subsequent synthetic steps. This guide provides an in-depth technical comparison and experimental framework for confirming the structure of the unsymmetrical diester, tert-butyl ethyl oxalate, with a primary focus on the powerful techniques of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and compare NMR with alternative analytical methods, offering a comprehensive resource for scientists in the field.
Introduction: The Significance of this compound
This compound (IUPAC name: 2-O-tert-butyl 1-O-ethyl oxalate) is a valuable reagent in organic synthesis, often utilized as a precursor for the generation of carbon-centered radicals under mild conditions.[1] Its unsymmetrical nature, featuring both a sterically hindered tert-butyl group and a less hindered ethyl group, allows for differential reactivity, making it a versatile building block in the construction of complex molecules.[1] Given its role as a key intermediate, confirming its structure with high fidelity is paramount to ensure the desired outcome of a synthetic sequence.
This guide will walk you through the synthesis and subsequent structural elucidation of this compound, providing the scientific rationale behind each step and analytical choice.
Synthesis of this compound: A Controlled Approach
The most common and effective method for synthesizing this compound is through the acylation of tert-butyl alcohol with ethyl oxalyl chloride.[1] This approach is favored because it allows for a controlled, stepwise formation of the unsymmetrical diester, minimizing the formation of symmetrical byproducts like diethyl oxalate and di-tert-butyl oxalate.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the acylation of tert-butyl alcohol.
Materials:
-
Ethyl oxalyl chloride
-
tert-Butyl alcohol
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl alcohol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen). Cool the flask to 0 °C using an ice bath.
-
Rationale: The use of anhydrous conditions is crucial to prevent the hydrolysis of the highly reactive ethyl oxalyl chloride. Pyridine, a non-nucleophilic base, is employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane is an excellent aprotic solvent that dissolves the reactants and does not participate in the reaction.
-
-
Addition of Ethyl Oxalyl Chloride: Add a solution of ethyl oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled reaction mixture over 30-45 minutes.
-
Rationale: Slow, dropwise addition helps to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the cessation of gas evolution (CO₂).
-
Rationale: The bicarbonate solution neutralizes any remaining unreacted acid chloride and the pyridinium hydrochloride salt.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2] Both ¹H and ¹³C NMR provide a detailed picture of the molecular framework by probing the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is highly characteristic and provides unambiguous evidence for its structure. The spectrum is expected to show three distinct signals, each corresponding to a unique set of protons in the molecule.
Predicted ¹H NMR Spectrum of this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1 rule, where n=3). The downfield shift is due to the deshielding effect of the adjacent oxygen atom and the oxalate carbonyl group. |
| ~1.50 | Singlet (s) | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. |
| ~1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons are adjacent to two methylene protons, resulting in a triplet (n+1 rule, where n=2). |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the number and types of carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, spin-spin coupling between adjacent carbon atoms is not typically observed in a standard proton-decoupled ¹³C NMR spectrum.[3]
Predicted ¹³C NMR Spectrum of this compound:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~158 | Quaternary (C=O) | Ethyl Ester C =O | Carbonyl carbons are highly deshielded and appear far downfield. The two carbonyl carbons in the oxalate moiety are in slightly different electronic environments and may appear as two distinct signals. |
| ~157 | Quaternary (C=O) | tert-Butyl Ester C =O | Similar to the other carbonyl carbon, appearing in the downfield region. |
| ~83 | Quaternary (C) | -O-C (CH₃)₃ | The quaternary carbon of the tert-butyl group is attached to an oxygen atom, causing a significant downfield shift. |
| ~63 | Methylene (CH₂) | -O-CH₂ -CH₃ | The methylene carbon is deshielded by the adjacent oxygen atom. |
| ~28 | Methyl (CH₃) | -O-C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~14 | Methyl (CH₃) | -O-CH₂-CH₃ | The methyl carbon of the ethyl group, appearing in the typical upfield region for alkyl carbons. |
Note: A ¹³C NMR spectrum for this compound is available on public databases such as SpectraBase, which can be accessed via PubChem (CID 14648212).[4] The experimental data aligns well with these predicted values.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is the gold standard for structural elucidation, other analytical techniques can provide valuable, albeit less definitive, information.
| Technique | Information Provided | Advantages | Limitations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. For this compound, strong C=O stretching bands for the ester carbonyls (~1750-1730 cm⁻¹) and C-O stretching bands (~1250-1000 cm⁻¹) would be expected. | Rapid, inexpensive, and requires minimal sample preparation. | Provides limited information on the overall molecular connectivity and cannot distinguish between isomers with the same functional groups. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. Electron ionization (EI) would likely lead to fragmentation, with characteristic losses of the tert-butyl group (m/z 57) and ethoxy group (m/z 45).[5] | High sensitivity, requires very small amounts of sample, and provides the exact molecular weight (with high-resolution MS). | Does not provide direct information about the connectivity of atoms and can be destructive to the sample. |
| Gas Chromatography (GC) | Purity of the sample and retention time. | Excellent for assessing purity and can be coupled with MS for identification. | Provides no direct structural information. |
Conclusion: A Self-Validating System for Structural Confirmation
The combination of ¹H and ¹³C NMR spectroscopy provides a self-validating system for the structural confirmation of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the ethyl and tert-butyl groups, while the ¹³C NMR spectrum verifies the carbon skeleton, including the characteristic downfield shifts of the carbonyl carbons. When this comprehensive NMR data is coupled with a well-understood and controlled synthesis, researchers can have a high degree of confidence in the identity and purity of their product. While techniques like FTIR and mass spectrometry offer complementary data, they lack the detailed structural insight provided by NMR. For the rigorous demands of drug development and complex organic synthesis, NMR remains the indispensable tool for unambiguous structural elucidation.
References
A comparative study of oxalate esters in condensation reactions.
A Comparative Guide to Oxalate Esters in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a foundational pillar, with condensation reactions serving as a critical tool. Among the diverse reagents employed, dialkyl oxalates, particularly dimethyl oxalate and diethyl oxalate, have carved out a significant niche as versatile C2 building blocks. Their utility shines in crossed Claisen-type condensations, where they act as non-enolizable electrophilic partners for ketones and other esters, yielding valuable α-keto ester intermediates.[1][2] These products are pivotal in the synthesis of a wide array of fine chemicals, heterocycles, and active pharmaceutical ingredients (APIs).[1][3]
This guide provides a comparative analysis of common oxalate esters, focusing on the mechanistic principles, reactivity differences, and practical considerations that govern their application in condensation reactions. By synthesizing experimental insights and established chemical principles, we aim to equip researchers with the knowledge to make informed decisions in reaction design and optimization.
Part 1: The Mechanism of Condensation
The quintessential reaction involving oxalate esters is the crossed Claisen condensation.[1][4] This reaction leverages the fact that oxalate esters lack α-hydrogens and therefore cannot self-condense.[1] They serve exclusively as the electrophilic "acceptor" component. The general mechanism proceeds through several well-defined steps:
-
Enolate Formation: A strong base, typically a sodium alkoxide, abstracts an acidic α-proton from a ketone or ester, creating a resonance-stabilized enolate nucleophile.[1][4]
-
Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of the dialkyl oxalate, forming a tetrahedral intermediate.[1]
-
Elimination: This intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group.[1]
-
Deprotonation (Driving Force): The resulting β-keto ester product has highly acidic protons on the carbon situated between the two carbonyl groups. The alkoxide base rapidly and irreversibly deprotonates this position, forming a highly stabilized enolate. This final deprotonation step is the thermodynamic driving force that pushes the reaction equilibrium to completion.[1][4]
-
Protonation: An acidic workup in the final step neutralizes the stabilized enolate to yield the final α-keto ester product.[1]
Caption: General mechanism of the crossed Claisen condensation with a dialkyl oxalate.
The Critical Choice of Base
A crucial aspect of experimental design is the selection of the base. To prevent transesterification, where the base's alkyl group exchanges with the ester's alkyl group, the alkoxide base must match the alkyl group of the reacting ester.[5][6] For example, when using diethyl oxalate, sodium ethoxide is the appropriate base. Using sodium methoxide would lead to a mixture of ethyl and methyl esters, complicating the product profile.[5] While strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be used, they are often reserved for mixed condensations where only one partner is enolizable.[4][6]
Part 2: Comparative Analysis of Oxalate Esters
The most commonly employed oxalate esters in synthesis are dimethyl oxalate (DMO) and diethyl oxalate (DEO). While they participate in analogous reactions, their physical and chemical properties lead to notable differences in reactivity and handling.[7][8]
| Feature | Diethyl Oxalate (DEO) | Dimethyl Oxalate (DMO) | Key Scientific Insight |
| Physical State | Colorless Liquid | White Solid | DEO's liquid form can simplify handling and solubility in certain organic solvents. DMO's solid nature can be advantageous for storage and handling.[7][8] |
| Reactivity | Generally less reactive | Generally more reactive | The higher reactivity of DMO can result in faster reaction times but may decrease selectivity in some cases.[7] |
| Steric Hindrance | Higher (ethyl groups) | Lower (methyl groups) | The smaller methyl groups in DMO present less steric hindrance, allowing for faster nucleophilic attack compared to the bulkier ethyl groups of DEO.[7] |
| Byproduct | Ethoxide (EtO⁻) | Methoxide (MeO⁻) | The choice of ester dictates the alkoxide leaving group and, consequently, the required base (sodium ethoxide for DEO, sodium methoxide for DMO) to avoid transesterification.[5] |
Reactivity: A Deeper Look
The enhanced reactivity of dimethyl oxalate is primarily attributed to two factors:
-
Lower Steric Hindrance: The methyl groups are sterically less demanding than ethyl groups, facilitating easier approach of the nucleophilic enolate to the carbonyl carbon.[7]
-
Electronic Effects: While subtle, the methyl group is slightly less electron-donating than the ethyl group, rendering the carbonyl carbons of DMO marginally more electrophilic.
This difference in reactivity can be leveraged by the synthetic chemist. For reactions with sluggish or sterically hindered ketones, the higher reactivity of DMO might be necessary to achieve reasonable conversion rates. Conversely, for highly reactive substrates where side reactions are a concern, the milder nature of DEO could provide a more controlled and selective transformation.[7]
A direct, side-by-side quantitative comparison under identical conditions is not always readily available in literature, but the general principle of DMO's higher reactivity is a well-accepted tenet in organic synthesis.[7][8]
Part 3: Experimental Protocols & Workflow
To illustrate the practical application, we provide a generalized protocol for the condensation of a ketone with diethyl oxalate. This procedure can be adapted for dimethyl oxalate by substituting the base and adjusting for the difference in molecular weight and physical state.
General Protocol: Synthesis of an α-Keto Ester
Materials:
-
Ketone (e.g., cyclopentanone)
-
Diethyl Oxalate
-
Sodium Ethoxide (can be prepared in situ from sodium metal and absolute ethanol)
-
Absolute Ethanol
-
Diethyl Ether
-
Hydrochloric Acid (e.g., 3M aqueous)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: In the flask, dissolve sodium metal in an excess of absolute ethanol to prepare a solution of sodium ethoxide. Cool the solution to 0-5 °C in an ice bath.
-
Reactant Addition: In the dropping funnel, prepare a solution of the ketone and an equimolar amount of diethyl oxalate in absolute ethanol.
-
Reaction: Add the ketone/oxalate solution dropwise to the stirred, cooled sodium ethoxide solution over 30-60 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.[9][10][11]
-
Workup - Quenching: Cool the reaction mixture in an ice bath and slowly add cold, dilute hydrochloric acid until the solution is acidic (pH ~2-3). This step protonates the enolate product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude α-keto ester.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. amherst.edu [amherst.edu]
- 10. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 11. webassign.net [webassign.net]
A Senior Application Scientist's Guide to Validating Experimental Findings from Reactions with Tert-butyl Ethyl Oxalate
Introduction: The Strategic Value of Asymmetry in Tert-butyl Ethyl Oxalate
In modern organic synthesis, precision and control are paramount. This compound (C₈H₁₄O₄) has emerged as a reagent of significant interest for drug development professionals and researchers.[1][2] Its utility stems not just from its role as a C2 building block, but from the inherent asymmetry of its ester groups. The molecule possesses a sterically hindered tert-butyl ester and a sterically accessible ethyl ester, a structural feature that allows for differential reactivity.[1] This guide provides a framework for validating experimental outcomes when using this versatile reagent, comparing its performance in key reaction classes against common alternatives, and furnishing the detailed protocols necessary for robust, reproducible results.
The primary value of this compound lies in two distinct areas of its reactivity:
-
Classical Anionic Chemistry : Its participation in condensation reactions, where the differential reactivity of the ester groups can be strategically exploited. The ethyl ester is more susceptible to base-catalyzed hydrolysis (saponification) than the bulky tert-butyl group.[1]
-
Modern Radical Chemistry : Its role as an efficient precursor to the tert-butyl radical under mild photoredox conditions, enabling the construction of complex carbon frameworks, including challenging all-carbon quaternary centers.[1][3]
This guide will dissect the validation process for both reaction manifolds, providing the logic behind protocol design and the analytical methods required to generate trustworthy, publishable data.
Part 1: Validation in Claisen-Type Condensation Reactions
The Claisen condensation is a cornerstone of C-C bond formation, creating β-keto esters from two ester molecules.[4] this compound serves as an excellent electrophilic partner in crossed Claisen condensations, reacting with an enolizable ester or ketone.
Diagram: The Asymmetric Nature of this compound
Caption: Differential reactivity within the this compound molecule.
Comparative Performance: Oxalate Reagents in Condensation
The choice of oxalate ester can significantly influence reaction outcomes. The primary alternatives to this compound are the symmetric diesters: diethyl oxalate and di-tert-butyl oxalate.
| Reagent | Key Characteristics | Optimal Use Case | Potential Downsides |
| This compound | Asymmetric; allows for selective post-condensation modification of the ethyl ester. | Multi-step synthesis where the tert-butyl group is a stable protecting group for a subsequent transformation.[5] | Higher cost; potential for mixed reactivity if conditions are not carefully controlled. |
| Diethyl Oxalate | Symmetric, common, and cost-effective.[6] | Standard Claisen and Knoevenagel condensations where a simple β-keto ethyl ester is the desired product.[5][7] | Product is another ethyl ester, which may be reactive under certain workup or subsequent reaction conditions. |
| Di-tert-butyl Oxalate | Symmetric; bulky tert-butyl groups can influence regioselectivity.[5] | When the final product requires a bulky ester or when subsequent acidic cleavage of the ester is desired.[5] | Steric hindrance can sometimes lower reaction rates; higher cost than diethyl oxalate.[5] |
Experimental Workflow: Validating a Crossed Claisen Condensation
This protocol outlines the reaction of this compound with a generic ketone, followed by a robust validation workflow.
Caption: A systematic workflow for reaction, purification, and validation.
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and the starting ketone (50 mmol).
-
Enolate Formation : Cool the solution to 0°C and add sodium ethoxide (NaOEt, 55 mmol, 1.1 equiv) portion-wise over 15 minutes. Allow the mixture to stir at room temperature for 1 hour.
-
Reagent Addition : Re-cool the resulting enolate solution to 0°C. Add this compound (60 mmol, 1.2 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by withdrawing small aliquots and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Workup : Once the starting ketone is consumed, carefully pour the reaction mixture into a beaker containing cold 1M HCl (150 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification : Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target β-dicarbonyl product.
-
Sample Preparation : At designated time points (e.g., t=0, 1h, 2h, 4h), withdraw a 50 µL aliquot from the reaction mixture. Immediately quench it in a vial containing 1 mL of a 90:10 acetonitrile/water mobile phase mixture to halt the reaction.[8]
-
HPLC Analysis : Inject 10 µL of the quenched and diluted sample onto a C18 reverse-phase column.
-
Data Interpretation : Monitor the disappearance of the starting ketone peak and the appearance of the product peak. The relative peak areas can be used to estimate the reaction conversion over time.
Hypothetical HPLC Monitoring Data
| Time Point | Ketone Peak Area (%) | Product Peak Area (%) | Conversion (%) |
| 0 min | 99.8 | 0.2 | ~0 |
| 60 min | 65.2 | 34.8 | 34.7 |
| 120 min | 31.5 | 68.5 | 68.4 |
| 240 min | 4.7 | 95.3 | 95.5 |
| 360 min | <1 | >99 | >99 |
A successful reaction will yield a β-dicarbonyl compound where the tert-butyl ester remains intact.
-
¹H NMR Spectroscopy : Look for characteristic signals: a singlet at ~1.5 ppm (9H) for the tert-butyl group and a quartet (~4.3 ppm) and triplet (~1.3 ppm) for the ethyl group of the unreacted starting material or a newly formed ethyl ester product, depending on the specific reaction. The absence of the starting ketone's α-protons is a key indicator.[1]
-
¹³C NMR Spectroscopy : Confirm the presence of three distinct carbonyl carbons: the ketone, the ethyl ester carbonyl, and the tert-butyl ester carbonyl.[1]
-
Mass Spectrometry : The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the expected product. Fragmentation patterns can further confirm the structure.[1]
Part 2: Validation in Photoredox-Mediated Radical Reactions
A powerful modern application of this compound is its use as a precursor for the tert-butyl radical.[1] Visible-light photoredox catalysis provides a mild and efficient method to generate this radical, which can then engage in various C-C bond-forming reactions.[1][3]
Diagram: General Photoredox Catalytic Cycle
Caption: A simplified photoredox cycle for radical generation and coupling.
Comparative Performance: Radical Precursors
While effective, this compound is one of several options for generating alkyl radicals.
| Precursor | Activation Method | Advantages | Disadvantages |
| This compound | Photoredox (Oxidative) | Mild conditions, stable and easy-to-handle liquid precursor, redox-neutral potential.[1] | Requires a photocatalyst and light source; stoichiometry must be carefully controlled. |
| Alkyl Cesium Oxalates | Photoredox (Oxidative) | Bench-stable, nonhygroscopic solids; often give excellent yields.[3] | Requires pre-formation of the cesium salt from the corresponding alcohol.[3] |
| Tert-butyl Peroxide | Thermal / Photolytic | Simple molecule, does not require a photocatalyst. | Requires higher temperatures (thermal) or UV light (photolytic), which can be incompatible with sensitive functional groups; peroxides can be hazardous. |
| Barton Esters (Thiohydroxamates) | Thermal / Photolytic | Well-established method, proceeds under relatively mild conditions. | Precursors can be unstable and require careful handling; can have substrate scope limitations. |
Experimental Protocol: Validating a Giese-Type Radical Addition
This protocol details the addition of a tert-butyl radical, generated from this compound, to an electron-deficient alkene.
-
Reaction Setup : In a borosilicate vial equipped with a stir bar, combine the electron-deficient alkene (0.2 mmol), this compound (0.22 mmol, 1.1 equiv), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).
-
Solvent and Degassing : Add the reaction solvent (e.g., DMF/DME mixture, 2 mL). Seal the vial and degas the mixture by sparging with argon for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation : Place the vial approximately 5-10 cm from a visible light source (e.g., a 34W blue LED lamp) and stir vigorously at room temperature.[3] Use a fan to maintain a constant temperature.
-
Monitoring : Follow the reaction progress by TLC or by withdrawing aliquots for ¹H NMR or GC-MS analysis until the starting alkene is consumed.
-
Workup and Purification : Upon completion, concentrate the reaction mixture in vacuo. Purify the residue directly by flash column chromatography to isolate the alkylated product.
Confirming the addition of a tert-butyl group is the primary goal.
-
Control Experiments are Crucial : To validate that the reaction proceeds via the intended photoredox mechanism, run two control experiments: one without the photocatalyst and one without light. No significant product formation should be observed in either case.[3]
-
Spectroscopic Confirmation :
-
¹H NMR : The most definitive evidence is the appearance of a sharp singlet integrating to 9 protons around 0.9-1.2 ppm, characteristic of a new tert-butyl group.
-
Mass Spectrometry : The product's molecular weight should be exactly 57.12 Da (the mass of a C₄H₉ fragment) greater than the starting alkene.
-
Conclusion: Ensuring Rigor in Synthesis
This compound is a valuable tool for synthetic chemists, offering unique advantages in both classical and modern reaction design. However, its utility is only fully realized when experimental findings are rigorously validated. By employing a systematic approach that combines controlled reaction execution, real-time monitoring, and comprehensive analytical characterization, researchers can ensure the integrity of their results. The causality behind each step—from the choice of an asymmetric reagent to the execution of control experiments—forms the foundation of trustworthy and reproducible science. This guide provides the framework and protocols to achieve that standard, empowering scientists to leverage the full potential of this compound in their research and development endeavors.
References
- 1. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Regioselectivity: Tert-butyl Ethyl Oxalate vs. Di-tert-butyl Oxalate
Introduction: Precision in Synthesis
In the intricate world of pharmaceutical development and complex molecule synthesis, the regioselective formation of carbon-carbon bonds is paramount. The Claisen condensation, a cornerstone of synthetic chemistry, provides a powerful tool for this purpose, particularly in the synthesis of 1,3-dicarbonyl compounds which are versatile precursors for heterocycles, active pharmaceutical ingredients (APIs), and other high-value materials.[1]
Oxalate esters, such as diethyl oxalate, are highly effective electrophiles in mixed Claisen condensations because they lack α-hydrogens and therefore cannot self-condense.[1][2][3] This singular role as an "enolate acceptor" simplifies reaction outcomes. However, for chemists aiming to construct more complex α,γ-diketo esters from unsymmetrical ketones, the choice of the oxalate ester itself becomes a critical decision point influencing regioselectivity.
This guide provides an in-depth comparison of two such oxalate esters: the symmetrical, sterically hindered di-tert-butyl oxalate and the unsymmetrical tert-butyl ethyl oxalate . While direct, head-to-head comparative studies are not prevalent in the literature, we can construct a robust and predictive model of their relative performance by synthesizing fundamental principles of reaction mechanisms with analogous experimental data. This guide will equip researchers with the mechanistic understanding required to select the optimal reagent for their desired regiochemical outcome.
PART 1: The Electrophile - A Tale of Two Carbonyls
The central question of regioselectivity in this context is: when an enolate from an unsymmetrical ketone is presented with an oxalate ester, which carbonyl group does it attack? The answer lies in the interplay of electronics and, more significantly, sterics.
Di-tert-butyl Oxalate: A Symmetrical, Sterically Encumbered Electrophile
Di-tert-butyl oxalate presents a symmetrical electrophile. Both carbonyl carbons are electronically identical and are shielded by bulky tert-butyl groups. While reactive, the steric hindrance is significant and can influence reaction rates. In a reaction with a ketone enolate, the choice of which ketone α-carbon attacks is determined solely by the method of enolate generation (kinetic vs. thermodynamic control), as the electrophile itself offers no inherent regiochemical preference.
This compound: An Asymmetrical Electrophile and the Key to Regioselectivity
This compound is an unsymmetrical diester, featuring one carbonyl attached to a sterically demanding tert-butyl group and the other to a much less hindered ethyl group. This structural difference is the key to controlling regioselectivity from the electrophile's side.
The Central Hypothesis: Nucleophilic attack by a ketone enolate will occur preferentially at the less sterically hindered carbonyl carbon of the ethyl ester.
This hypothesis is grounded in the well-established principles of nucleophilic acyl substitution. The rate of nucleophilic attack on a carbonyl carbon is highly sensitive to steric hindrance.[4] The bulky tert-butyl group effectively shields its adjacent carbonyl, making the ethyl ester's carbonyl the more accessible electrophilic site.
Expert Insight: Think of it as trying to park a car (the nucleophile) in one of two available spots. One spot is wide open (the ethyl ester side), while the other is partially blocked by a large truck (the tert-butyl ester side). The path of least resistance is overwhelmingly favored. This steric differentiation allows the chemist to direct the reaction to one side of the oxalate, a level of control not possible with symmetrical reagents like di-tert-butyl oxalate or diethyl oxalate.
PART 2: The Nucleophile - Kinetic vs. Thermodynamic Enolate Formation
The other half of the regioselectivity equation is determined by the unsymmetrical ketone. An unsymmetrical ketone, such as 2-heptanone, has two different sets of α-protons. The choice of base and reaction conditions dictates which proton is removed, leading to either the kinetic or the thermodynamic enolate.
-
Kinetic Enolate: Formed by removing the more accessible, less sterically hindered proton (from the methyl group in 2-heptanone). This is achieved using a strong, bulky, non-nucleophilic base (e.g., Lithium Diisopropylamide, LDA) at low temperatures (e.g., -78 °C). This product is formed faster.
-
Thermodynamic Enolate: Formed by removing the proton from the more substituted α-carbon (the methylene group in 2-heptanone), leading to the more substituted, and thus more stable, double bond. This is achieved using a smaller, nucleophilic base (e.g., sodium ethoxide, NaOEt) in a protic solvent (e.g., ethanol) at higher temperatures, allowing the system to equilibrate to the most stable enolate.
The diagram below illustrates the selective formation of these two enolates from 2-heptanone.
References
A Comparative Guide to the Quantitative Analysis of Tert-butyl Ethyl Oxalate
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Tert-butyl Ethyl Oxalate
This compound is a key building block in modern organic synthesis, valued for its role in the generation of tertiary alkyl radicals and in the construction of complex molecular architectures. Its precise quantification is paramount in ensuring reaction efficiency, product purity, and consistency in research and manufacturing processes. This guide provides a comparative analysis of two primary chromatographic techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
This document is structured to provide not just procedural steps, but a deep dive into the causality behind the analytical choices, ensuring a robust and defensible analytical strategy.
Pillar I: Expertise & Experience - Choosing the Right Analytical Tool
The choice between GC-FID and HPLC-UV for the analysis of this compound is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. This compound is a relatively volatile and thermally stable compound, making it an excellent candidate for GC analysis. However, its ester functionality also allows for detection by UV spectrophotometry, making HPLC a viable alternative.
Gas Chromatography with Flame Ionization Detection (GC-FID): The Volatility Advantage
GC-FID is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. The analyte is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.
Causality of Experimental Choices:
-
Injector Temperature: A sufficiently high temperature is required to ensure the complete and rapid vaporization of this compound without causing thermal degradation.
-
Column Selection: A non-polar or mid-polarity column is chosen to separate the analyte from potential impurities based on boiling point differences.
-
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides a response that is proportional to the number of carbon atoms, leading to high sensitivity and a wide linear range for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): The Versatility of Liquid Phase Separation
HPLC-UV separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The ester carbonyl group in this compound possesses a chromophore that absorbs UV light, allowing for its detection.
Causality of Experimental Choices:
-
Reversed-Phase Chromatography: A non-polar stationary phase (e.g., C18) is paired with a polar mobile phase to retain and separate the moderately polar this compound.
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to water is optimized to achieve adequate retention and separation from impurities.
-
UV Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of the ester carbonyl group to maximize sensitivity.
Pillar II: Trustworthiness - A Self-Validating System
A cornerstone of reliable analytical data is a validated method. Method validation provides documented evidence that the procedure is suitable for its intended purpose. The principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provide a framework for a self-validating system.[1][2][3][4]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Pillar III: Authoritative Grounding & Comprehensive References
The methodologies presented here are grounded in established chromatographic principles and validated against internationally recognized guidelines.
Experimental Protocols
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the test sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a 10 mL volumetric flask.[5][6][7]
-
Add a known concentration of an appropriate internal standard (e.g., diethyl phthalate or undecane). The internal standard should be chosen based on its chemical similarity to the analyte and its resolution from other components in the sample.[8][9][10][11]
-
Dilute to volume with the solvent and mix thoroughly.
2. GC-FID Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Detector: FID, 280 °C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Calculate the concentration of this compound using the response factor of the analyte relative to the internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the test sample containing this compound.
-
Dissolve the sample in the mobile phase in a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Quantify this compound using an external standard calibration curve.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of the GC-FID and HPLC-UV methods for the quantification of this compound.
| Parameter | GC-FID | HPLC-UV |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.5% | < 2.0% |
| LOD | ~ 1 µg/mL | ~ 5 µg/mL |
| LOQ | ~ 3 µg/mL | ~ 15 µg/mL |
| Analysis Time | ~ 20 minutes | ~ 10 minutes |
| Sample Throughput | Moderate | High |
| Solvent Consumption | Low | Moderate |
Mandatory Visualization
Diagram 1: GC-FID Experimental Workflow
Caption: Workflow for this compound quantification by GC-FID.
Diagram 2: HPLC-UV Experimental Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Conclusion: Selecting the Optimal Technique
Both GC-FID and HPLC-UV are suitable for the quantification of this compound, with the choice depending on the specific analytical needs.
-
GC-FID is the preferred method for its higher sensitivity and its ability to resolve volatile impurities. It is particularly well-suited for purity assessments and the analysis of reaction mixtures where byproducts may be present.
-
HPLC-UV offers a faster analysis time and higher sample throughput, making it ideal for routine quality control applications where a large number of samples need to be analyzed. Its simpler sample preparation also contributes to its efficiency.
Ultimately, the selection of the analytical technique should be based on a thorough evaluation of the sample matrix, the required level of sensitivity, and the desired sample throughput. Both methods, when properly validated, will provide accurate and reliable data for the quantification of this compound.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. Blogs | Restek [discover.restek.com]
- 10. environics.com [environics.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Tert-butyl Ethyl Oxalate: Cross-Validation Against Traditional and Modern Synthetic Methods
This guide provides an in-depth comparative analysis of tert-butyl ethyl oxalate (T-BEO), a versatile reagent in modern organic synthesis. We will explore its unique reactivity, particularly in the generation of carbon-centered radicals for complex molecule construction, and cross-validate its performance against established and greener alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic strategies by making informed, data-driven decisions on reagent selection.
Introduction to this compound: A Reagent of Duality
This compound (CAS 50624-94-7) is an unsymmetrical dialkyl oxalate ester featuring two distinct ester groups: a sterically hindered tert-butyl group and a more accessible ethyl group.[1] This structural asymmetry is the cornerstone of its versatile reactivity, allowing for differential and selective chemical transformations.[1] While used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its most significant contribution to modern organic chemistry lies in two primary areas:[2]
-
Precursor for Carbon-Centered Radicals: Under mild photoredox catalysis conditions, T-BEO serves as an excellent precursor for generating stable tertiary alkyl radicals. This has proven invaluable for advanced methodologies like metallaphotoredox cross-coupling reactions, enabling the construction of challenging sp³-sp² carbon bonds and all-carbon quaternary centers from stable alcohol precursors.[1][3]
-
Selective Acylating Agent: The differential reactivity of its two carbonyl groups allows T-BEO to act as a selective acylating agent in nucleophilic acyl substitution reactions.[1]
The choice to employ T-BEO is often driven by the need for mild reaction conditions and the construction of sterically congested carbon frameworks that are difficult to achieve with traditional methods.
The Mechanistic Underpinnings of T-BEO's Reactivity
To effectively compare T-BEO with other reagents, it is crucial to understand the causality behind its function. Its utility stems from two distinct mechanistic pathways.
Pathway A: Radical Generation via Visible-Light Photoredox Catalysis
In recent years, visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon bonds under exceptionally mild conditions. T-BEO is an ideal substrate for this technology. The mechanism is a redox-neutral process that avoids the use of harsh chemical oxidants or reductants.[1]
The Catalytic Cycle Explained:
-
Photoexcitation: A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light, transitioning to a potent excited state (*PC).
-
Single-Electron Transfer (SET): The excited photocatalyst is a strong oxidant and engages in a single-electron transfer with the this compound, which is oxidized.
-
Rapid Decarboxylation: The resulting radical intermediate is unstable and undergoes sequential decarboxylation, rapidly eliminating two molecules of carbon dioxide to generate the desired tertiary alkyl radical.
-
Substrate Coupling: This alkyl radical can then be intercepted by a coupling partner (e.g., an activated alkene) to form the desired C-C bond, often in concert with a second catalytic cycle (e.g., with Nickel).[1]
Pathway B: Selective Nucleophilic Acyl Substitution
The unsymmetrical nature of T-BEO allows for selective reactions with nucleophiles. The carbonyl carbon of the ethyl ester is less sterically hindered and therefore more susceptible to nucleophilic attack than the carbonyl associated with the bulky tert-butyl group.[1] This allows for the selective introduction of an ethoxyalyl group. Furthermore, the ethyl ester can be selectively cleaved via saponification (base-catalyzed hydrolysis) to yield mono-tert-butyl oxalate salts, which are valuable synthetic intermediates.[1]
Experimental Protocol: A Case Study in Photoredox-Catalyzed Quaternary Carbon Construction
To provide a practical context, the following is a representative protocol for the construction of a quaternary carbon center using T-BEO, adapted from established methodologies.[3] This self-validating system includes checks and characterization steps to ensure trustworthiness.
Objective: To couple a tertiary alcohol (via its N-phthalimidoyl oxalate derivative) with an activated alkene (methyl vinyl ketone) to form a product with a new all-carbon quaternary center.
Step 1: Synthesis of the tert-Alkyl N-Phthalimidoyl Oxalate Precursor
-
To a solution of the tertiary alcohol (1.0 equiv) and N-phthalimidoyl oxalyl chloride (1.2 equiv) in an aprotic solvent (e.g., THF/CH₂Cl₂) at 0 °C, add a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated NH₄Cl solution, extract with ethyl acetate, and dry the organic layer over anhydrous Na₂SO₄.
-
Purify the crude product by flash column chromatography (silica gel) to yield the pure oxalate precursor.
-
Validation: Confirm the structure and purity of the precursor using ¹H and ¹³C NMR spectroscopy.[1]
Step 2: The Photoredox-Catalyzed Coupling Reaction
-
In a reaction vessel, combine the tert-alkyl N-phthalimidoyl oxalate (1.0 equiv), the activated alkene (e.g., methyl vinyl ketone, 1.5 equiv), a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%), and a Hantzsch ester (1.5 equiv).
-
Degas the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Place the vessel approximately 5-10 cm from a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the consumption of the starting material via TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography to isolate the final product.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and assess purity. Quantify the yield.
A Comparative Analysis of Alternative Methodologies
The utility of T-BEO can only be fully appreciated when compared to alternative methods for acylation and C-C bond formation.
Traditional Acylating Agents: The Power and the Peril
Acyl Chlorides and Acid Anhydrides are the workhorses of traditional acylation chemistry.[4]
-
Mechanism: These reagents are highly electrophilic and react readily with nucleophiles. In reactions like the Friedel-Crafts acylation, a strong Lewis acid (e.g., AlCl₃) is required to activate the acylating agent for reaction with an aromatic ring.[5][6]
-
Advantages: They are highly reactive and the reactions are well-established, often resulting in high yields.[4]
-
Disadvantages: Their high reactivity comes at a cost. They are often corrosive, moisture-sensitive, and the reactions can require harsh conditions (e.g., strong acids, high temperatures).[7] The Friedel-Crafts reaction, for example, generates stoichiometric amounts of corrosive HCl and aluminum waste.[8]
Modern & "Greener" Alternatives
In line with the principles of green chemistry, several alternatives have been developed to mitigate the hazards associated with traditional reagents.[8]
-
In-Situ Activation of Carboxylic Acids: This approach avoids isolating highly reactive acyl chlorides by generating an activated intermediate directly in the reaction mixture using coupling agents (e.g., carbodiimides like EDC, or phosphorus-based reagents like T3P®).[8] This is the cornerstone of modern peptide synthesis.
-
Advantages: Milder reaction conditions and circumvention of hazardous acyl chlorides.[8]
-
Disadvantages: These methods generate stoichiometric amounts of waste from the coupling agent itself, which can be an issue for atom economy.
-
-
Enzymatic Acylation: Biocatalysis, using enzymes such as lipases, offers a highly selective and environmentally benign method for acylation.[8]
-
Advantages: These reactions proceed under very mild conditions (neutral pH, room temperature) and exhibit exceptional chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups.[8]
-
Disadvantages: The substrate scope can be limited by the enzyme's active site, and the cost and operational stability of the enzyme can be a consideration for large-scale synthesis.
-
Cross-Validation of Performance: A Data-Driven Comparison
The selection of a synthetic method should be based on objective data. The following tables summarize the performance and handling characteristics of T-BEO compared to its alternatives in a representative transformation.
Table 1: Performance Metrics in a Model Acylation/Coupling Reaction
| Reagent/Method | Typical Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity Profile | Key Byproducts |
| This compound (Photoredox) | 12 - 24 | 20 - 30 | 65 - 90[3] | High | CO₂, Phthalimide derivative |
| Acyl Chloride (e.g., Acetyl Chloride) | 1 - 4 | 0 - 80 | 70 - 95[9] | Good to High | HCl, Lewis acid waste |
| Acid Anhydride (e.g., Acetic Anhydride) | 2 - 8 | 25 - 100 | 60 - 90[9] | Good | Carboxylic acid |
| Carboxylic Acid + EDC (In-Situ) | 6 - 18 | 20 - 40 | 60 - 85 | High | Urea derivative |
| Enzymatic Acylation (e.g., Lipase) | 24 - 72 | 25 - 45 | Variable (50-99) | Excellent | Water (often) |
Table 2: Reagent Handling and Safety Profile Comparison
| Reagent/Method | Physical State | Handling Requirements | Key Hazards | Environmental Impact |
| This compound | Liquid | Standard inert atmosphere for photoredox | Combustible liquid, skin/eye irritant[10] | Moderate; generates CO₂ |
| Acyl Chloride | Liquid/Solid | Strict anhydrous conditions; use in fume hood | Highly corrosive, moisture-sensitive, lachrymator[8] | High; acid gas byproduct |
| Acid Anhydride | Liquid/Solid | Anhydrous conditions recommended | Corrosive, moisture-sensitive | Moderate; acid byproduct |
| Carboxylic Acid + Coupling Agent | Solid/Liquid | Standard laboratory practice | Reagent-specific (often irritants) | Moderate; stoichiometric waste |
| Enzymatic Acylation | Solid (enzyme) | Aqueous or organic media | Generally low hazard[8] | Low; biodegradable catalyst |
Discussion & Application-Specific Recommendations
The data clearly indicates that there is no single "best" method; the optimal choice is entirely dependent on the synthetic goal.
-
When to Choose this compound: T-BEO is the superior choice for the mild generation of tertiary radicals, particularly for the synthesis of complex molecules with sterically demanding quaternary carbons.[1][3] Its utility shines in the context of photoredox catalysis, where functional group tolerance is high and reaction conditions are exceptionally gentle, preserving sensitive molecular architectures often found in drug development.
-
When to Choose Traditional Reagents: For simple, robust, and large-scale acylations where cost is a primary driver and the substrate is tolerant of harsh conditions, acyl chlorides and anhydrides remain viable, powerful options.[4] Their high reactivity and well-understood protocols make them reliable for routine transformations.
-
When to Choose Greener Alternatives: In the synthesis of high-value compounds like pharmaceuticals, where chemo- and stereoselectivity are paramount, enzymatic acylation is often an excellent, albeit slower, choice.[8] It can simplify synthetic routes by avoiding the need for protecting groups. In-situ activation methods provide a good balance, offering milder conditions than traditional reagents without the specific substrate requirements of enzymes.
Conclusion
This compound is a specialized and powerful tool in the modern synthetic chemist's arsenal. It is not a direct replacement for traditional acylating agents but rather a solution for specific, challenging transformations that benefit from mild, radical-mediated pathways. Its primary strength lies in the construction of complex carbon frameworks, a common challenge in drug discovery and natural product synthesis. The cross-validation presented in this guide demonstrates that while traditional methods still have their place, a thorough evaluation of T-BEO and other modern alternatives can lead to more efficient, selective, and sustainable synthetic routes. The ultimate decision requires a holistic assessment of the specific chemical transformation, weighing factors of reactivity, selectivity, safety, cost, and overall process greenness.
References
- 1. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Direct Construction of Quaternary Carbons from Tertiary Alcohols via Photoredox-Catalyzed Fragmentation of tert-Alkyl N-Phthalimidoyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Advantage of Asymmetry: A Comparative Guide to Tert-butyl Ethyl Oxalate in Synthetic Transformations
For the discerning researcher in organic synthesis and drug development, the choice of a C2 synthon can be pivotal to the success of a synthetic campaign. While symmetrical dialkyl oxalates like diethyl oxalate have long been staples for constructing β-keto esters and other key intermediates, the nuanced reactivity of unsymmetrical oxalates offers a compelling strategic advantage. This guide provides an in-depth technical comparison of tert-butyl ethyl oxalate with its traditional counterparts, offering experimental insights to inform your selection of the optimal reagent for specific synthetic transformations.
Introduction: Beyond Symmetry – The Unique Proposition of this compound
This compound (C₈H₁₄O₄) is an unsymmetrical dialkyl oxalate ester distinguished by its two distinct ester groups: a sterically demanding tert-butyl group and a more accessible ethyl group.[1] This structural asymmetry is the cornerstone of its unique reactivity, allowing for differential manipulation of the two ester functionalities. This opens avenues for selective transformations that are often challenging with symmetrical oxalates like diethyl oxalate or dimethyl oxalate.
The primary advantages offered by this compound stem from:
-
Steric Hindrance: The bulky tert-butyl group can influence the regioselectivity and stereoselectivity of condensation reactions.[2]
-
Differential Reactivity: The ethyl ester is more susceptible to nucleophilic attack and hydrolysis compared to the sterically hindered tert-butyl ester, enabling selective reactions at one of the carbonyl centers.[1]
-
Product Stability and Cleavage: The tert-butyl ester group can be cleaved under specific acidic conditions, offering an orthogonal deprotection strategy compared to the more robust ethyl or methyl esters.[2] This is particularly valuable in multi-step syntheses where sensitive functional groups are present.
This guide will benchmark the performance of this compound against common symmetrical oxalates in two fundamental synthetic transformations: the Claisen condensation and the Dieckmann condensation.
The Claisen Condensation: A Head-to-Head Comparison
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction for the synthesis of β-keto esters.[3] In a crossed Claisen condensation, an enolizable ester or ketone reacts with a non-enolizable ester, such as a dialkyl oxalate, which acts as the electrophilic acceptor.[4]
Conceptual Framework and Mechanistic Overview
The generally accepted mechanism for the Claisen condensation involves the base-mediated formation of an enolate from the active methylene compound, which then attacks a carbonyl of the oxalate ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide yields the β-keto ester.
Caption: Generalized mechanism of the Claisen condensation with a dialkyl oxalate.
Performance Comparison: this compound vs. Diethyl Oxalate
While direct, side-by-side quantitative data under identical conditions is scarce in the literature, we can infer performance differences based on reported transformations and the inherent properties of the reagents.[2] A study on the oxalylation of aryl methyl ketones with tert-butyl methyl oxalate demonstrated superior yields and shorter reaction times compared to dimethyl or diethyl oxalate, suggesting a similar advantage for this compound.[5]
| Reagent | Active Methylene Compound | Product | Reported Yield | Key Considerations | Reference |
| This compound | Aryl Methyl Ketone (analogous) | Aryl β-diketo acid precursor | High (inferred) | Potential for higher yields and faster reactions. The tert-butyl group can be selectively cleaved. | [5] |
| Diethyl Oxalate | Ethyl Propionate | Ethyl ethoxalylpropionate | 60-70% | Standard, widely used reagent. Product requires harsher conditions for ester hydrolysis. | [6] |
| Diethyl Oxalate | Ethyl Acetoacetate | Diethyl 2-acetyl-3-oxobutanedioate | 61-66% | Good yields in crossed Claisen condensations. | [4] |
| Di-tert-butyl Oxalate | General | β-Keto tert-butyl ester | Varies | The bulky tert-butyl groups can influence selectivity. The product is more stable to some side reactions.[2] | [2] |
Expertise & Experience: The choice between this compound and diethyl oxalate often hinges on the downstream synthetic strategy. If selective hydrolysis of one ester group is desired, or if the final product is sensitive to harsh saponification conditions, this compound is the superior choice. The tert-butyl ester can be cleaved under milder acidic conditions, preserving other functionalities.
Experimental Protocol: Crossed Claisen Condensation with Diethyl Oxalate
The following protocol for the synthesis of ethyl ethoxalylpropionate serves as a representative example of a Claisen condensation involving a dialkyl oxalate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Dry ether
-
Ethyl propionate
-
Diethyl oxalate
-
33% Acetic acid solution
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare sodium ethoxide by adding absolute ethanol dropwise to powdered sodium in dry ether.
-
After all the sodium has reacted, cool the flask in an ice-water bath.
-
Slowly add a mixture of ethyl propionate and diethyl oxalate through the dropping funnel.
-
After the addition is complete, remove the stirrer and set the condenser for distillation. Remove the ether and ethanol by heating on a water bath.
-
Cool the residue and treat it with a cold 33% acetic acid solution to decompose the sodium derivative.
-
Extract the product with ether, wash the ethereal layer, and remove the ether by distillation.
-
Fractionally distill the residue under reduced pressure to obtain the pure ethyl ethoxalylpropionate (boiling point 114–116°C at 10 mm Hg).[6]
The Dieckmann Condensation: Intramolecular Cyclization
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[7] This reaction is particularly useful for the synthesis of 5- and 6-membered rings.
Mechanistic Considerations
The mechanism of the Dieckmann condensation mirrors that of the intermolecular Claisen condensation, with the enolate of one ester group attacking the carbonyl of the other ester group within the same molecule.
Caption: Simplified workflow of the Dieckmann condensation.
Performance Comparison: The Potential of Unsymmetrical Substrates
| Reagent | Substrate | Product | Reported Yield | Key Considerations | Reference |
| Tert-butyl Ethyl Adipate (Hypothetical) | - | Cyclic β-keto tert-butyl ester | - | Potential for regioselective cyclization. The product would have a selectively cleavable ester group. | - |
| Diethyl Adipate | - | 2-Carbethoxycyclopentanone | 61% (with NaOMe) | Standard procedure for 5-membered ring formation. | [8] |
| Diethyl Adipate | - | 2-Carbethoxycyclopentanone | 82% (with KOtBu) | The choice of base significantly impacts the yield. | [8] |
Trustworthiness: The protocols described are based on established and peer-reviewed synthetic procedures. However, it is crucial to note that the direct comparative data for this compound in these specific transformations is limited. The performance of this reagent should be evaluated on a case-by-case basis in the laboratory.
Experimental Protocol: Dieckmann Condensation of Diethyl Adipate
This protocol describes a solvent-free Dieckmann condensation, highlighting a more environmentally friendly approach.
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
5% HCl
Procedure:
-
Heat diethyl adipate with sodium ethoxide.
-
After the reaction is complete, add one equivalent of benzyl bromide to the resulting mixture.
-
Reflux the mixture in 5% HCl for several hours.
-
Extract the product with ether.[7]
Conclusion: A Tool for Strategic Synthesis
This compound presents itself as a valuable and versatile reagent for the modern synthetic chemist. Its unsymmetrical nature provides a handle for selective transformations, offering a level of control that is not achievable with its symmetrical counterparts. While a comprehensive, direct comparison of yields and reaction times across a broad range of substrates is still needed in the literature, the available evidence and the fundamental principles of organic chemistry strongly suggest that this compound can lead to improved outcomes in terms of selectivity and the stability of intermediates and products. For researchers and drug development professionals, the strategic incorporation of this compound into synthetic routes can unlock more efficient and elegant pathways to complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly efficient preparation of aryl beta-diketo acids with tert-butyl methyl oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 8. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Tert-butyl Ethyl Oxalate
For researchers and drug development professionals, the synthesis and application of novel molecules like tert-butyl ethyl oxalate are routine. However, the lifecycle of a chemical does not end upon the completion of a reaction. Responsible disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. According to available safety data, this compound is a combustible liquid that can cause skin and eye irritation.[1][2] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) is non-negotiable. The following PPE must be worn at all times when handling this compound waste:
-
Chemical splash goggles and a face shield: To protect against accidental splashes.
-
Impervious gloves: Nitrile gloves are a suitable option. Always inspect gloves for any signs of degradation before use.
-
A flame-retardant lab coat: To protect against spills and potential ignition sources.
In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an eyewash station and seek prompt medical attention.[3]
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper disposal begins with accurate waste characterization and meticulous segregation. This compound waste should be classified as a hazardous waste due to its flammability and irritant properties.[4][5]
Key Segregation Practices:
-
Separate Liquid and Solid Waste: Never mix liquid this compound waste with solid waste such as contaminated gloves or absorbent materials.[6][7]
-
Avoid Incompatibilities: Do not mix this compound waste with strong acids, bases, strong oxidizing agents, or reducing agents.[8] Such mixing can lead to vigorous and potentially dangerous reactions.
-
Dedicated Waste Containers: All this compound waste must be collected in a designated, clearly labeled, and chemically compatible container.[9][10] High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.
For Liquid Waste (Unused Reagent, Reaction Residues, and Contaminated Solvents):
-
Container Selection and Labeling:
-
Waste Collection:
-
Carefully transfer the liquid waste into the designated container using a funnel to prevent spills.
-
Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity to allow for vapor expansion.[7]
-
Keep the waste container securely closed at all times, except when adding waste.[9][10]
-
-
Storage:
-
Arranging for Disposal:
For Contaminated Solid Waste (Gloves, Absorbent Materials, etc.):
-
Collection:
-
Place all solid materials that have come into contact with this compound into a separate, clearly labeled, and compatible solid waste container.
-
The label should include "Hazardous Waste," "Solid Waste Contaminated with this compound," and the appropriate hazard warnings.
-
-
Storage and Disposal:
-
Store the sealed solid waste container in the SAA alongside the liquid waste.
-
Arrange for disposal through your institution's EHS department in the same manner as the liquid waste.
-
Spill Cleanup:
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[11]
-
Control Ignition Sources: Remove all sources of ignition from the vicinity.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent pad, to contain the spill.[11]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container for disposal as solid waste.[3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials for disposal as hazardous waste.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical flow for making decisions regarding the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | [12] |
| Molecular Weight | 174.19 g/mol | [12][13] |
| Physical Form | Liquid | [14] |
| GHS Hazard Statements | H302, H315, H318, H335 | [12][14] |
| GHS Signal Word | Danger | [12][14] |
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and sustainable research environment. By adhering to the detailed procedures outlined in this guide, researchers and drug development professionals can ensure the proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical waste disposal.
References
- 1. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 50624-94-7 this compound AKSci 3875AL [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. odu.edu [odu.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. acewaste.com.au [acewaste.com.au]
- 8. fishersci.com [fishersci.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. nj.gov [nj.gov]
- 12. chemscene.com [chemscene.com]
- 13. This compound|CAS 50624-94-7|RUO [benchchem.com]
- 14. This compound | 50624-94-7 [sigmaaldrich.com]
Personal protective equipment for handling Tert-butyl ethyl oxalate
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl Ethyl Oxalate
Navigating the complexities of chemical handling requires a deep understanding of the materials involved. This compound, a combustible liquid known to cause significant skin, eye, and respiratory irritation, demands a rigorous and well-understood safety protocol.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, ensuring that every step is grounded in established safety principles. Our goal is to empower you, the researcher, with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the "Why" Behind the PPE
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards:
-
H315: Causes skin irritation. [1] Direct contact can lead to inflammation, redness, and discomfort. Prolonged exposure may result in more severe dermatitis.[2]
-
H319: Causes serious eye irritation. [1] Splashes or vapors can cause significant pain and potential damage to eye tissue. Immediate and thorough rinsing is critical in case of exposure.[3]
-
H335: May cause respiratory irritation. [1] Inhalation of vapors or mists can irritate the mucous membranes and respiratory tract.[2]
-
H227: Combustible liquid. [1] While not highly flammable, it can ignite when exposed to heat or flame sources.[4]
This hazard profile dictates a multi-faceted approach to PPE, requiring protection for the eyes, skin, and respiratory system.
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the concentration and quantity of the substance being handled.[3][5] The following recommendations provide a baseline for handling this compound in a laboratory setting.
Eye and Face Protection
Given the serious risk of eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement : Safety glasses with side-shields that conform to European Standard EN166 or OSHA 29 CFR 1910.133.[3][5][6]
-
Recommended for Splash Risk : A full face shield should be worn in addition to safety goggles when handling larger quantities or when there is a significant risk of splashing.[2]
Hand Protection
Your hands are most likely to come into direct contact with the chemical. Therefore, selecting the correct gloves is critical.
-
Material Selection : Use chemically resistant gloves. Materials such as butyl rubber or PVC are often recommended for handling oxalates.[2]
-
Standards and Practices : Gloves must meet the specifications of standards like EN 374.[3] Always inspect gloves for any signs of degradation or punctures before use.[3] Employ proper glove removal techniques (without touching the outer surface) to prevent skin contact.[3] After use, dispose of contaminated gloves in accordance with laboratory and local regulations.[3][5]
Body Protection
To prevent skin contact, appropriate body protection is essential.
-
Laboratory Coat : A standard lab coat is a minimum requirement.
-
Enhanced Protection : For larger-scale work or situations with a higher risk of splashes, impervious clothing or a chemical-resistant apron is necessary.[3] A complete chemical suit may be required depending on the specific workplace risk assessment.[5]
Respiratory Protection
Protection against respiratory irritation is crucial, especially when working outside of a fume hood or with heated material.
-
Engineering Controls First : The primary method for controlling vapor exposure is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
-
When Respirators are Needed : If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill clean-up, respiratory protection is required. An air-purifying respirator equipped with an acid vapor cartridge is a suitable option.[2] For major incidents or in environments with unknown concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[6]
PPE Selection and Usage Protocol
The following diagram outlines the logical workflow for selecting and using PPE when handling this compound. This process ensures a consistent and safe approach for every procedure.
Caption: Workflow for PPE selection and use when handling this compound.
Summary of Recommended PPE
The table below summarizes the essential PPE and associated best practices.
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks | Key Procedural Notes |
| Eye/Face | Safety glasses with side-shields (EN166/OSHA compliant)[3][5] | Chemical safety goggles and a full face shield[2] | Ensure a snug fit. Eyewash stations should be immediately accessible.[6] |
| Hand | Chemical-resistant gloves (e.g., Butyl, PVC)[2] | Double-gloving | Inspect for damage before use.[3] Use proper removal technique.[3] Wash hands after removal.[2] |
| Body | Laboratory coat | Chemical-resistant apron or impervious suit[3][5] | Remove contaminated clothing immediately and launder separately before reuse.[2][6] |
| Respiratory | Work in a chemical fume hood | Air-purifying respirator (acid vapor cartridge) or SCBA[2][6] | Not required if ventilation is adequate.[6] Fit-testing is required for tight-fitting respirators. |
Emergency Procedures and Disposal
Proper PPE is your shield during routine handling and your critical defense during an emergency.
Spills and Leaks
-
Minor Spills : For small spills, ensure you are wearing your core PPE (goggles, gloves, lab coat). Clean the spill using an inert absorbent material (e.g., vermiculite, sand), sweep it up without creating dust, and place it in a suitable, sealed container for disposal.[2][3]
-
Major Spills : Evacuate the area and alert emergency personnel.[5] Cleanup should only be performed by trained personnel wearing a higher level of PPE, including full body protection and appropriate respiratory protection (e.g., SCBA).[2]
First Aid
In case of accidental exposure, immediate action is crucial.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6][7]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5][7]
Waste Disposal
All waste, including contaminated PPE and spill cleanup materials, must be treated as hazardous.
-
Collect all waste in suitable, clearly labeled, and closed containers.[2][3][5]
-
Handle all waste in accordance with local, state, and federal regulations.[2] Do not pour waste down the drain.[3][5]
By integrating these procedural steps and safety precautions into your daily laboratory workflow, you build a robust and trustworthy system that protects not only you and your colleagues but also the integrity of your research.
References
- 1. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. gustavus.edu [gustavus.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ontariobee.com [ontariobee.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
